2-Hydroxy-3,5-dimethylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKMMAQDSAZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406385 | |
| Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-61-8 | |
| Record name | 2-Hydroxy-3,5-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 2-hydroxy-3,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Phenolic Aldehyde in Synthetic Chemistry
An In-depth Technical Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS: 24623-61-8)
This compound, also known as 3,5-dimethyl salicylaldehyde, is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a reactive aldehyde group ortho to a hydroxyl group and flanked by two methyl substituents on the benzene ring, provides a unique combination of steric and electronic properties. These characteristics make it a sought-after precursor for the synthesis of Schiff bases, ligands for coordination chemistry, and heterocyclic compounds with potential applications in materials science and drug discovery.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, tailored for researchers and development scientists.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.
Core Properties
The fundamental properties of the compound are summarized below for quick reference.[3][4]
| Property | Value | Source |
| CAS Number | 24623-61-8 | [3] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | |
| pKa (Predicted) | 8.83 ± 0.23 | [5] |
| XLogP3 | 2.3 | [3] |
Molecular Structure
The structure of this compound is key to understanding its reactivity.
Caption: Chemical structure of this compound.
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) at ~9.8-10.0 ppm, a broad singlet for the phenolic hydroxyl proton (-OH) which can vary but is often seen at high chemical shift (>10 ppm) due to intramolecular hydrogen bonding, two singlets for the aromatic protons, and two singlets for the methyl (-CH₃) groups in the aromatic region (~2.2-2.5 ppm).
-
¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon at ~190-195 ppm. Signals for the aromatic carbons would appear between ~115-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The two methyl carbons would resonate at ~15-25 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the hydroxyl group (~3100-3400 cm⁻¹), a sharp C=O stretch from the aldehyde (~1650-1680 cm⁻¹), C-H stretches from the aromatic ring and methyl groups (~2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (~1580-1600 cm⁻¹).[8]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (150.17). Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or a methyl group (CH₃).
Synthesis Methodologies: The Formylation of Dimethylphenols
The introduction of a formyl (-CHO) group onto a phenol ring is a cornerstone of aromatic chemistry. For this compound, the logical precursor is 2,4-dimethylphenol. The two primary methods for this transformation are the Reimer-Tiemann and Duff reactions.
The Reimer-Tiemann Reaction
This classic method achieves ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide.[9][10]
Causality and Mechanism: The reaction's efficacy hinges on the generation of a highly electrophilic dichlorocarbene (:CCl₂) intermediate.[9][11] The strongly basic medium deprotonates the phenol to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[12] The ortho-position is favored due to the directing effect of the hydroxyl group.
Caption: Workflow for the Reimer-Tiemann synthesis.
The Duff Reaction
The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glacial acetic acid or trifluoroacetic acid.[13][14]
Causality and Mechanism: This reaction proceeds through the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium ion species.[13] The activated phenol ring attacks this electrophile in an electrophilic aromatic substitution. The resulting benzylamine-type intermediate is then hydrolyzed under acidic conditions to liberate the final aldehyde product.[14] The Duff reaction is often considered milder than the Reimer-Tiemann and can be more successful for certain substrates, though yields can be modest.[15][16]
Chemical Reactivity & Key Transformations
The utility of this compound lies in the reactivity of its aldehyde and hydroxyl functional groups. This dual reactivity is particularly powerful for constructing complex molecular scaffolds.
Schiff Base Formation: A Gateway to Bioactive Molecules
A primary application of this compound is in the synthesis of Schiff bases (imines).[17] This involves a condensation reaction between the aldehyde group and a primary amine.
Mechanism and Significance: The reaction is typically catalyzed by a small amount of acid. The nucleophilic amine attacks the electrophilic aldehyde carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond.[18] Schiff bases derived from salicylaldehydes are excellent ligands for metal ions and are widely investigated for their biological activities, including anticancer and antimicrobial properties.[1][2][19] The substituents on both the aldehyde and the amine components can be systematically varied to tune the electronic, steric, and pharmacological properties of the final molecule, a core principle in drug development.[17]
Caption: General scheme for Schiff base synthesis.
Safety and Handling
As a laboratory chemical, this compound requires proper handling to ensure personnel safety.
-
Hazard Classification: The compound is classified as causing serious eye irritation (H319).[3] It may also cause skin and respiratory irritation.[20][21]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, is mandatory.[20][22] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21][23] Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20][24]
-
Spill & Disposal: In case of a spill, clean up solids immediately, avoiding dust generation.[23] Dispose of waste material in accordance with local, state, and federal regulations.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for synthesis and application.
Protocol: Synthesis via Reimer-Tiemann Reaction
This protocol describes the ortho-formylation of 2,4-dimethylphenol.[11][12]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dimethylphenol (1.0 equiv) in an aqueous solution of sodium hydroxide (8.0 equiv, 10-20% w/v).
-
Heating: Heat the mixture to 60-70°C with vigorous stirring to ensure the formation of the sodium phenoxide.
-
Addition of Chloroform: Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours. The color of the mixture will typically darken.
-
Work-up (Part 1 - Removal of Excess Chloroform): Cool the reaction mixture to room temperature. Steam distill the mixture to remove any unreacted chloroform.
-
Work-up (Part 2 - Isolation): Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric or sulfuric acid until it is acidic (pH ~4-5). The product will precipitate as a solid or oil.
-
Purification: Collect the solid by filtration or extract the oily product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines a general procedure for condensing the title aldehyde with a primary amine.[18]
-
Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Addition of Amine: To this solution, add the primary amine (1.0 equiv).
-
Catalysis: Add 2-3 drops of a catalytic amount of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent if necessary.
References
- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24623-61-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer-Tiemann_reaction [chemeurope.com]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
- 16. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. fishersci.com [fishersci.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. This compound | 24623-61-8 [sigmaaldrich.com]
2-Hydroxy-3,5-dimethylbenzaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Date: January 1, 2026
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS No: 24623-61-8).[1] As a substituted salicylaldehyde, this compound is a valuable building block in synthetic organic chemistry, particularly in the development of Schiff bases and other derivatives with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, reactivity, and safety considerations, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals.
Core Compound Information
This compound is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at position 2 and methyl groups at positions 3 and 5. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.
Chemical Structure
Caption: Chemical structure of this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 24623-61-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 227.4 °C at 760 mmHg | |
| Melting Point | 23 °C | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-dimethyl-2-hydroxybenzaldehyde, 3,5-dimethyl salicylaldehyde | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of a related compound, 2-hydroxy-3-methylbenzaldehyde, shows characteristic signals that can be extrapolated to predict the spectrum of this compound.[3] The aldehydic proton is expected to appear as a singlet at approximately 9.8 ppm. The phenolic hydroxyl proton will likely be a broad singlet around 11.0 ppm. The aromatic protons and the methyl protons will have distinct chemical shifts.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | -OH |
| ~9.8 | s | 1H | -CHO |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~2.2-2.3 | s | 6H | Ar-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A predicted spectrum is available, and the key resonances are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.[4]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch (phenolic) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1650-1700 | C=O stretch (aldehyde) |
| 1450-1600 | C=C stretch (aromatic) |
Mass Spectrometry
The mass spectrum of aromatic aldehydes typically shows a prominent molecular ion peak.[5] Fragmentation patterns often involve the loss of a hydrogen atom (M-1), a formyl radical (M-29), or carbon monoxide (M-28).[6]
Predicted Fragmentation Pattern:
| m/z | Fragment |
| 150 | [M]⁺ |
| 149 | [M-H]⁺ |
| 121 | [M-CHO]⁺ |
| 122 | [M-CO]⁺ |
Synthesis
The synthesis of this compound can be achieved through the formylation of 2,4-dimethylphenol. The Duff reaction is a suitable method for this transformation.[2] This reaction utilizes hexamine as the formylating agent in an acidic medium.
Caption: Synthesis of this compound via the Duff Reaction.
Experimental Protocol: Duff Reaction
This protocol is a generalized procedure based on the Duff reaction for the synthesis of hydroxybenzaldehydes.
Materials:
-
2,4-Dimethylphenol
-
Hexamethylenetetramine (Hexamine)
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a condenser, prepare a mixture of glycerol and boric acid. Heat the mixture to approximately 150-160 °C to form glyceroboric acid.
-
Addition of Reactants: To the hot glyceroboric acid, add a pre-mixed powder of 2,4-dimethylphenol and hexamine in portions, while maintaining vigorous stirring.
-
Reaction: Continue heating and stirring the reaction mixture at 150-160 °C for about 20-30 minutes.
-
Hydrolysis: Cool the reaction mixture and then carefully add a dilute solution of sulfuric acid to hydrolyze the intermediate Schiff base.
-
Work-up: Steam distill the acidified mixture to isolate the crude product.
-
Extraction: Extract the distillate with dichloromethane.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by vacuum distillation or column chromatography.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl, aldehyde, and the activated aromatic ring.
Reactivity
-
Aldehyde Group: The aldehyde functionality readily undergoes nucleophilic addition and condensation reactions. A key reaction is the formation of Schiff bases (imines) upon reaction with primary amines.[7]
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It also directs electrophilic aromatic substitution to the ortho and para positions.
-
Aromatic Ring: The electron-donating hydroxyl and methyl groups activate the benzene ring towards electrophilic substitution.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a versatile precursor for the synthesis of various compounds with potential biological activities.
4.2.1. Synthesis of Schiff Bases
The condensation of this compound with various primary amines yields Schiff bases. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The biological activity of these Schiff bases can be fine-tuned by varying the substituent on the primary amine.
Caption: General workflow for the synthesis and application of Schiff bases.
4.2.2. Potential Anticancer Activity
Derivatives of hydroxybenzaldehydes have been investigated for their cytotoxic effects on various cancer cell lines.[10] Schiff bases derived from substituted salicylaldehydes have shown promise as potential anticancer agents, with mechanisms potentially involving the modulation of signaling pathways such as the MAPK pathway.[8][9] Further research into the derivatives of this compound could lead to the discovery of novel therapeutic agents.
Safety and Handling
This compound is classified as causing serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
References
- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. scribd.com [scribd.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde: Molecular Structure, Properties, and Applications in Medicinal Chemistry
This guide provides a comprehensive overview of 2-Hydroxy-3,5-dimethylbenzaldehyde, a key aromatic aldehyde with significant applications in synthetic chemistry and drug development. We will delve into its molecular structure, spectroscopic signature, synthesis, and its role as a versatile precursor for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as 3,5-dimethylsalicylaldehyde, is a substituted aromatic aldehyde. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 24623-61-8 | [1][3] |
| Appearance | Solid | [2] |
| Synonyms | 3,5-Dimethylsalicylaldehyde, 2-Hydroxy-3,5-dimethyl-benzaldehyde | [1] |
The presence of a hydroxyl group ortho to the aldehyde functionality allows for intramolecular hydrogen bonding, which influences its physical and chemical properties. The two methyl groups on the benzene ring contribute to its lipophilicity and steric profile.
Elucidation of the Molecular Structure: A Spectroscopic Approach
A definitive understanding of the molecular structure of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: In the proton NMR spectrum, distinct signals are expected for the aldehydic proton, the phenolic hydroxyl proton, the two aromatic protons, and the two methyl groups. The aldehydic proton will appear significantly downfield due to the deshielding effect of the carbonyl group. The phenolic proton's chemical shift can be variable and is often broad. The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The two methyl groups will appear as sharp singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the aldehyde, the aromatic carbons (including those bearing the hydroxyl and methyl groups), and the methyl carbons. The carbonyl carbon will be the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies include:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed in the 2850-2960 cm⁻¹ range.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected around 1650-1680 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring skeletal vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (150.17). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO), leading to a prominent peak for the substituted phenyl cation.
Synthesis of this compound
The introduction of a formyl group onto a phenolic ring can be achieved through several established methods in organic synthesis. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the aromatic ring.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] The reaction involves the treatment of a phenol with chloroform in a basic solution.[4] The electrophilic dichlorocarbene, generated in situ, attacks the electron-rich phenoxide ring, preferentially at the ortho position.[4] Subsequent hydrolysis yields the corresponding salicylaldehyde.
Caption: A generalized workflow for the synthesis of this compound via the Duff reaction.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and, most notably, Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) functional group, are renowned for their broad spectrum of biological activities.
Precursor to Biologically Active Schiff Bases
The condensation of this compound with various primary amines yields Schiff bases with diverse structural motifs. The presence of the phenolic hydroxyl group and the imine nitrogen allows these molecules to act as efficient chelating agents for various metal ions, often enhancing their biological efficacy.
General Synthesis of Schiff Bases
Caption: The condensation reaction for the synthesis of Schiff bases from this compound.
Anticancer and Antimicrobial Potential of Derived Schiff Bases
Schiff bases derived from substituted salicylaldehydes have been extensively investigated for their potential as therapeutic agents.
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines. [5][6][7]The mechanism of action is often attributed to their ability to induce apoptosis, interfere with cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival. [6][7]For instance, certain Schiff base derivatives of 2-hydroxybenzaldehyde have shown promising cytotoxic activity against breast cancer (MCF-7) and other cancer cell lines. [5][7]
-
Antimicrobial Activity: The imine group in Schiff bases is considered a critical pharmacophore for antimicrobial activity. [8]Schiff bases derived from this compound and their metal complexes have the potential to exhibit significant activity against a range of pathogenic bacteria and fungi. [9][10]Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it an invaluable precursor for the development of novel compounds with potential therapeutic applications. The continued exploration of Schiff bases and other derivatives of this aldehyde is a promising avenue for the discovery of new anticancer and antimicrobial agents.
References
- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 24623-61-8 [chemicalbook.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,5-dimethylbenzaldehyde, also known as 3,5-dimethylsalicylaldehyde, is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure, featuring a hydroxyl group and an aldehyde group ortho to each other on a dimethylated benzene ring, makes it a valuable intermediate in the synthesis of various organic compounds, including Schiff bases, and a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Spectroscopic Features
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key feature influencing its spectral properties.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Phenolic (-OH) | ~11.0 | Singlet (broad) |
| Aromatic (H-4) | 7.2 - 7.4 | Doublet |
| Aromatic (H-6) | 7.0 - 7.2 | Doublet |
| Methyl (-CH₃ at C-3) | 2.2 - 2.4 | Singlet |
| Methyl (-CH₃ at C-5) | 2.2 - 2.4 | Singlet |
The downfield chemical shift of the aldehydic proton is characteristic of its electronic environment. The phenolic proton signal is typically broad due to hydrogen bonding and exchange. The two aromatic protons are expected to appear as doublets due to coupling with each other. The two methyl groups will each give a singlet, as they are not coupled to any other protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-OH) | 155 - 160 |
| Aromatic (C-CHO) | 120 - 125 |
| Aromatic (C-CH₃ at C-3) | 125 - 130 |
| Aromatic (C-CH₃ at C-5) | 135 - 140 |
| Aromatic (C-H at C-4) | 130 - 135 |
| Aromatic (C-H at C-6) | 120 - 125 |
| Methyl (-CH₃ at C-3) | 15 - 20 |
| Methyl (-CH₃ at C-5) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its hydroxyl, aldehyde, and aromatic functionalities.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenolic, intramolecular H-bonded) | 3100 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aldehyde) | 2700 - 2900 (often two bands) |
| C=O stretch (aldehyde) | 1650 - 1680 |
| C=C stretch (aromatic) | 1550 - 1600 |
| C-O stretch (phenolic) | 1200 - 1300 |
The broadness of the O-H stretching band is a direct consequence of the intramolecular hydrogen bonding with the carbonyl oxygen. The position of the C=O stretching frequency is also influenced by this interaction, typically appearing at a lower wavenumber than in non-hydrogen-bonded aromatic aldehydes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (150.17).
Predicted Fragmentation Pathway:
Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺), and the loss of the formyl group ([M-CHO]⁺).
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standard protocol for preparing a sample for NMR analysis would involve dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
For IR analysis using an ATR-FTIR spectrometer, a small amount of the solid sample is placed directly onto the ATR crystal. A background spectrum is typically run first, followed by the acquisition of the sample spectrum over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column before entering the mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.
Conclusion
The spectroscopic data for this compound, including NMR, IR, and Mass Spectrometry, provide a comprehensive and self-validating system for its structural confirmation. The characteristic chemical shifts in ¹H and ¹³C NMR, the specific vibrational frequencies in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a detailed understanding of its molecular architecture. This in-depth guide serves as a valuable resource for researchers and scientists working with this versatile chemical intermediate.
References
An In-depth Technical Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
2-Hydroxy-3,5-dimethylbenzaldehyde, a substituted aromatic aldehyde, is a pivotal building block in synthetic organic chemistry. Its unique structural features, comprising a reactive aldehyde group ortho to a hydroxyl moiety and two methyl groups on the benzene ring, render it a valuable precursor for the synthesis of a diverse array of compounds with significant biological activities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development, aiming to facilitate a deeper understanding and practical application of this versatile molecule.
The IUPAC name for this compound is This compound .[1] It is also known by other synonyms such as 3,5-dimethyl-2-hydroxybenzaldehyde and 3,5-dimethyl salicylaldehyde.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-dimethyl-2-hydroxybenzaldehyde, 3,5-dimethyl salicylaldehyde | [1] |
| CAS Number | 24623-61-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Solid | |
| pKa | 8.83 ± 0.23 (Predicted) |
Synthesis of this compound
The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. For the synthesis of this compound, the starting material of choice is 2,4-dimethylphenol. Two classical and reliable methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.
The Duff Reaction: A Regioselective Formylation
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[2][3][4] The reaction proceeds via electrophilic aromatic substitution, with a preference for the ortho-position relative to the hydroxyl group, making it a suitable choice for the synthesis of this compound from 2,4-dimethylphenol.[2]
Experimental Protocol (Adapted from General Duff Reaction Procedures):
-
Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of glycerol and boric acid is heated to 150-160 °C to form a glyceroboric acid solution. Alternatively, anhydrous trifluoroacetic acid can be used as the solvent and catalyst.[3]
-
Addition of Reactants: To the hot reaction medium, 2,4-dimethylphenol and hexamethylenetetramine are added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be maintained within the specified range.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots from the reaction mixture at regular intervals.
-
Hydrolysis: After the reaction is complete (typically after 20-30 minutes), the mixture is cooled and then hydrolyzed by the addition of a dilute acid, such as sulfuric acid.[4] This step breaks down the intermediate Schiff base to yield the aldehyde.
-
Isolation and Purification: The product, this compound, can be isolated by steam distillation.[5] Further purification can be achieved by recrystallization or column chromatography.
The causality behind these steps lies in the in-situ generation of an electrophilic iminium ion from HMTA in the acidic medium. The electron-rich 2,4-dimethylphenol then undergoes electrophilic attack, primarily at the ortho position due to the directing effect of the hydroxyl group. The subsequent hydrolysis liberates the desired aldehyde.
The Reimer-Tiemann Reaction: A Carbene-Mediated Formylation
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[6][7][8] The reactive electrophile in this case is dichlorocarbene (:CCl₂), which is generated in situ.
Experimental Protocol (Adapted from General Reimer-Tiemann Reaction Procedures):
-
Preparation of the Phenoxide: 2,4-dimethylphenol is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide) to form the corresponding phenoxide.
-
Addition of Chloroform: Chloroform is added to the basic solution, and the mixture is heated, typically between 70-105 °C, with vigorous stirring.[9] The reaction is often carried out in a biphasic system.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, the excess chloroform is removed, and the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the phenoxide.[9]
-
Isolation and Purification: The product is then extracted with an organic solvent.[10] Purification is typically achieved through column chromatography or distillation.
The rationale for this protocol involves the generation of the highly electrophilic dichlorocarbene, which then attacks the electron-rich phenoxide ring. The ortho-selectivity is generally favored. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde.
Spectroscopic Characterization
Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The phenolic hydroxyl proton will also be a singlet, typically in the range of δ 10.0-12.0 ppm, and its chemical shift can be concentration-dependent. The two aromatic protons will appear as singlets or narrowly split doublets in the aromatic region (δ 6.5-7.5 ppm). The two methyl groups will each give a singlet in the upfield region (δ 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around δ 190-195 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the hydroxyl group being the most deshielded among the ring carbons. The two methyl carbons will appear in the upfield region (δ 15-25 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for this compound include:
-
O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding with the adjacent carbonyl group.
-
C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds and in the 2850-2960 cm⁻¹ range for the methyl C-H bonds.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the aldehyde. The position of this band is influenced by the intramolecular hydrogen bonding.
-
C=C Stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
Chemical Reactivity and Applications in Drug Development
The presence of the aldehyde and hydroxyl functionalities makes this compound a versatile starting material for the synthesis of various heterocyclic compounds and Schiff bases.
Schiff Base Formation
A primary and highly significant reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[11] This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol.
Biological Significance of Derived Schiff Bases
Schiff bases derived from salicylaldehydes are a class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities are often attributed to the presence of the azomethine (-C=N-) group, which can be crucial for their interaction with biological targets.
-
Anticancer Activity: Numerous studies have demonstrated the potential of Schiff bases derived from hydroxybenzaldehydes as anticancer agents.[12][13][14][15] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the MAPK pathway.[12][13][14] For instance, certain Schiff base derivatives of 2-hydroxybenzaldehyde have shown cytotoxicity against various cancer cell lines.[12][13][14]
-
Antimicrobial Activity: Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal properties.[10][16] The chelation of metal ions by the Schiff base ligand can enhance its biological activity.[10][12] The mechanism of action is often related to their ability to disrupt cell membranes or inhibit essential enzymes in microorganisms.
Safety and Handling
This compound is classified as an irritant. It can cause serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available precursors, coupled with the diverse biological activities of its derivatives, particularly Schiff bases, makes it a compound of considerable interest for further research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for scientists and researchers to explore its full potential in the quest for novel therapeutic agents.
References
- 1. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Khan Academy [khanacademy.org]
- 9. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 10. jchemlett.com [jchemlett.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health and Safety of 2-Hydroxy-3,5-dimethylbenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the health and safety considerations for 2-Hydroxy-3,5-dimethylbenzaldehyde (CAS No. 24623-61-8).[1][2] It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. This document synthesizes critical safety data, outlines robust handling protocols, and provides clear guidance for emergency situations. By integrating established safety protocols with an understanding of the compound's specific hazard profile, this guide aims to foster a culture of safety and mitigate risks in the research and development environment.
Section 1: Compound Identification and Properties
This compound is an aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol .[1] It is also known by several synonyms, including 3,5-dimethylsalicylaldehyde.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1], Sigma-Aldrich |
| CAS Number | 24623-61-8 | PubChem[1], Guidechem[2] |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[1] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash hands and any exposed skin thoroughly after handling.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[5] For tasks with a higher risk of splashing, consider an impervious apron.[3]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Engineering Controls
Primary engineering controls are crucial for minimizing airborne exposure.
-
Chemical Fume Hood: All manipulations of this compound that could generate dust or vapors must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
General Handling Procedures
-
Wash hands thoroughly with soap and water after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3]
-
Keep containers tightly sealed when not in use.[3]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]
-
Keep containers clearly labeled.[3]
Section 4: Emergency Procedures
A well-defined emergency plan is critical for responding effectively to incidents involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4] |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[3]
The following diagram outlines the spill response workflow.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.[4] There are no restrictions on the type of extinguisher that may be used.[3]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[3] Combustion may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Section 5: Toxicological and Ecological Information
Information on the ecological effects of this compound is limited. It is crucial to prevent its release into the environment. All waste materials should be disposed of as hazardous waste to prevent contamination of soil and waterways.
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
References
- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Discovery and Synthetic Evolution of Substituted Benzaldehydes
Abstract
Substituted benzaldehydes, aromatic aldehydes bearing additional functional groups on the benzene ring, are foundational pillars of modern organic chemistry. Their discovery and the subsequent evolution of their synthesis have been intrinsically linked to the development of synthetic methodology, the elucidation of reaction mechanisms, and the expansion of the chemical industry. From their origins as fragrant natural isolates to their current status as indispensable precursors in pharmaceuticals, agrochemicals, and advanced materials, their history is a narrative of scientific progress. This guide provides an in-depth exploration of this journey, detailing the seminal discoveries, the development of cornerstone formylation reactions, and the modern innovations that continue to shape their production and application. We will examine the causality behind key experimental choices, provide validated protocols for historical syntheses, and offer a forward-looking perspective on this vital class of molecules.
Introduction: The Archetypal Aromatic Aldehyde
Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, comprising a benzene ring with a formyl substituent.[1] Its discovery in the early 19th century was a pivotal moment in the nascent field of organic chemistry. First isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds, it was initially a chemical curiosity.[1][2] It was the seminal work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that not only established its synthesis but also laid a foundation for the structural theory of organic chemistry.[3][4]
A "substituted benzaldehyde" is any benzaldehyde derivative where one or more hydrogen atoms on the benzene ring have been replaced by other atoms or functional groups (e.g., -OH, -OCH₃, -Cl, -NO₂).[5] This substitution dramatically alters the molecule's physical, chemical, and biological properties, giving rise to a vast and versatile family of compounds that have become indispensable in both research and industry.
This guide will trace the historical arc of these compounds, from the isolation of naturally occurring derivatives like vanillin to the strategic development of powerful synthetic formylation reactions that enabled chemists to tailor aromatic structures with unprecedented precision.
The Historical Trajectory: From Natural Products to Named Reactions
The story of substituted benzaldehydes begins not in the laboratory, but in nature. The quest to understand and replicate the desirable flavors and fragrances of natural products was a primary driver of early organic chemistry.
Vanillin: The Quintessential Flavor Molecule
The history of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a perfect microcosm of the broader field. Originally available only from the costly extraction of vanilla orchid beans, it was first isolated as a pure substance in 1858 by Nicolas-Theodore Gobley.[1][6][7] The elucidation of its structure in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann was a landmark achievement.[6][7] This discovery immediately led to the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[6][7]
This early work spurred the development of more commercially viable routes. By the late 19th century, a semi-synthetic process starting from eugenol (found in clove oil) was established.[1][4] This was soon followed by the development of the Reimer-Tiemann reaction, a method that could directly formylate guaiacol to produce vanillin, a process that Haarmann and Tiemann's own company would use for industrial production.[1] In the 20th century, the sulfite process for making wood pulp provided a new, inexpensive source: lignin.[1][7] Today, while some vanillin is still derived from lignin, the majority is synthesized from petrochemical precursors like guaiacol, showcasing a journey from rare natural product to global commodity.[1]
The Dawn of Synthetic Formylation: The Named Reactions
The desire to synthesize vanillin and other aromatic aldehydes spurred the development of a suite of powerful reactions for introducing a formyl group (-CHO) onto an aromatic ring—a process known as formylation.[8] These "named reactions" became cornerstones of organic synthesis, developed to overcome the challenge that the simplest formylating agent, formyl chloride, is highly unstable.[9][10]
-
The Reimer-Tiemann Reaction (1876): Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provided the first general method for the ortho-formylation of phenols.[11][12][13] The reaction uses chloroform (CHCl₃) and a strong base to generate a highly reactive dichlorocarbene (:CCl₂) intermediate, which then acts as the electrophile.[11][14] The development of this reaction was a direct result of the intense interest in synthesizing salicylaldehyde and its derivatives, like vanillin.[15] Its key advantage was its ability to selectively functionalize the position ortho to the hydroxyl group, a critical step in many syntheses.[12][13]
-
The Gattermann Reaction (1890s): Developed by Ludwig Gattermann, this reaction initially used a hazardous mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate aromatic compounds.[2][16][17] It represented a significant advance as it was applicable to a broader range of aromatic substrates than the Reimer-Tiemann reaction, including phenol ethers and hydrocarbons.[18] The historical context was the need for a more general formylation method beyond just phenols. A crucial later modification by Adams simplified the procedure by using zinc cyanide (Zn(CN)₂), which generates the necessary HCN in situ, making the reaction safer and more accessible.[18]
-
The Gattermann-Koch Reaction (1897): A variant also developed by Gattermann with Julius Arnold Koch, this reaction uses carbon monoxide (CO) and HCl under pressure with a catalyst mixture (AlCl₃/CuCl).[18][19][20] This method was a breakthrough for the industrial synthesis of simple benzaldehydes from hydrocarbons like benzene and toluene, as it avoided the use of highly toxic cyanides.[16][17] The purpose of its development was to find a direct, industrially scalable route to unsubstituted or alkyl-substituted benzaldehydes.
-
The Vilsmeier-Haack Reaction (1927): Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic and heterocyclic compounds.[9][21][22] The key insight was the generation of a mild electrophile, the "Vilsmeier reagent" (a chloroiminium salt), in situ.[22][23] This method proved to be exceptionally versatile and mild compared to the strong acids and high pressures of the Gattermann-Koch reaction, becoming the go-to method for formylating sensitive substrates like indoles and anilines.[9][23]
-
The Duff Reaction (1930s-40s): Developed by James C. Duff, this reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (like glycerol/boric acid or acetic acid) to formylate highly activated aromatics, primarily phenols.[21][24][25] Like the Reimer-Tiemann reaction, it is highly selective for the ortho position.[24][26] Its development provided an alternative to the Reimer-Tiemann method, avoiding the use of chlorinated solvents and offering a different substrate scope.[26][27]
Synthetic Methodologies: A Comparative Analysis
The choice of formylation method is a critical decision in synthesis design, dictated by the substrate's electronic properties, desired regioselectivity, and tolerance to reaction conditions. The causality behind this choice lies in the nature of the electrophile generated by each method and its reactivity toward the aromatic nucleophile.
// Connections Phenol -> RT [label="Harsh base, ortho-selective"]; Phenol -> Duff [label="Acidic, ortho-selective"]; RT -> Ortho; Duff -> Ortho;
Anisole -> Gattermann [label="HCN/Lewis Acid"]; Anisole -> VH [label="Mild, para-selective"]; Gattermann -> Para;
Indole -> VH [label="Very Mild, C3-selective"]; VH -> Hetero;
Toluene -> GK [label="CO/HCl, High Pressure"]; GK -> Alkyl; Toluene -> Gattermann [label="Works, but less common\nfor hydrocarbons"];
} dot Caption: Logical workflow for selecting a classical formylation method based on substrate type.
Comparison of Classical Formylation Reactions
The table below summarizes and compares the key features of the major named reactions for aromatic formylation, providing a guide for experimental design.
| Reaction | Formylating Agent / Reagents | Electrophile | Typical Substrates | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Dichlorocarbene (:CCl₂) | Phenols, Naphthols, Pyrroles | Excellent ortho-selectivity for phenols; avoids strong acids | Harsh basic conditions; low yields; limited substrate scope; uses chloroform |
| Gattermann | HCN/HCl + Lewis Acid (or Zn(CN)₂) | Formimidoyl cation ([HC=NH]⁺) | Phenols, phenol ethers, activated hydrocarbons (e.g., mesitylene) | Broader scope than Reimer-Tiemann | Highly toxic HCN; requires strong Lewis acids |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Formyl cation ([HCO]⁺) | Benzene, alkylbenzenes (e.g., toluene) | Uses inexpensive reagents; good for simple arenes | High pressure required; not applicable to phenols/ethers; toxic CO gas |
| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier Reagent ([Me₂N=CHCl]⁺) | Electron-rich aromatics (anilines), heterocycles (indoles, pyrroles) | Very mild conditions; high yields; excellent for sensitive substrates | Reagent is moisture-sensitive; less effective on deactivated rings |
| Duff | Hexamethylenetetramine (HMTA), Acid | Iminium ion intermediate | Phenols, highly activated aromatics | Avoids toxic reagents like HCN and CHCl₃; good ortho-selectivity | Often low yields; high temperatures required; limited to activated substrates |
Reaction Mechanisms Visualized
Understanding the mechanism is key to comprehending the selectivity and limitations of each reaction.
Reimer-Tiemann Reaction Mechanism: The reaction proceeds through the formation of dichlorocarbene in a basic medium, which is the true electrophile that attacks the electron-rich phenoxide ring.
Vilsmeier-Haack Reaction Mechanism: This reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic substrate.
Detailed Experimental Protocols
To provide field-proven insight, the following protocols are adapted from Organic Syntheses, a trusted source for reliable and reproducible chemical preparations. These protocols are self-validating systems; successful execution should yield a product whose identity and purity can be confirmed by standard analytical techniques (e.g., NMR, melting point).
Protocol 1: Gattermann-Koch Synthesis of p-Tolualdehyde
This protocol describes the formylation of toluene, a weakly activated aromatic hydrocarbon, which necessitates the powerful electrophile generated in the Gattermann-Koch reaction.
-
Objective: To synthesize p-tolualdehyde from toluene.
-
Reaction: Toluene + CO/HCl --(AlCl₃/CuCl)--> p-Tolualdehyde
-
Methodology:
-
Apparatus Setup: A 500-mL reaction bottle with a wide mouth is fitted with a mercury-sealed mechanical stirrer, a gas inlet tube, and a gas outlet tube. The vessel is placed in a water bath maintained at 20°C.
-
Reagent Charging: Charge the reaction bottle with 200 g (2.17 moles) of dry toluene. With active stirring, rapidly add 30 g (0.3 mole) of cuprous chloride and 267 g (2 moles) of finely powdered anhydrous aluminum chloride.
-
Gas Introduction: A mixture of dry carbon monoxide (CO) and dry hydrogen chloride (HCl) gas is passed into the stirred suspension. The gas flow should be vigorous enough to cause steady bubbling through a sulfuric acid wash bottle at the outlet. Continue the gas flow with stirring for 6-7 hours.
-
Work-up and Hydrolysis: The resulting viscous, dark reaction mixture is poured carefully onto 1.5 kg of cracked ice in a 3-L flask to hydrolyze the aluminum chloride complex.
-
Isolation: The product is isolated by steam distillation. The distillate, containing p-tolualdehyde and unreacted toluene, is collected. Add 50 mL of ether to the distillate to aid separation.
-
Purification: Separate the organic layer. The aqueous layer is extracted with an additional 150 mL of ether. The combined organic layers are dried over anhydrous calcium chloride. The final product is purified by fractional distillation, collecting the fraction boiling at 201–205°C. The typical yield is 121–132 g (46-51%).[26][28]
-
Protocol 2: Duff Reaction Synthesis of Syringaldehyde
This protocol is ideal for the formylation of the highly activated, sterically hindered pyrogallol-1,3-dimethyl ether. The Duff reaction's conditions are well-suited for this substrate.
-
Objective: To synthesize syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).
-
Reaction: Pyrogallol-1,3-dimethyl ether + Hexamethylenetetramine --(Glyceroboric acid)--> Syringaldehyde
-
Methodology:
-
Catalyst Preparation: In a 2-L three-necked flask equipped with a stirrer, thermometer, and condenser, heat a mixture of 600 g of glycerol and 120 g of boric acid to 180°C. Stir until the boric acid dissolves completely, then cool the solution to 150°C.
-
Reagent Addition: Add a pre-mixed powder of 154 g (1 mole) of pyrogallol-1,3-dimethyl ether and 154 g (1.1 moles) of hexamethylenetetramine as rapidly as possible to the hot glyceroboric acid solution with vigorous stirring. The temperature will drop.
-
Reaction Control: Heat the mixture rapidly back to 145°C. The reaction becomes exothermic around 148°C. Maintain the temperature between 150–160°C for approximately 6 minutes.
-
Hydrolysis: Cool the mixture to 110°C and add a solution of 184 mL of concentrated sulfuric acid in 620 mL of water to hydrolyze the intermediate.
-
Isolation: Stir the mixture for 1 hour, then cool to 25°C to precipitate boric acid, which is removed by filtration. The filtrate is extracted three times with 500-mL portions of chloroform.
-
Purification: The combined chloroform extracts are treated with a sodium bisulfite solution to form the aldehyde-bisulfite adduct. The adduct is separated, washed, and then decomposed by acidification with sulfuric acid. The crude syringaldehyde is collected, washed, and dried. The typical yield is 35–41 g (19-23%).[2]
-
Protocol 3: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde
This protocol demonstrates the mildness and efficiency of the Vilsmeier-Haack reaction for formylating an electron-rich and sensitive heterocycle like indole.
-
Objective: To synthesize indole-3-carboxaldehyde from indole.
-
Reaction: Indole + DMF/POCl₃ --> Indole-3-carboxaldehyde
-
Methodology:
-
Vilsmeier Reagent Preparation: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃) (8.54 mmol, 2.0 eq.) to dry N,N-dimethylformamide (DMF) (8.5 mL).
-
Reagent Addition: To this cold solution, add indole (500 mg, 4.27 mmol).
-
Reaction: Remove the cooling bath and stir the solution at room temperature for 2.5 hours.
-
Work-up and Quenching: Cool the reaction mixture back to 0°C and carefully quench by adding 1 mol/L aqueous NaOH solution (13 mL). Dilute with water (12 mL).
-
Precipitation: Pour the resulting solution into ice-cooled water (25 mL) and stir for 1 hour. A precipitate will form.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water (3 x 3 mL), and dry under reduced pressure to yield indole-3-carboxaldehyde as a pale yellow solid. The typical yield is 529 mg (77%).[8]
-
Modern Frontiers: Green Chemistry and Biocatalysis
While the classical named reactions are powerful, they often rely on harsh conditions, toxic reagents, and stoichiometric amounts of activating agents. Modern research focuses on developing more sustainable and efficient methodologies.
Green Chemistry Approaches
The principles of green chemistry aim to reduce waste and environmental impact.[4] In the context of benzaldehyde synthesis, this includes:
-
Solvent-Free Reactions: Using reagents that also act as the solvent, such as the auto-oxidation of benzaldehyde to generate radicals for other transformations, minimizes solvent waste.[29]
-
Alternative Oxidants: Replacing heavy metal oxidants (e.g., Cr(VI), Mn(VII)) with molecular oxygen from the air or nitrogen dioxide represents a significant step toward sustainability.[6][8]
-
Catalytic Methods: Developing reactions that use only catalytic amounts of reagents, such as palladium-catalyzed carbonylations, reduces waste and improves atom economy.[30][31]
Biocatalysis
The use of enzymes or whole microorganisms as catalysts offers an elegant route to substituted benzaldehydes under mild, aqueous conditions.[3]
-
Enzymatic Oxidation: Alcohol dehydrogenases (ADHs) and oxidases can selectively oxidize substituted benzyl alcohols to the corresponding aldehydes.[3][25]
-
Metabolic Engineering: Microorganisms like E. coli can be genetically engineered to produce specific aromatic aldehydes, such as vanillin from ferulic acid (derived from renewable lignin).[12] This temperature-directed biocatalysis allows for selective production of either the aldehyde or the corresponding alcohol by controlling the activity of endogenous enzymes.[12]
-
Enzymatic Hydroxylation: Enzymes like cytochrome P450 monooxygenases can selectively introduce hydroxyl groups onto aromatic rings, providing a green pathway to hydroxybenzaldehydes, which are key synthetic precursors.[32][33]
These biocatalytic methods are particularly valued in the food and fragrance industries, where products can be labeled as "natural".[3]
Applications Across Industries
The utility of substituted benzaldehydes stems from the reactivity of the aldehyde group combined with the diverse functionality of the aromatic ring.
-
Pharmaceuticals: Substituted benzaldehydes are critical building blocks. For instance, p-anisaldehyde is an intermediate in the manufacture of antihistamines.[34] Various chlorobenzaldehydes serve as precursors for kinase inhibitors used in cancer therapy and for synthesizing Schiff bases with potential antimicrobial activity.[35]
-
Agrochemicals: They are essential intermediates in the production of fungicides, herbicides, and pesticides.[19] For example, substituted benzaldehydes are used to synthesize benzoxazine derivatives, which have shown good fungicidal activity against pathogens like Rhizoctonia solani.[36]
-
Polymers and Materials Science: Benzaldehyde derivatives are used to create functional polymers. They can be copolymerized with other monomers to create degradable polymers with tunable properties.[10][37] They are also used to create functional polymer vesicles for applications like drug delivery and to synthesize microporous polymer membranes for gas separation.[30][38]
-
Fragrances and Flavors: This is the historical and still a major application. Vanillin and p-anisaldehyde (hawthorn/anise scent) are prime examples used extensively in food, beverages, and perfumery.[39][40]
Conclusion
The journey of substituted benzaldehydes from their 19th-century discovery to their 21st-century applications is a compelling narrative of chemical innovation. The development of the classical formylation reactions by chemists like Reimer, Tiemann, Gattermann, Vilsmeier, and Duff provided the foundational tools to manipulate aromatic systems, paving the way for countless discoveries in medicinal chemistry, materials science, and agrochemistry. Today, the field continues to evolve, driven by the principles of green chemistry and the power of biocatalysis, promising a future of more sustainable and efficient synthesis. For researchers and developers, a deep understanding of this history and the causality behind these synthetic methods is not merely academic; it is essential for informed innovation and the creation of the next generation of functional molecules.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpn.org [rjpn.org]
- 5. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 6. Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. energyfrontier.us [energyfrontier.us]
- 11. [PDF] Production of Aldehydes by Biocatalysis | Semantic Scholar [semanticscholar.org]
- 12. jeffleenovels.com [jeffleenovels.com]
- 13. oxfordreference.com [oxfordreference.com]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. scienceinfo.com [scienceinfo.com]
- 18. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. purechemistry.org [purechemistry.org]
- 21. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Duff reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. scholarworks.uni.edu [scholarworks.uni.edu]
- 27. Making sure you're not a bot! [ask.orkg.org]
- 28. scribd.com [scribd.com]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 35. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 36. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes | Semantic Scholar [semanticscholar.org]
- 38. Hydroxyl-functionalized microporous polymer membranes with tunable para position substituent benzaldehydes for gas separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Dimethylbenzaldehyde Isomers
Abstract
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the aldehyde functional group in three key isomers of dimethylbenzaldehyde: 2,4-, 2,5-, and 3,5-dimethylbenzaldehyde. Moving beyond a superficial overview, this document delves into the intricate interplay of electronic and steric effects conferred by the methyl substituents on the benzene ring. We will explore the theoretical underpinnings of these effects and present a suite of validated experimental protocols to empirically determine and compare the relative reactivities of these isomers. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring a thorough and applicable understanding for professionals in the field.
Theoretical Framework: Unraveling Isomeric Differences in Aldehyde Reactivity
The reactivity of the carbonyl carbon in an aldehyde is fundamentally dictated by its electrophilicity. Nucleophilic attack, a cornerstone of many crucial organic transformations, is highly sensitive to the electron density at this center. In the case of dimethylbenzaldehyde isomers, the two methyl groups on the aromatic ring are the primary modulators of this electrophilicity through a combination of electronic and steric effects.[1]
Electronic Effects: The Inductive Push of Methyl Groups
Methyl groups are weakly electron-donating through an inductive effect (+I).[1] This effect increases the electron density on the benzene ring, which is then relayed to the carbonyl carbon. An elevation in electron density at the carbonyl carbon diminishes its partial positive charge, rendering it less electrophilic and consequently less susceptible to nucleophilic attack.[1] The positioning of the methyl groups is critical in determining the magnitude of this deactivation.
-
Ortho and Para Substitution (2,4- and 2,5-isomers): Methyl groups in the ortho and para positions exert a more pronounced deactivating effect on the carbonyl group's reactivity. This is due to a combination of the inductive effect and resonance (hyperconjugation).
-
Meta Substitution (3,5-isomer): When methyl groups are in the meta position, their influence is primarily through the inductive effect, which is generally weaker than the combined inductive and resonance effects from ortho and para positions.
Steric Effects: The Physical Impediment to Reaction
The sheer physical presence of methyl groups, particularly in the ortho position, introduces steric hindrance around the aldehyde functionality.[1] This bulkiness can physically obstruct the trajectory of an incoming nucleophile, thereby increasing the activation energy of the reaction and slowing its rate.
-
2,4-Dimethylbenzaldehyde & 2,5-Dimethylbenzaldehyde: Both isomers possess a methyl group in the ortho position (position 2), which will introduce a degree of steric hindrance.
-
3,5-Dimethylbenzaldehyde: This isomer is devoid of ortho substituents, meaning the aldehyde group is significantly more accessible to nucleophiles from a steric standpoint.
Predicted Reactivity Hierarchy
Spectroscopic Characterization of Dimethylbenzaldehyde Isomers
Prior to kinetic or reactivity studies, it is imperative to confirm the identity and purity of each isomer. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Infrared (IR) Spectroscopy
The IR spectrum of an aldehyde provides clear diagnostic peaks. The most prominent is the strong carbonyl (C=O) stretching vibration, typically found in the range of 1690-1740 cm⁻¹. Conjugation to the aromatic ring in benzaldehydes lowers this frequency to around 1705 cm⁻¹.[2] A distinguishing feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which appears as two characteristic, weaker absorptions between 2700-2860 cm⁻¹.[2]
¹H NMR Spectroscopy
The proton NMR spectrum offers an unambiguous signature for the aldehyde proton, which resonates in a distinctive region far downfield, typically between 9-10 ppm.[3] The protons of the methyl groups will appear as singlets in the aromatic region, and the pattern of the aromatic protons will be unique to each isomer, allowing for definitive identification.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon of an aldehyde gives a characteristic signal in the downfield region of 190-215 ppm.[3] The chemical shifts of the aromatic and methyl carbons will further serve to distinguish the isomers.
Experimental Protocols for Comparative Reactivity Analysis
To empirically quantify the theoretical predictions of reactivity, a series of competitive and parallel experiments can be performed. The following protocols are designed to provide a robust comparison of the 2,4-, 2,5-, and 3,5-dimethylbenzaldehyde isomers.
Competitive Oxidation to Carboxylic Acids
This experiment will compare the rate of oxidation of the dimethylbenzaldehyde isomers to their corresponding benzoic acids using a mild oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.[1] The rationale is that a more electron-rich (less reactive) aldehyde will be more susceptible to oxidation.
Methodology:
-
Reaction Setup: In separate, identical reaction vessels, prepare equimolar solutions of each dimethylbenzaldehyde isomer in a suitable solvent system (e.g., a mixture of acetone and water). To each solution, add a known quantity of an internal standard (e.g., naphthalene) for chromatographic analysis.
-
Initiation of Oxidation: To each vessel, add an identical, limiting amount of a standardized potassium permanganate solution, acidified with dilute sulfuric acid. Commence timing immediately.
-
Reaction Quenching: At predetermined time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture and quench the oxidation by adding an excess of sodium bisulfite solution until the purple color of the permanganate is no longer visible.
-
Product Extraction: Acidify the quenched mixture and extract the organic components with a suitable solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the unreacted aldehyde and the corresponding benzoic acid product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant consumed or product formed against time for each isomer. The initial reaction rates will provide a quantitative measure of their relative reactivity towards oxidation.
Diagram of Experimental Workflow:
Caption: Workflow for the competitive oxidation of dimethylbenzaldehyde isomers.
Competitive Reduction to Benzyl Alcohols
This protocol assesses the relative rates of reduction of the dimethylbenzaldehyde isomers to their corresponding benzyl alcohols using sodium borohydride (NaBH₄), a common nucleophilic reducing agent.[1] A more electrophilic (more reactive) aldehyde will be reduced more rapidly.
Methodology:
-
Reaction Setup: Prepare a stock solution containing equimolar amounts of all three dimethylbenzaldehyde isomers and a known concentration of an internal standard (e.g., biphenyl) in methanol.
-
Initiation of Reduction: Cool the stock solution in an ice bath. Add a freshly prepared solution of a limiting amount of NaBH₄ in methanol to initiate the reduction.
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular intervals. Quench each aliquot by adding it to a vial containing a saturated ammonium chloride solution and dichloromethane.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
GC-MS Analysis: Analyze the organic extracts by GC-MS to determine the concentration of the unreacted aldehydes and the benzyl alcohol products relative to the internal standard.
-
Data Analysis: The relative rates of disappearance of the aldehyde peaks will indicate the relative reactivity of the isomers towards nucleophilic reduction.
Knoevenagel Condensation: A Measure of Reactivity with Carbon Nucleophiles
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C bond.[4][5][6] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.[4]
Methodology:
-
Reaction Setup: In separate vials, combine one of the dimethylbenzaldehyde isomers (1.0 mmol) with an active methylene compound such as malononitrile (1.0 mmol) and a catalytic amount of a weak base like ammonium acetate.[7] A solvent-free approach or a minimal amount of a solvent like ethanol can be used.[4][7]
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Workup and Analysis: Upon completion, the product can often be isolated by precipitation or filtration.[4] The yield of the condensed product after a fixed reaction time for each isomer provides a comparative measure of their reactivity. For a more quantitative comparison, the reaction can be monitored using ¹H NMR by integrating the signals of the aldehyde proton of the starting material and the vinylic proton of the product over time.
Diagram of Knoevenagel Condensation Mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. bhu.ac.in [bhu.ac.in]
Methodological & Application
The Synthesis of Schiff Bases from 2-Hydroxy-3,5-dimethylbenzaldehyde: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of Salicylaldehyde-Derived Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern synthetic chemistry.[1][2][3] Their formation, typically through a condensation reaction between a primary amine and a carbonyl compound, is both elegant in its simplicity and profound in its implications.[3][4] Among the vast family of Schiff bases, those derived from salicylaldehyde and its substituted analogues hold a place of particular prominence. The presence of a hydroxyl group ortho to the imine functionality imparts unique electronic and steric properties, enabling these molecules to act as versatile chelating ligands for a wide array of metal ions.[5] This ability to form stable metal complexes is central to their diverse applications in catalysis, materials science, and, most notably, medicinal chemistry.[6][7]
The imine group is not merely a structural linker but is often critical to the biological activities of these compounds, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][8][9] The biological efficacy of Schiff bases can be attributed to the electrophilic carbon and nucleophilic nitrogen of the imine moiety, which facilitate interactions with various biological targets.[10]
This guide focuses specifically on the synthesis of Schiff bases derived from 2-Hydroxy-3,5-dimethylbenzaldehyde. The introduction of two methyl groups onto the salicylaldehyde scaffold can significantly influence the lipophilicity, steric hindrance, and electronic properties of the resulting Schiff base.[11] These modifications can, in turn, modulate the biological activity and coordination chemistry of the molecule, making it a promising building block for the development of novel therapeutic agents and functional materials.
Synthesis of Schiff Bases from this compound: Protocols and Mechanistic Insights
The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. The general reaction is depicted below:
Caption: General reaction for Schiff base synthesis.
The reaction is often carried out in a protic solvent, such as ethanol or methanol, and can be facilitated by heat or the use of an acid or base catalyst.[3][12] The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the amine. The subsequent dehydration step drives the reaction to completion.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of Schiff bases from this compound: a conventional reflux method and a microwave-assisted method.
Protocol 1: Conventional Synthesis via Reflux
This method is widely applicable and suitable for a broad range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]
-
Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for a period of 1-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[13]
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.
Materials:
-
This compound
-
Primary amine
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1 equivalent), the primary amine (1 equivalent), and a small amount of ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (typically 5-15 minutes). The optimal conditions should be determined empirically for each specific reaction.
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product can be isolated following the same crystallization, filtration, and drying steps as described in the conventional method.
General Synthetic Workflow
The overall process from synthesis to characterization can be visualized as follows:
Caption: General workflow for Schiff base synthesis.
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis and purity of the Schiff base is achieved through a combination of spectroscopic techniques.
| Technique | Key Spectroscopic Feature | Expected Observation for Schiff Bases from this compound |
| FT-IR | C=N (imine) stretch | A strong absorption band in the region of 1600-1630 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) are also indicative of product formation.[4][13] |
| ¹H NMR | -CH=N- (azomethine) proton | A characteristic singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons is also observed.[14] |
| ¹³C NMR | -C=N- (imine) carbon | A signal in the range of δ 160-170 ppm. The disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm) is a key indicator. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Research and Drug Development
Schiff bases derived from this compound are of significant interest due to their potential applications in various fields, particularly in the development of new therapeutic agents.
Biological Activities
-
Antimicrobial and Antifungal Agents: The imine group is a crucial pharmacophore that contributes to the antimicrobial and antifungal properties of these compounds.[1][6] The lipophilicity imparted by the dimethylphenyl moiety can enhance the ability of the Schiff base to penetrate microbial cell membranes.[5]
-
Anticancer Activity: Many salicylaldehyde-derived Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[8]
-
Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, endowing these compounds with antioxidant properties.[5]
Coordination Chemistry and Catalysis
The bidentate nature of these Schiff bases (coordinating through the phenolic oxygen and the imine nitrogen) makes them excellent ligands for a variety of metal ions.
Caption: Chelation of a metal ion by a Schiff base ligand.
These metal complexes have shown promise as:
-
Catalysts: In various organic transformations, such as oxidation, reduction, and polymerization reactions.
-
Biomimetic Models: For studying the active sites of metalloenzymes.
-
Enhanced Biological Activity: Chelation of the Schiff base to a metal ion can often enhance its biological activity compared to the free ligand.[2][5]
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and materials science. The straightforward synthetic protocols, coupled with the rich chemical and biological properties of the resulting products, make this an exciting area of research for scientists and drug development professionals. The ability to fine-tune the steric and electronic properties through the judicious choice of primary amines opens up a vast chemical space for exploration.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization and Biological Activities of Biopolymeric Schiff Bases Prepared with Chitosan and Salicylaldehydes and Their Pd(II) and Pt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Hydroxy-3,5-dimethylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of 2-Hydroxy-3,5-dimethylbenzaldehyde as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of procedures, we dissect the causality behind synthetic choices and provide detailed, field-proven protocols for constructing key scaffolds, including Schiff bases, coumarins, and chromone precursors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for creating novel molecular entities with significant biological potential.
Introduction: The Versatility of this compound
This compound is an aromatic aldehyde distinguished by a unique combination of functional groups that render it an exceptionally valuable precursor in synthetic organic chemistry.[1][2] Its structure, featuring a reactive aldehyde group for condensation, a nucleophilic hydroxyl group for cyclization, and methyl groups that enhance lipophilicity and modulate electronic properties, provides a robust platform for constructing complex molecular architectures.[1] The interplay between the ortho-hydroxyl and the aldehyde functionality is central to its utility, facilitating intramolecular cyclization reactions that are fundamental to the formation of numerous oxygen-containing heterocycles. This guide elucidates its application in building key pharmacophores.
Synthesis of Schiff Bases: Versatile Intermediates and Bioactive Agents
The condensation of an aldehyde with a primary amine to form an azomethine or imine group (–C=N–) is a foundational reaction for generating Schiff bases.[3] These compounds are not merely synthetic intermediates but often exhibit potent biological activities, including anticancer and antimicrobial properties.[4][5] The synthesis is typically a straightforward, high-yielding dehydration reaction, often catalyzed by a weak acid. The resulting Schiff bases derived from this compound are of particular interest as the phenolic hydroxyl group can participate in metal chelation and hydrogen bonding, crucial for interactions with biological targets.[6]
Scientific Rationale
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration to form the stable imine bond. The use of a solvent like ethanol allows for the dissolution of reactants, while a catalytic amount of glacial acetic acid protonates the hydroxyl intermediate, facilitating the elimination of water and driving the reaction to completion.
Experimental Protocol: General Synthesis of a Schiff Base
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in absolute ethanol (30 mL).
-
Amine Addition: To this solution, add the desired primary amine (10 mmol, 1.0 eq.) and 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. The structure can be confirmed using spectroscopic methods such as FT-IR (disappearance of C=O stretch, appearance of C=N stretch ~1600-1650 cm⁻¹), ¹H NMR, and Mass Spectrometry.
Caption: General workflow for Schiff base synthesis.
Application Insight: Anticancer Potential
Schiff bases derived from substituted 2-hydroxybenzaldehydes have demonstrated significant potential as anticancer agents.[7] Studies show that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549.[4][8] The mechanism often involves the modulation of signaling pathways like MAPK, highlighting their potential to overcome chemoresistance.[4][7]
| Compound Class | Biological Activity | Cell Lines | Reference |
| Schiff Bases | Cytotoxic, Apoptotic | MCF-7, A549, HCT-116 | [4][7] |
| Schiff Base Metal Complexes | Apoptosis Induction, Migration Suppression | A549 Lung Cancer | [8] |
Synthesis of Coumarins via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a major class of oxygen-containing heterocycles widely distributed in nature and known for a broad spectrum of pharmacological activities, including antimicrobial and antioxidant properties.[9][10][11] The Knoevenagel condensation is a powerful and efficient method for synthesizing coumarins from salicylaldehydes and compounds containing active methylene groups (e.g., diethyl malonate, ethyl acetoacetate).[9]
Scientific Rationale
This reaction involves a base-catalyzed condensation between the aldehyde and the active methylene compound. The base (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl. The subsequent intermediate undergoes an intramolecular cyclization (lactonization) via attack from the phenolic hydroxyl group, followed by dehydration to yield the stable aromatic coumarin ring system.
Experimental Protocol: Synthesis of a 3-Carbethoxycoumarin Derivative
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.50 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol, 1.1 eq.) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.5 mL) and a catalytic amount of glacial acetic acid (0.1 mL) to the mixture.
-
Reaction Execution: Attach a reflux condenser and heat the mixture at reflux for 5-6 hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl. A solid precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure coumarin derivative.
Caption: Key steps in Knoevenagel coumarin synthesis.
Synthesis of Chromone Precursors (Chalcones)
Chromones (1-benzopyran-4-ones) and their derivatives, such as flavones, are another critical class of heterocycles. While many chromone syntheses start from 2-hydroxyacetophenones, a versatile route involves the preliminary synthesis of chalcones (1,3-diaryl-2-propen-1-ones) from 2-hydroxybenzaldehydes.[12][13] These chalcone intermediates can then be cyclized to form various flavonoid structures, including flavanones, which are closely related to chromones.[14]
Scientific Rationale: The Claisen-Schmidt Condensation
The synthesis of a chalcone from this compound and an acetophenone derivative is achieved through a base-catalyzed aldol condensation known as the Claisen-Schmidt reaction.[15] A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, creating an enolate ion. This nucleophile attacks the aldehyde carbonyl, and the resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Experimental Protocol: Two-Step Synthesis of a Flavanone via a Chalcone Intermediate
Step A: Synthesis of the Chalcone Intermediate
-
Reagent Setup: Dissolve this compound (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (40 mL) in a flask with stirring.
-
Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of NaOH (40%) dropwise until the solution becomes strongly alkaline.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone fully. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol if necessary.
Step B: Cyclization to the Flavanone
-
Reaction Setup: Dissolve the purified chalcone (5 mmol) in ethanol or a similar suitable solvent.
-
Cyclization: Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄) or base and reflux the mixture for 4-8 hours. The hydroxyl group attacks the double bond in an intramolecular Michael addition.
-
Isolation: Cool the reaction, neutralize if necessary, and isolate the precipitated flavanone product by filtration.
Caption: Two-step synthesis of flavanones.
Conclusion
This compound stands out as a strategic and highly adaptable precursor for constructing a wide array of heterocyclic compounds. Its inherent structural features enable straightforward and efficient synthetic routes to Schiff bases, coumarins, and chromone-related flavonoids. The significant biological activities associated with these scaffolds, particularly in the realms of anticancer and antimicrobial research, underscore the importance of this building block in modern drug discovery and medicinal chemistry. The protocols and insights provided herein offer a robust foundation for researchers to explore and expand upon the synthetic utility of this valuable compound.
References
- 1. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. tutorsglobe.com [tutorsglobe.com]
- 13. ijrpc.com [ijrpc.com]
- 14. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 15. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
Application Note & Protocol: Regioselective Nitration of 2-Hydroxy-3,5-dimethylbenzaldehyde
Abstract
This document provides a comprehensive, field-tested protocol for the regioselective nitration of 2-hydroxy-3,5-dimethylbenzaldehyde. The synthesis of nitrated phenolic aldehydes is a critical step in the development of various pharmaceutical intermediates and fine chemicals. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a detailed methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and discuss essential safety and characterization techniques to ensure reliable and reproducible outcomes.
Introduction: The Significance of Nitrated Phenolic Aldehydes
Nitrated aromatic compounds, particularly those derived from phenolic aldehydes, are valuable precursors in organic synthesis. The introduction of a nitro group (–NO₂) serves multiple purposes: it acts as a powerful electron-withdrawing group, modifying the electronic properties of the aromatic ring, and it can be readily converted into other functional groups, such as amines (–NH₂), which are ubiquitous in bioactive molecules. The specific target of this protocol, a nitrated derivative of this compound, is a key building block for synthesizing novel heterocyclic compounds, potential enzyme inhibitors, and various molecular probes.
The primary challenge in the nitration of substituted phenols is achieving high regioselectivity. The hydroxyl (–OH) and aldehyde (–CHO) groups are ortho-, para-directing and meta-directing, respectively, while the methyl groups (–CH₃) are ortho-, para-directing. The interplay of these directing effects, coupled with steric hindrance, dictates the position of electrophilic attack by the nitronium ion (NO₂⁺). This protocol is optimized to favor nitration at the C4 position, a thermodynamically and kinetically favored outcome under controlled conditions.
Mechanistic Rationale and Strategic Considerations
The nitration of this compound proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.[1][2] The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid in the presence of a stronger acid catalyst, such as sulfuric acid.[3] However, for highly activated systems like phenols, milder nitrating agents are often preferred to prevent oxidation and the formation of undesired byproducts.[3][4]
Key Strategic Choices:
-
Nitrating Agent: We will employ a mixture of nitric acid in acetic acid. This system generates the nitronium ion under less harsh conditions than the traditional H₂SO₄/HNO₃ mixture, minimizing oxidative degradation of the sensitive aldehyde and hydroxyl functionalities. Protocols for analogous nitrations often utilize this milder approach.[5][6]
-
Temperature Control: The reaction is highly exothermic.[7][8] Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent over-nitration (dinitration), and suppress the formation of tarry byproducts.[5]
-
Solvent System: Acetic acid serves as both a solvent and a proton source, facilitating the reaction while being relatively easy to remove during workup.
The directing effects of the substituents on the benzene ring are crucial for understanding the regioselectivity of this reaction. The strongly activating ortho, para-directing hydroxyl group, along with the two ortho, para-directing methyl groups, overwhelmingly directs the incoming electrophile.[4] The C4 and C6 positions are activated. However, the C6 position is sterically hindered by the adjacent aldehyde group. Therefore, the nitration is expected to occur predominantly at the C4 position.
Experimental Protocol: Synthesis of 2-Hydroxy-4-nitro-3,5-dimethylbenzaldehyde
3.1. Materials and Reagents
| Reagent | Grade | Supplier (Example) | CAS Number |
| This compound | Reagent Grade, ≥98% | Sigma-Aldrich | 5615-56-5 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Nitric Acid (70%) | ACS Grade | VWR | 7697-37-2 |
| Deionized Water | N/A | N/A | 7732-18-5 |
| Ice | N/A | N/A | N/A |
| Sodium Bicarbonate | ACS Grade | EMD Millipore | 144-55-8 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |
| Ethanol | ACS Grade | VWR | 64-17-5 |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile).[7][9]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood. Nitric acid and its vapors are highly corrosive and toxic.[10][11]
-
Handling Nitric Acid: Nitric acid is a strong oxidizing agent and is severely corrosive.[9] It can cause severe skin burns and eye damage.[10] It reacts violently with many organic compounds.[11] Handle with extreme care.
-
Exothermic Reaction: The nitration reaction generates a significant amount of heat.[8] Strict temperature control is essential to prevent a runaway reaction.[7] Always have a large ice bath ready for emergency cooling.
-
Quenching: The reaction mixture must be quenched by pouring it slowly over a large amount of ice to dissipate heat safely.
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve this compound (5.0 g, 33.3 mmol) in glacial acetic acid (50 mL).
-
Place the flask in a large ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
-
Preparation of Nitrating Solution:
-
In a separate small beaker, carefully add concentrated nitric acid (70%, 2.4 mL, approx. 36.6 mmol, 1.1 eq) to glacial acetic acid (10 mL).
-
Cool this mixture in the ice bath before transferring it to the dropping funnel.
-
-
Nitration Reaction:
-
Slowly add the nitrating solution dropwise from the dropping funnel to the stirred aldehyde solution over approximately 30-45 minutes.
-
Crucial: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The rate of addition is the primary means of temperature control.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction proceeds to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
In a large beaker (e.g., 1 L), prepare a slurry of crushed ice and water (approx. 300 g).
-
Pour the reaction mixture slowly and carefully into the ice slurry with gentle stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This step is critical to remove residual acids.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add hot water dropwise until the solution becomes persistently turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
3.4. Workflow Diagram
Caption: Key stages in the synthesis of 2-Hydroxy-4-nitro-3,5-dimethylbenzaldehyde.
Product Characterization
To confirm the identity and purity of the synthesized 2-hydroxy-4-nitro-3,5-dimethylbenzaldehyde, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Visualization: UV light (254 nm).
-
The product should appear as a single spot with a lower Rf value than the starting material due to the increased polarity from the nitro group.
-
-
Melting Point:
-
The purified product should have a sharp melting point. A broad melting range indicates the presence of impurities.
-
-
Spectroscopic Analysis:
-
¹H NMR: The ¹H NMR spectrum provides clear structural information.[12][13] The aldehydic proton will appear as a singlet at a downfield chemical shift (~10 ppm). Aromatic and methyl protons will also be visible as singlets, and their integration will confirm the structure.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon in the 190-200 ppm range, confirming the aldehyde group.[13] Other peaks will correspond to the aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), characteristic aromatic C=C stretches (~1500-1600 cm⁻¹), and strong, sharp peaks for the nitro group's asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) N-O stretches.[14]
-
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup. | Ensure the reaction is stirred for the full duration. Be careful not to use excessive solvent during recrystallization. |
| Dark, Tarry Byproducts | Reaction temperature was too high, leading to oxidation.[7] | Maintain strict temperature control (0-5 °C) during the nitric acid addition. Ensure the addition is slow and dropwise into a well-stirred solution. |
| Presence of Starting Material | Insufficient nitrating agent or reaction time. | Ensure accurate measurement of nitric acid. Monitor the reaction by TLC and extend the stirring time if necessary. |
| Broad Melting Point | Impure product. | Repeat the recrystallization step. Ensure the product was thoroughly washed with cold water to remove any residual acid. |
Conclusion
This protocol provides a reliable and reproducible method for the regioselective nitration of this compound. By carefully controlling the reaction conditions, particularly the temperature and the choice of nitrating agent, high yields of the desired 2-hydroxy-4-nitro-3,5-dimethylbenzaldehyde can be achieved. The detailed procedural steps, coupled with the mechanistic rationale and troubleshooting guide, offer a comprehensive resource for researchers in synthetic and medicinal chemistry. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.[7][8][9][10][11]
References
- 1. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. ehs.com [ehs.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. brainly.com [brainly.com]
- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Experimental protocol for condensation reactions with 2-Hydroxy-3,5-dimethylbenzaldehyde
An In-Depth Guide to Condensation Reactions with 2-Hydroxy-3,5-dimethylbenzaldehyde: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
Introduction: The Versatility of a Substituted Salicylaldehyde
This compound, a derivative of salicylaldehyde, is a robust and versatile building block in modern organic synthesis. Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and two methyl groups on the aromatic ring, provides a unique platform for constructing complex molecular architectures. The electronic effects of these substituents—the ortho-hydroxyl group's ability to direct reactions and participate in intramolecular hydrogen bonding, and the methyl groups' electron-donating nature—are pivotal to its reactivity.
This guide delves into the practical application of this compound in three fundamental types of condensation reactions: the Knoevenagel condensation for coumarin synthesis, the Claisen-Schmidt condensation for chalcone formation, and the synthesis of Schiff bases. These reactions are cornerstones for generating compounds with significant applications in medicinal chemistry, materials science, and drug development. We will move beyond simple procedural lists to explore the causality behind the experimental choices, providing researchers with the insights needed to adapt and troubleshoot these powerful synthetic methods.
Knoevenagel Condensation: A Gateway to Substituted Coumarins
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] When applied to salicylaldehydes like our title compound, this reaction provides an efficient route to coumarins, a class of compounds renowned for their diverse biological activities, including antimicrobial and antioxidant properties.[2][3]
Causality and Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine. The catalyst's role is to deprotonate the active methylene compound (e.g., diethyl malonate), generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The subsequent steps involve proton transfer and an intramolecular cyclization, where the phenolic hydroxyl group attacks the ester carbonyl, followed by the elimination of water and an alcohol to yield the stable, aromatic coumarin ring system. The use of a weak base is critical to prevent the self-condensation of the aldehyde.[1]
Experimental Protocol: Synthesis of 6,8-Dimethyl-3-carbethoxycoumarin
This protocol details the synthesis of a coumarin derivative via the Knoevenagel condensation of this compound with diethyl malonate.
Materials & Reagents:
-
This compound (1.0 mmol, 150.2 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)
-
Piperidine (0.2 mmol, 17.0 mg, 20 µL)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Addition of Reagents: Add diethyl malonate (1.2 mmol) to the solution, followed by the catalytic amount of piperidine (0.2 mmol).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The coumarin product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to yield the final 6,8-Dimethyl-3-carbethoxycoumarin.
Data Summary: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Diethyl malonate | Piperidine | Ethanol | 4–6 | 80–95 |
| Ethyl cyanoacetate | Piperidine/Acetic Acid | Ethanol | 2–4 | 85–95[3] |
| Malononitrile | Ammonium Acetate | Ethanol | 2 | High[4] |
Visualization: Knoevenagel Condensation Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Claisen-Schmidt Condensation: Constructing Chalcone Scaffolds
The Claisen-Schmidt condensation is a variation of the aldol condensation, occurring between an aromatic aldehyde lacking α-hydrogens and an enolizable ketone, typically under basic conditions.[5][6] This reaction is instrumental in synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which serve as key precursors to the flavonoid family and possess a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[7]
Causality and Mechanistic Insight
The reaction is driven by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the ketone to form an enolate ion. This enolate acts as the nucleophile, attacking the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or methanol) to form a β-hydroxy ketone. Due to the presence of the aromatic ring, this intermediate readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone—the chalcone product.[8] The lack of α-hydrogens on this compound prevents its self-condensation, simplifying the product mixture.[6]
Experimental Protocol: Synthesis of a 2'-Hydroxy-Chalcone Derivative
This protocol describes the synthesis of a chalcone from this compound and acetophenone.
Materials & Reagents:
-
This compound (1.0 mmol, 150.2 mg)
-
Acetophenone (1.0 mmol, 120.1 mg, 118 µL)
-
Sodium Hydroxide (NaOH)
-
Ethanol (15 mL)
-
Water (for aqueous NaOH solution and washing)
-
Beaker (100 mL), magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: Prepare a 10% aqueous solution of NaOH.
-
Reaction Setup: In a 100 mL beaker, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Condensation: While stirring, add the 10% NaOH solution dropwise (approx. 2-3 mL) until the solution becomes cloudy or a precipitate begins to form. The solution will typically develop a strong yellow or orange color.
-
Reaction Execution: Continue stirring the mixture at room temperature for 2-4 hours. For less reactive ketones, the mixture may be left to stand overnight.
-
Product Isolation: Pour the reaction mixture into a beaker containing ice-cold water (50 mL). The chalcone product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with cold water until the filtrate is neutral to pH paper.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone.
Data Summary: Claisen-Schmidt Condensation
| Ketone Reactant | Base Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetophenone | 10% NaOH (aq) | Ethanol | 2–4 | 85–95 |
| 4-Hydroxyacetophenone | 20% KOH (aq) | Ethanol | 4–6 | 70–90[7] |
| Cyclohexanone | Solid NaOH | Solvent-free | 0.1–0.5 | >95[9] |
Visualization: Claisen-Schmidt Reaction Mechanism
Caption: A simplified mechanism of the Claisen-Schmidt condensation.
Schiff Base Formation: The Union of Aldehydes and Amines
Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or ketone.[10] The resulting C=N imine linkage is a critical pharmacophore, and Schiff bases derived from salicylaldehydes are excellent chelating ligands and exhibit a vast range of biological activities, including potent anticancer and antimicrobial properties.
Causality and Mechanistic Insight
The reaction proceeds via nucleophilic addition of the amine's nitrogen to the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This step is often the rate-limiting step and can be catalyzed by a small amount of acid.[11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the amine's attack. The hemiaminal intermediate then undergoes acid-catalyzed dehydration to eliminate a molecule of water and form the stable imine bond. The reaction is an equilibrium process; therefore, removal of water (e.g., by using a Dean-Stark apparatus or molecular sieves) can drive the reaction to completion, although for many simple Schiff base preparations, precipitation of the product from the reaction solvent is sufficient.
Experimental Protocol: Synthesis of a Schiff Base
This protocol provides a general method for synthesizing a Schiff base from this compound and a primary amine like aniline.
Materials & Reagents:
-
This compound (1.0 mmol, 150.2 mg)
-
Aniline (1.0 mmol, 93.1 mg, 91 µL)
-
Methanol or Ethanol (10 mL)
-
Glacial Acetic Acid (1-2 drops, optional catalyst)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (5 mL) in a 50 mL round-bottom flask with stirring.
-
Addition of Amine: In a separate vial, dissolve the primary amine (1.0 mmol) in methanol (5 mL). Add this solution to the aldehyde solution.
-
Catalysis (Optional): Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.[11] A color change and/or the formation of a precipitate is often observed immediately.
-
Reaction Execution: Stir the mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes to ensure complete reaction.
-
Product Isolation: Cool the reaction mixture in an ice bath. The Schiff base product will typically crystallize out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold methanol.
-
Drying: Dry the product to obtain the pure Schiff base.
Data Summary: Schiff Base Formation
| Primary Amine | Catalyst | Solvent | Reaction Condition | Typical Yield (%) |
| Aniline | Acetic Acid (cat.) | Methanol | Reflux, 1h | >90 |
| 2-Aminopyridine | None | Ethanol | Reflux, 3h | 80–90[12] |
| α-Naphthylamine | None | Ethanol | Heating, 2h | 82 |
Visualization: Schiff Base Synthesis Workflow
Caption: General experimental workflow for Schiff base formation.
Conclusion
This compound stands out as a highly effective substrate for a range of condensation reactions, enabling straightforward access to valuable molecular scaffolds. The protocols detailed herein for Knoevenagel, Claisen-Schmidt, and Schiff base reactions provide reliable and efficient pathways to coumarins, chalcones, and imines, respectively. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can confidently employ this versatile aldehyde to advance programs in drug discovery, chemical biology, and materials science.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. praxilabs.com [praxilabs.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
The Versatile Intermediate: A Guide to 2-Hydroxy-3,5-dimethylbenzaldehyde in Synthetic Chemistry
Introduction: In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the successful development of novel functional molecules. Among these, 2-Hydroxy-3,5-dimethylbenzaldehyde stands out as a highly versatile building block. Its unique substitution pattern—a reactive aldehyde group ortho to a hydroxyl moiety, flanked by two activating methyl groups—renders it a valuable precursor for a diverse array of compounds with significant applications in medicinal chemistry, materials science, and analytical chemistry. This guide provides an in-depth exploration of the utility of this compound as a chemical intermediate, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development.
Core Properties and Reactivity
This compound, also known as 3,5-dimethylsalicylaldehyde, is a solid organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . The interplay of its functional groups dictates its chemical reactivity. The aldehyde group serves as a prime site for nucleophilic attack, readily undergoing condensation reactions, while the phenolic hydroxyl group can be deprotonated to form a phenoxide, acting as a potent nucleophile or a coordinating agent for metal ions. The methyl groups, being electron-donating, enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of its derivatives.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Solid |
| CAS Number | 24623-61-8 |
Application in the Synthesis of Schiff Bases: A Gateway to Bioactive Molecules
The most prominent application of this compound is in the synthesis of Schiff bases, which are compounds containing an azomethine (-C=N-) group. These are typically formed through the condensation reaction between the aldehyde and a primary amine. The resulting Schiff bases are not merely synthetic curiosities; they are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.
The rationale behind the extensive use of this particular aldehyde in generating bioactive Schiff bases lies in the structural features it imparts to the final molecule. The hydroxyl group in the ortho position to the imine bond allows for the formation of an intramolecular hydrogen bond, which enhances the stability of the compound. Furthermore, the lipophilicity conferred by the methyl groups can improve the permeability of the resulting drug candidates across biological membranes.
Causality in Experimental Design for Schiff Base Synthesis
The synthesis of Schiff bases from this compound is a seemingly straightforward condensation reaction. However, the choice of solvent, catalyst, and reaction conditions is critical for achieving high yields and purity.
-
Solvent Selection: Anhydrous alcohols, such as ethanol or methanol, are typically the solvents of choice. They are effective at dissolving both the aldehyde and the amine reactants and are relatively easy to remove post-reaction. The use of an anhydrous solvent is crucial to drive the equilibrium towards the product by preventing the hydrolysis of the imine bond.
-
Catalysis: While the reaction can proceed without a catalyst, the addition of a few drops of a weak acid, such as glacial acetic acid, can significantly accelerate the rate of reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture is a common practice to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add the primary amine in a 1:1 molar ratio.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-6 hours. Monitor the reaction's progress by TLC.
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine group and the overall structure.
Expected Observations:
-
FT-IR (cm⁻¹): Appearance of a characteristic imine (C=N) stretching band in the region of 1600-1630 cm⁻¹. The broad -OH stretching band will still be present.
-
¹H NMR (ppm): A singlet corresponding to the azomethine proton (-CH=N-) will appear in the downfield region, typically between 8.0 and 9.0 ppm.
Caption: General workflow for Schiff base synthesis.
Applications in Coordination Chemistry: Crafting Metal Complexes with Diverse Functions
Schiff bases derived from this compound are excellent chelating ligands, capable of coordinating with a variety of transition metal ions to form stable metal complexes. The presence of the phenolic oxygen and the imine nitrogen atoms creates a bidentate or, in some cases, a multidentate coordination environment that can stabilize the metal center.
These metal complexes have garnered significant interest due to their diverse applications, including:
-
Catalysis: Acting as catalysts in various organic transformations.
-
Biomedical Applications: Exhibiting promising antimicrobial, antifungal, and anticancer activities. The chelation of the metal ion can enhance the biological activity of the parent Schiff base ligand.[1] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its diffusion through the lipid layers of cell membranes.[2]
-
Fluorescent Sensors: Serving as the basis for fluorescent chemosensors for the detection of specific metal ions.[3][4]
Rationale for Metal Complex Synthesis
The synthesis of metal complexes involves the reaction of the Schiff base ligand with a suitable metal salt. The choice of the metal salt (e.g., chloride, acetate, nitrate) and the solvent system is crucial for the successful isolation of the desired complex.
-
Metal Salt: The counter-ion of the metal salt can influence the solubility of the resulting complex. Acetates are often used as they are generally more soluble in alcoholic solvents compared to halides.
-
Solvent: Ethanol or methanol are common solvents as they can dissolve both the ligand and the metal salt.
-
Stoichiometry: The molar ratio of the ligand to the metal salt is critical in determining the stoichiometry and geometry of the final complex. A 1:2 metal-to-ligand ratio is common for bidentate Schiff bases with divalent metal ions, often leading to octahedral or square planar geometries.[5]
Protocol 2: Synthesis of a Transition Metal Complex with a Schiff Base Ligand
This protocol provides a general method for the synthesis of a metal complex from a pre-synthesized Schiff base derived from this compound.
Materials:
-
Schiff base ligand (2 equivalents)
-
Transition metal salt (e.g., Cu(OAc)₂, NiCl₂, Co(NO₃)₂) (1 equivalent)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolution of Ligand: In a round-bottom flask, dissolve the Schiff base ligand in hot anhydrous ethanol.
-
Dissolution of Metal Salt: In a separate beaker, dissolve the metal salt in a minimal amount of anhydrous ethanol.
-
Reaction: Add the metal salt solution dropwise to the hot, stirred solution of the ligand. A color change and/or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a condenser and reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the solid complex with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm coordination and determine the geometry of the complex.
Expected Observations:
-
FT-IR (cm⁻¹): A shift in the C=N stretching frequency of the Schiff base upon coordination to the metal ion. New bands may appear in the far-IR region corresponding to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: Appearance of new absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion, which are indicative of the coordination geometry.
Caption: General workflow for metal complex synthesis.
Application in Drug Development: A Scaffold for Bioactive Agents
The derivatives of this compound, particularly its Schiff bases and their metal complexes, have emerged as promising candidates in drug discovery.
-
Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of Schiff bases derived from substituted salicylaldehydes. The imine group is critical for their biological activity, and the presence of the hydroxyl and methyl groups on the aromatic ring can modulate this activity.[6]
-
Anticancer Agents: Schiff base derivatives of 2-hydroxybenzaldehyde have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] Some of these compounds have been shown to induce apoptosis and inhibit cell proliferation, making them interesting leads for the development of new anticancer drugs.[2]
-
Enzyme Inhibitors: Benzaldehyde derivatives are known to act as inhibitors for various enzymes. For instance, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer.[9][10] This suggests that derivatives of this compound could be explored for their potential as enzyme inhibitors in various disease contexts.
Application in the Development of Fluorescent Probes
The inherent fluorescence of some Schiff base derivatives, or the fluorescence enhancement upon chelation with specific metal ions (chelation-enhanced fluorescence, CHEF), makes them valuable components in the design of fluorescent chemosensors.[3] These sensors can be used for the selective and sensitive detection of metal ions in biological and environmental samples. The this compound scaffold provides a rigid platform that, when incorporated into a larger conjugated system, can lead to compounds with desirable photophysical properties for sensing applications.
Conclusion
This compound is a chemical intermediate of significant value, offering a straightforward entry into a wide range of functional molecules. Its utility in the synthesis of Schiff bases, which serve as versatile ligands for metal complexes and as scaffolds for bioactive agents, underscores its importance in contemporary chemical research. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schiff bases synthesis: Topics by Science.gov [science.gov]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Hydroxy-3,5-dimethylbenzaldehyde and its Derivatives
Introduction: The Significance of Precise Characterization
2-Hydroxy-3,5-dimethylbenzaldehyde and its derivatives are a class of organic compounds with significant potential in medicinal chemistry, fragrance development, and as precursors in the synthesis of more complex molecules. Their biological activity and chemical reactivity are intrinsically linked to their precise molecular structure. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational element of research and development in any field utilizing these compounds. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous structural elucidation and purity assessment of this important class of molecules. Our focus is on the "why" behind each technique, empowering researchers to make informed decisions in their analytical workflows.
A Multi-faceted Approach to Structural Verification
A single analytical technique is rarely sufficient for the complete characterization of a novel compound. A more robust and scientifically sound approach involves the synergistic use of multiple spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and confident characterization.
Caption: Overall characterization workflow for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound derivatives, ¹H and ¹³C NMR are indispensable.
Why NMR is Essential:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shift ranges for the core structure of this compound. These values can serve as a guide for spectral interpretation.[1][2]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.5 | 188 - 195 |
| Aromatic (Ar-H) | 6.8 - 7.5 | 115 - 160 |
| Phenolic (-OH) | 10.0 - 12.0 (often broad) | - |
| Methyl (-CH₃) | 2.2 - 2.5 | 15 - 21 |
| Aromatic C-OH | - | 155 - 165 |
| Aromatic C-CHO | - | 120 - 130 |
| Aromatic C-CH₃ | - | 125 - 135 |
Note: These are predicted values and can be influenced by the specific derivatization and the solvent used.
Step-by-Step Protocol for NMR Analysis
Caption: A streamlined workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts, especially of the phenolic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to elucidate the structure.[4] For complex derivatives, 2D NMR techniques like COSY and HSQC may be necessary to establish connectivity.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.
Why MS is Crucial:
-
Molecular Weight Determination: Provides the molecular weight of the parent compound, which is a critical piece of data for confirming the chemical formula.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can reveal the presence of specific substructures.
Expected Fragmentation Pattern
For this compound, the molecular ion peak (M⁺) would be expected at m/z 150. Key fragments would likely include:
-
[M-H]⁺ (m/z 149): Loss of a hydrogen atom.
-
[M-CHO]⁺ (m/z 121): Loss of the aldehyde group.
-
[C₇H₇O]⁺ (m/z 107): A common fragment for hydroxy-dimethyl-substituted aromatic rings.
Derivatives will show a molecular ion peak corresponding to their respective molecular weights, and their fragmentation patterns will be indicative of the added functional groups.
Step-by-Step Protocol for Mass Spectrometry Analysis
Caption: A general workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.[5] The concentration should typically be in the range of 1-10 µg/mL.[1] Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[6]
-
Instrumentation: Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for many derivatives, while electron ionization (EI) is also common for this class of compounds.
-
Sample Introduction: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatograph (LC-MS), which also provides purity information.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic pattern with the theoretical pattern for the proposed chemical formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Why FT-IR is Informative:
-
Functional Group Identification: Quickly confirms the presence of key functional groups such as the phenolic -OH, the aldehydic C=O, and the aromatic C=C bonds.
-
Reaction Monitoring: Can be used to monitor the progress of a reaction by observing the appearance or disappearance of specific functional group peaks.
Characteristic Infrared Absorption Bands
The following table lists the expected FT-IR absorption bands for the core this compound structure.[1][7]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenolic) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aldehyde) | 2700 - 2900 (often a doublet) |
| C=O stretch (aldehyde) | 1650 - 1700 |
| C=C stretch (aromatic) | 1450 - 1600 |
Step-by-Step Protocol for FT-IR Analysis (ATR)
Caption: A simple workflow for FT-IR analysis using an ATR accessory.
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.[1]
-
Background Collection: Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Collect the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a powerful chromatographic technique used to separate, identify, and quantify the components in a mixture.[9] For this compound and its derivatives, reverse-phase HPLC is the method of choice.[10][11]
Why HPLC is Essential:
-
Purity Assessment: Determines the purity of the synthesized compound by separating it from any starting materials, byproducts, or other impurities.
-
Quantification: Can be used to accurately determine the concentration of the compound in a sample by comparing its peak area to that of a known standard.
Typical HPLC Conditions
The following table provides a starting point for developing an HPLC method for this class of compounds.[1][12]
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient or isocratic elution with acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Set based on the UV-Vis spectrum (e.g., 254 nm or the λmax) |
| Injection Volume | 10 µL |
Step-by-Step Protocol for HPLC Analysis
Caption: A standard workflow for HPLC analysis.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[1] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation and Equilibration: Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.
-
Purity Calculation: The purity of the compound can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic aldehydes.
Why UV-Vis is Useful:
-
Confirmation of Conjugated System: The presence of characteristic absorption maxima (λmax) confirms the electronic structure of the molecule.
-
Quantitative Analysis: Can be used for quantitative analysis using the Beer-Lambert law.
-
HPLC Detector Wavelength Selection: Helps in choosing the optimal wavelength for detection in HPLC analysis.
Step-by-Step Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 1-10 µg/mL.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The comprehensive analytical characterization of this compound and its derivatives is paramount for ensuring the integrity of research and the quality of any resulting products. By employing a combination of NMR, MS, FT-IR, and HPLC, researchers can achieve unambiguous structural confirmation and accurate purity assessment. The protocols and insights provided in this guide are intended to serve as a robust framework for the successful analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: The Reimer-Tiemann Reaction for the Synthesis of Hydroxybenzaldehydes
Abstract
The Reimer-Tiemann reaction is a cornerstone of synthetic organic chemistry, providing a direct and efficient method for the ortho-formylation of phenols.[1][2][3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical principles and practical application of the Reimer-Tiemann reaction for synthesizing hydroxybenzaldehydes. We will delve into the reaction mechanism, provide detailed, field-proven protocols for the synthesis of salicylaldehyde (o-hydroxybenzaldehyde) and strategies for maximizing p-hydroxybenzaldehyde, and discuss critical process considerations. The resulting hydroxybenzaldehydes are pivotal intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][3]
Core Principles and Scientific Rationale
The Reimer-Tiemann reaction facilitates the introduction of a formyl group (-CHO) onto an aromatic ring, specifically at the position ortho to a hydroxyl group.[1][2] The classic example involves the conversion of phenol to salicylaldehyde using chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), followed by an acidic workup.[2][4]
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The reaction proceeds via an electrophilic aromatic substitution pathway, where the key electrophile is the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[1][2][4]
Step 1: Generation of Dichlorocarbene The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., hydroxide). The resulting trichloromethanide anion (⁻CCl₃) is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).[2][4][5]
Step 2: Formation of the Nucleophilic Phenoxide Concurrently, the phenolic substrate is deprotonated by the base to form a phenoxide ion. This step is crucial as the negative charge on the oxygen atom is delocalized into the benzene ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic attack.[2][4]
Step 3: Electrophilic Attack and Intermediate Formation The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. This attack is regioselective for the ortho position. This preference is attributed to the coordination of the sodium ion with the phenoxide oxygen and the dichlorocarbene, creating a favorable transition state. The attack results in the formation of a dichloromethyl-substituted phenoxide intermediate.[1][4]
Step 4: Hydrolysis to the Final Aldehyde The dichloromethyl group attached to the ring is then hydrolyzed by the aqueous base in a two-step SN2 reaction, replacing the chlorine atoms with hydroxyl groups to form an unstable gem-diol. This intermediate rapidly loses a water molecule to yield the final, stable hydroxybenzaldehyde product upon acidification.[2][4]
Caption: The Reimer-Tiemann Reaction Mechanism.
Significance in Pharmaceutical and Chemical Synthesis
Hydroxybenzaldehydes are valuable precursors for a wide array of complex molecules.
-
Salicylaldehyde (o-hydroxybenzaldehyde): A key starting material for synthesizing coumarins, salicylates, and Schiff bases. It is used in the production of aspirin and other analgesic drugs.[6]
-
p-Hydroxybenzaldehyde: An indispensable intermediate in the synthesis of pharmaceuticals, including antibiotics like Amoxicillin and Trimethoprim, as well as anti-inflammatory and anti-cancer agents.[7][8][9] It is also a precursor for flavors (like vanillin), fragrances, and polymers.[8][10]
Experimental Protocols & Methodologies
Safety First: The Reimer-Tiemann reaction is highly exothermic and involves hazardous materials.[2][11] Chloroform is a suspected carcinogen and is volatile. Sodium hydroxide is highly corrosive. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Salicylaldehyde (Major Product)
This protocol is adapted from established methodologies for the synthesis of salicylaldehyde from phenol.[12][13]
Materials and Reagents:
-
Phenol (28.4 g, 0.3 mol)
-
Sodium hydroxide (80 g, 2.0 mol)
-
Chloroform (40.5 mL, 0.5 mol)
-
Deionized water
-
Sulfuric acid (1M solution)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Apparatus:
-
1000 mL three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Water bath
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In the three-neck flask, dissolve 80 g of NaOH in 80 mL of warm water. Carefully add a solution of 28.4 g of phenol dissolved in 25 mL of water. The flask should be equipped with the mechanical stirrer, reflux condenser, and dropping funnel.
-
Temperature Control: Place the flask in a water bath and heat to 65-70°C.[12]
-
Addition of Chloroform: With vigorous stirring, add 40.5 mL of chloroform slowly from the dropping funnel over approximately 30-60 minutes. Maintain the reaction temperature at 65-70°C. The reaction is exothermic, and the rate of addition may need to be controlled to prevent overheating.[11][12]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up - Removal of Excess Chloroform: Arrange the apparatus for distillation and distill off the excess chloroform.
-
Acidification: Cool the reaction mixture to room temperature and then carefully acidify with ~250 mL of 1M sulfuric acid until the solution is acidic (pH ~5-6).[14]
-
Purification - Steam Distillation: Subject the acidified mixture to steam distillation. Salicylaldehyde is volatile in steam, while the less volatile p-hydroxybenzaldehyde isomer and unreacted phenol will remain in the flask.[15] Collect the milky distillate.
-
Extraction: Extract the distillate with two 25 mL portions of dichloromethane. Combine the organic layers.
-
Drying and Solvent Removal: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator to yield the salicylaldehyde product.
Protocol 2: Favoring p-Hydroxybenzaldehyde
While the ortho product is typically dominant, the yield of the para isomer can be increased by either blocking the ortho positions on the starting phenol or by using a phase-transfer catalyst which can alter the regioselectivity.[15][16]
Key Modification - Use of a Phase-Transfer Catalyst: The reaction is biphasic (aqueous NaOH and organic chloroform), which can limit reaction rates.[4][11] A phase-transfer catalyst (PTC) can facilitate the transfer of the hydroxide ion into the organic phase, altering the reaction environment.
Illustrative Procedure with a PTC:
-
Follow the setup in Protocol 1.
-
Before adding chloroform, add a catalytic amount of a suitable phase-transfer catalyst (e.g., 201*7 resin) to the phenol/NaOH mixture.[16]
-
Proceed with the dropwise addition of chloroform at a controlled temperature (e.g., 40°C), followed by a reaction period of 3 hours.[16]
-
After the reaction, the catalyst can be recovered by filtration.[16]
-
The work-up proceeds with acidification. To isolate the p-hydroxybenzaldehyde, steam distillation is first used to remove the o-hydroxybenzaldehyde.[16] The remaining solution is then cooled, and the crude p-hydroxybenzaldehyde can be isolated by filtration and recrystallized from an ethanol/water mixture.[16]
Data Summary
| Parameter | Protocol 1: Salicylaldehyde | Protocol 2: p-Hydroxybenzaldehyde |
| Substrate | Phenol | Phenol |
| Key Reagents | Chloroform, NaOH | Chloroform, NaOH, Phase-Transfer Catalyst |
| Major Product | o-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde (favored) |
| Typical Temp. | 65-70°C | 40-70°C |
| Purification | Steam Distillation | Steam Distillation then Crystallization |
| Expected Yield | 35-40% | Variable, depends on catalyst and conditions |
Experimental Workflow Visualization
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. byjus.com [byjus.com]
- 3. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 7. nbinno.com [nbinno.com]
- 8. The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry - KBR [hskbrchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 16. Method for preparing p-hydroxybenzene methanal with Reimer-Tiemann reaction - Eureka | Patsnap [eureka.patsnap.com]
The Duff Reaction: A Comprehensive Guide to the Formylation of Phenols
Abstract
This document provides an in-depth guide to the Duff reaction, a classical yet relevant method for the ortho-formylation of phenols. It is designed for researchers, scientists, and professionals in drug development who seek to understand and apply this reaction. This guide will cover the underlying mechanistic principles, provide detailed experimental protocols, discuss its applications and limitations, and offer insights into modern variations of the reaction. The content is structured to provide not just a set of instructions, but a deeper understanding of the reaction's causality, empowering the user to optimize and troubleshoot the process effectively.
Introduction: The Significance of Phenolic Aldehydes and the Duff Reaction
Phenolic aldehydes, particularly ortho-hydroxybenzaldehydes (salicylaldehydes), are pivotal intermediates in the synthesis of a wide array of valuable organic compounds. They serve as precursors for pharmaceuticals, agrochemicals, fragrances, and specialty polymers. The Duff reaction, first described by James C. Duff in the 1930s, provides a direct and operationally simple method for introducing a formyl group (-CHO) onto an aromatic ring, specifically targeting the position ortho to a hydroxyl group.[1]
The reaction typically involves heating a phenol with hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid, followed by acidic hydrolysis to yield the desired aldehyde.[2] While other formylation methods like the Reimer-Tiemann and Vilsmeier-Haack reactions exist, the Duff reaction offers advantages in its use of inexpensive and readily available reagents and its tolerance to a variety of functional groups.[2] However, the classical Duff reaction is often associated with moderate yields and sometimes harsh reaction conditions.[3][4]
This guide will explore both the traditional Duff reaction and its modern advancements, including microwave-assisted protocols that significantly reduce reaction times and improve yields.[3]
Unraveling the Mechanism: An Electrophilic Aromatic Substitution
The Duff reaction proceeds through an electrophilic aromatic substitution pathway. The key electrophilic species is an iminium ion generated from hexamethylenetetramine (HMTA) under acidic conditions.[5] The generally accepted mechanism can be broken down into the following key steps:
-
Activation of Hexamethylenetetramine: In the presence of an acid, HMTA is protonated and undergoes ring-opening to form a reactive iminium ion (CH₂⁺NR₂).[5][6] This species is the active electrophile that will attack the electron-rich phenolic ring.
-
Electrophilic Attack: The electron-donating hydroxyl group of the phenol activates the aromatic ring, particularly at the ortho and para positions, for electrophilic attack. The iminium ion then attacks the phenol, preferentially at the ortho position. This selectivity is a hallmark of the Duff reaction for phenols.[6] Recent theoretical studies using DFT calculations suggest that the ortho-selectivity is directed by a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile, leading to a cyclohexa-2,4-dienone intermediate.[2][7][8]
-
Formation of a Benzylamine Intermediate: The initial electrophilic addition results in the formation of an intermediate at the oxidation state of a benzylamine.[6]
-
Intramolecular Redox and Hydrolysis: A subsequent intramolecular redox reaction raises the benzylic carbon to the oxidation state of an aldehyde.[6] The final step involves acidic hydrolysis of the resulting imine intermediate to liberate the aldehyde and an ammonium salt.[5][6]
Visualizing the Duff Reaction Mechanism
Caption: Generalized mechanism of the Duff reaction for phenols.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for both the classical and a microwave-assisted Duff reaction.
Classical Duff Reaction Protocol
This protocol is a general procedure and may require optimization for specific phenolic substrates.
Materials and Reagents:
-
Phenol derivative
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid or Trifluoroacetic Acid (TFA)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol derivative (1 equivalent) in glacial acetic acid or trifluoroacetic acid.
-
Addition of HMTA: Add hexamethylenetetramine (1.2 to 2 equivalents) to the solution in portions.
-
Heating: Heat the reaction mixture to a temperature between 85-120°C.[9] The optimal temperature and reaction time will vary depending on the substrate and can range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add an aqueous solution of a strong acid, such as 2M HCl or H₂SO₄, and heat the mixture under reflux for an additional 30-60 minutes to hydrolyze the intermediate imine.
-
Work-up and Extraction: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography, recrystallization, or distillation.
Microwave-Assisted Duff Reaction Protocol
Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields.[3]
Materials and Reagents:
-
Same as the classical protocol.
-
Microwave synthesis reactor.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the phenol derivative (1 equivalent), hexamethylenetetramine (1.2 to 2 equivalents), and the acidic solvent (e.g., trifluoroacetic acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150°C) for a short duration (e.g., 5-30 minutes). The optimal conditions should be determined experimentally.
-
Hydrolysis and Work-up: Follow the same hydrolysis, work-up, and purification steps as described in the classical protocol.
Visualizing the Experimental Workflow
Caption: General workflow for the Duff reaction.
Applications in Research and Drug Development
The Duff reaction is a valuable tool for the synthesis of a variety of important compounds.
| Application Area | Example of Synthesized Compound | Significance |
| Pharmaceutical Synthesis | Salicylaldehyde derivatives | Precursors for non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other bioactive molecules. |
| Agrochemicals | Substituted hydroxybenzaldehydes | Intermediates in the production of herbicides and pesticides. |
| Fine Chemicals | Syringaldehyde[6] | A natural product used as a flavoring agent and in the synthesis of other complex molecules. |
| Material Science | Diformylated phenols[6] | Building blocks for the synthesis of ligands for metal-organic frameworks (MOFs) and other functional materials. |
The reaction's utility extends to the synthesis of complex heterocyclic compounds, where the introduction of a formyl group can be a key step in building the molecular framework.[10][11]
Troubleshooting and Considerations
While the Duff reaction is robust, several factors can influence its outcome.
-
Substrate Reactivity: The reaction works best with electron-rich phenols.[5][6] Phenols with strong electron-withdrawing groups may react sluggishly or not at all.
-
Regioselectivity: While generally ortho-selective for phenols, para-formylation can occur if both ortho positions are blocked.[6] In some cases, diformylation is also possible.[6]
-
Yields: The classical Duff reaction is known for its often moderate yields.[4] Modifications, such as the use of trifluoroacetic acid as a solvent or the addition of catalysts, can improve yields.[12] Recent developments in mechanochemical Duff reactions also show promise for higher yields and more sustainable conditions.[13]
-
Byproducts: Over-reaction or side reactions can lead to the formation of polymeric materials or other byproducts. Careful control of reaction temperature and time is crucial.
Conclusion
The Duff reaction remains a cornerstone in the synthetic chemist's toolbox for the formylation of phenols. Its operational simplicity and the use of inexpensive reagents make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively utilize this reaction to synthesize a wide range of valuable phenolic aldehydes. The continued development of modifications, such as microwave-assisted and mechanochemical approaches, is further enhancing the efficiency and sustainability of this classical transformation.
References
- 1. synarchive.com [synarchive.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 5. Duff_reaction [chemeurope.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 13. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,5-Dimethylbenzaldehyde via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-dimethylbenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations for experimental choices, and a self-validating protocol to ensure reliable and reproducible results.
Introduction: The Significance of the Grignard Reaction in Aldehyde Synthesis
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and widely used methods for creating carbon-carbon bonds.[1] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group.[3][4] While classically known for the synthesis of alcohols from aldehydes and ketones, the Grignard reaction can be adeptly controlled to yield aldehydes, thereby providing a strategic one-carbon homologation.
The synthesis of 3,5-dimethylbenzaldehyde (a key building block in various synthetic pathways) via the Grignard reaction of 3,5-dimethylphenylmagnesium bromide with a suitable formylating agent is a classic and reliable method.[5] This approach offers high yields and is adaptable to various scales, making it a preferred route in many research and development settings.[5] This guide will detail the synthesis of 3,5-dimethylbenzaldehyde using triethyl orthoformate as the formylating agent, followed by an acidic workup to furnish the desired aldehyde.
Reaction Mechanism and Scientific Rationale
The overall synthesis can be conceptually divided into two key stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile, followed by hydrolysis to yield the final product.
Stage 1: Formation of 3,5-Dimethylphenylmagnesium Bromide
The Grignard reagent is prepared by the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[6] The ether is not merely a solvent; it plays a crucial role in stabilizing the Grignard reagent through coordination.[2]
-
Causality: The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom being significantly more electronegative than magnesium.[2][7] This polarization imparts a carbanionic character to the carbon, making it a potent nucleophile and a strong base.[2][7]
Stage 2: Nucleophilic Attack and Acetal Formation
The nucleophilic 3,5-dimethylphenyl group of the Grignard reagent attacks the electrophilic carbon of triethyl orthoformate. This results in the displacement of an ethoxide group and the formation of a diethyl acetal.
-
Expert Insight: Triethyl orthoformate is an excellent choice as a one-carbon electrophile for aldehyde synthesis. Unlike more reactive formylating agents like N,N-dimethylformamide (DMF), it readily forms a stable acetal intermediate, which prevents over-addition of the Grignard reagent that could lead to the formation of a secondary alcohol.
Stage 3: Hydrolysis to 3,5-Dimethylbenzaldehyde
The final step is the acid-catalyzed hydrolysis of the diethyl acetal.[8][9] The acetal, which is stable under basic and neutral conditions, is readily cleaved in the presence of aqueous acid to yield the target aldehyde and two equivalents of ethanol.[8]
-
Trustworthiness: The stability of the acetal intermediate under the initial reaction conditions and its facile hydrolysis in the subsequent acidic workup is a key feature that ensures the integrity of this protocol, leading to a clean formation of the desired aldehyde.
Below is a diagram illustrating the overall reaction mechanism:
Caption: Overall reaction pathway for the synthesis of 3,5-dimethylbenzaldehyde.
Detailed Experimental Protocol
3.1. Reagents and Equipment
| Reagent/Equipment | Specifications | Supplier | Notes |
| 1-Bromo-3,5-dimethylbenzene | 98% | Sigma-Aldrich | Store under inert atmosphere. |
| Magnesium Turnings | 99.5% | Sigma-Aldrich | Ensure the surface is shiny; activate if necessary. |
| Iodine | Crystal, ACS Reagent | Fisher Scientific | For initiation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |
| Triethyl Orthoformate | 98% | Alfa Aesar | Store under inert atmosphere. |
| Hydrochloric Acid | 37% (concentrated) | VWR | For workup. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Sodium Sulfate | Anhydrous, Granular | Fisher Scientific | For drying. |
| Three-neck round-bottom flask | 250 mL | --- | Flame-dried before use. |
| Reflux Condenser | --- | --- | With a drying tube. |
| Dropping Funnel | 100 mL | --- | Pressure-equalizing. |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Inert Gas Supply | Nitrogen or Argon | --- | For maintaining anhydrous conditions. |
3.2. Step-by-Step Methodology
The entire process must be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent.[1][10]
Part A: Preparation of 3,5-Dimethylphenylmagnesium Bromide
-
Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (1.0 eq).
-
Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Initial Addition: In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings.
-
Reaction Start: The reaction is initiated by gentle warming (a heat gun can be used sparingly) or by the addition of a small amount of a pre-formed Grignard reagent if available. The initiation is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Controlled Addition: Once the reaction has started, add the remaining 1-bromo-3,5-dimethylbenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown mixture.[6]
Part B: Reaction with Triethyl Orthoformate
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: In a separate, dry dropping funnel, place triethyl orthoformate (1.1 eq) dissolved in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
Part C: Hydrolysis and Workup
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is exothermic and may produce fumes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Part D: Purification
The crude 3,5-dimethylbenzaldehyde can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.[5][11]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all glassware is scrupulously dry and the THF is anhydrous.[10] Activating the magnesium turnings by crushing them or adding a small amount of 1,2-dibromoethane can be beneficial.
-
Low Yield: This can result from moisture contamination, which quenches the Grignard reagent. Maintaining a positive pressure of inert gas throughout the reaction is critical. Another cause can be the formation of a Wurtz-type coupling side product.[6]
-
Formation of 3,5-Dimethylphenol: If the reaction is exposed to air (oxygen) before quenching, the Grignard reagent can be oxidized to the corresponding alkoxide, which upon workup will yield the phenol.
Conclusion
The Grignard reaction provides an effective and high-yielding pathway for the synthesis of 3,5-dimethylbenzaldehyde. By adhering to the principles of anhydrous reaction conditions and controlled addition of reagents, this protocol can be reliably implemented to produce the target aldehyde with high purity. The insights into the reaction mechanism and experimental rationale provided in this guide are intended to empower researchers to not only successfully execute this synthesis but also to adapt and troubleshoot similar organometallic transformations.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. leah4sci.com [leah4sci.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3,5-dimethylbenzaldehyde
Welcome, researchers and chemists, to the dedicated technical support guide for optimizing the synthesis of 2-Hydroxy-3,5-dimethylbenzaldehyde. This molecule is a valuable building block in the development of advanced materials and pharmaceutical agents. Its efficient synthesis is crucial, yet often plagued by issues of low yield and byproduct formation.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, empowering you to refine your synthetic strategy. The primary methods for formylating the starting material, 2,4-dimethylphenol, are the Duff reaction and the Reimer-Tiemann reaction, both of which will be addressed in detail.
General Troubleshooting Workflow
Before diving into method-specific issues, it's essential to have a logical workflow for diagnosing any synthetic problem. Low yields or unexpected products can often be traced back to fundamental errors in setup or execution.[1][2]
Caption: A logical workflow for troubleshooting synthesis yield.
Part 1: Troubleshooting the Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like trifluoroacetic acid (TFA) or a glyceroboric acid mixture.[3][4] It is known for its excellent ortho-selectivity but can suffer from low yields.[5]
Frequently Asked Questions (Duff Reaction)
Q1: My Duff reaction has a very low yield (<20%), and I'm recovering mostly unreacted 2,4-dimethylphenol. What's the primary cause?
A: This is a classic issue of insufficient activation or incomplete reaction. The electrophile generated from HMTA is relatively weak.[6] Consider these points:
-
Acid Catalyst Strength: The reaction requires a sufficiently acidic medium to protonate and activate the HMTA.[3] If you are using weaker acids like acetic acid, the reaction may be sluggish. Switching to a stronger acid like trifluoroacetic acid (TFA) can significantly increase the reaction rate and yield.[7]
-
Temperature and Time: Duff reactions often require heating to proceed at a reasonable rate, typically in the range of 70-150°C.[4][7] If your temperature is too low, the reaction may not initiate properly. Monitor the reaction by TLC; if the starting material is consumed slowly, consider increasing the temperature or extending the reaction time.
-
Reagent Quality: HMTA can degrade over time. Ensure you are using a fresh, dry source of HMTA.
Q2: I'm observing a significant amount of a dark, insoluble polymeric residue in my reaction flask. How can I prevent this?
A: You are likely seeing phenol-formaldehyde resin formation, a common side reaction in formylations using formaldehyde equivalents.[8] This occurs when the initial product undergoes further reaction with the formylating agent.
-
Control Stoichiometry: Using a large excess of HMTA can promote polymerization. Start with a molar ratio of HMTA to 2,4-dimethylphenol of around 1.1:1 to 1.5:1.[8]
-
Temperature Management: Excessively high temperatures accelerate polymerization. Maintain the lowest effective temperature that allows for the consumption of the starting material in a reasonable timeframe.[6]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor progress closely and proceed to workup once the desired product is maximized.[8]
Q3: My reaction is producing the desired this compound, but also a significant amount of a di-formylated byproduct. How can I improve selectivity?
A: Di-formylation can occur if the second ortho position on the phenol is also activated. In the case of 2,4-dimethylphenol, formylation occurs at the 6-position. Di-formylation is less common but possible.
-
Adjust Stoichiometry: This is the most critical factor. Reduce the molar ratio of HMTA to your substrate to be closer to 1:1. This ensures there is not a large excess of the electrophile available to react a second time.[8]
-
Shorter Reaction Time: As mentioned above, stopping the reaction as soon as the mono-formylated product is dominant (as determined by TLC or GC analysis) can prevent the subsequent second formylation.
Caption: Simplified mechanism of the Duff Reaction.
Part 2: Troubleshooting the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for ortho-formylation of phenols. It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[9][10] The reactive electrophile in this case is dichlorocarbene (:CCl₂).[10][11]
Frequently Asked Questions (Reimer-Tiemann Reaction)
Q1: My Reimer-Tiemann reaction yield is low, and the main byproduct is 4-hydroxy-2,6-dimethylbenzaldehyde (the para-isomer). How can I improve the ortho-selectivity?
A: While the Reimer-Tiemann reaction generally favors ortho-formylation, the ratio of ortho to para isomers can be influenced by several factors.[12] The selectivity arises from the interaction between the phenoxide ion and the dichlorocarbene.[13]
-
Reaction Conditions: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[9] Inefficient mixing can lead to poor yields and altered selectivity. Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Phase-Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium salt, can facilitate the transfer of the hydroxide ion into the organic phase and the phenoxide into the chloroform, improving the reaction rate and sometimes enhancing ortho-selectivity.[11][14]
-
Temperature Control: The reaction is often exothermic once initiated.[9][10] Maintaining a consistent temperature (often around 60-70°C) is crucial. Runaway temperatures can lead to decreased selectivity and the formation of tar-like byproducts.
Q2: The reaction mixture turns very dark, and after workup, I isolate a complex mixture with very little of the desired aldehyde. What is happening?
A: This indicates significant side reactions or decomposition. The combination of strong base and heat can be harsh on many organic molecules.[13]
-
Dichlorocarbene Side Reactions: Dichlorocarbene is highly reactive and can react with other functional groups if present.[13][14] It can also lead to the formation of chlorine-containing byproducts and cyclohexadienones.[15]
-
Base Concentration: Using an excessively high concentration of NaOH can promote decomposition of the starting material or product. A concentration of 10-40% aqueous NaOH is typically recommended.[16]
-
Oxygen Sensitivity: Some phenols can be sensitive to oxidation under strongly basic conditions at high temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate this.
Q3: I have difficulty separating the final ortho and para isomers. What is the best approach?
A: The separation of this compound (ortho) from its para-isomer can be challenging due to their similar polarities.
-
Steam Distillation: The ortho-isomer exhibits intramolecular hydrogen bonding, which makes it more volatile than the para-isomer (which has intermolecular hydrogen bonding). Steam distillation is a classic and effective method to separate the two, with the ortho-isomer distilling over with the steam.[12]
-
Column Chromatography: If steam distillation is not feasible, careful column chromatography on silica gel can be used. A non-polar solvent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) will be required to achieve good separation. Monitor fractions carefully by TLC.
Caption: Simplified mechanism of the Reimer-Tiemann Reaction.
Part 3: Comparative Overview & Data
| Parameter | Duff Reaction | Reimer-Tiemann Reaction |
| Formyl Source | Hexamethylenetetramine (HMTA) | Chloroform (CHCl₃) |
| Typical Catalyst/Medium | Acidic (TFA, Glyceroboric acid) | Basic (NaOH, KOH) |
| Reactive Electrophile | Iminium Ion | Dichlorocarbene (:CCl₂) |
| Selectivity | Strongly ortho-selective[3][17] | Primarily ortho, but para-isomer is a common byproduct[12] |
| Common Issues | Low yield, polymerization[8][18] | Isomer separation, harsh conditions, tar formation[15] |
| Advantages | Inexpensive reagents, high ortho-selectivity[17] | Does not require anhydrous conditions[13] |
Part 4: Experimental Protocols
Protocol 1: Duff Reaction using Trifluoroacetic Acid (TFA)
This protocol is adapted for enhanced reactivity.[7]
-
Apparatus Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylphenol (1.0 eq.).
-
Reagent Addition: Add hexamethylenetetramine (HMTA, 1.2 eq.).
-
Solvent/Catalyst: Carefully add anhydrous trifluoroacetic acid (TFA) to the flask under an inert atmosphere (N₂ or Ar). The amount should be sufficient to act as both solvent and catalyst (approx. 5-10 mL per gram of phenol).
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and water. A yellow precipitate (the imine intermediate) should form.
-
Hydrolysis: Add concentrated HCl and heat the mixture (e.g., to 60°C) for 30-60 minutes to hydrolyze the imine to the aldehyde.
-
Extraction & Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reimer-Tiemann Reaction with a Phase-Transfer Catalyst
This protocol includes a PTC to improve biphasic reaction efficiency.
-
Apparatus Setup: In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2,4-dimethylphenol (1.0 eq.), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.), and water.
-
Base Addition: Add a 40% aqueous solution of sodium hydroxide (NaOH, ~4.0 eq.) and heat the mixture to 65°C with vigorous stirring.
-
Chloroform Addition: Add chloroform (CHCl₃, ~3.0 eq.) dropwise via the dropping funnel over 1 hour, maintaining the temperature between 65-70°C. The reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 65-70°C for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute HCl until it is acidic (pH ~2-3).
-
Purification: The product can be initially purified by steam distillation to separate the volatile ortho-isomer from the non-volatile para-isomer and tars.[12] Alternatively, extract the entire acidified mixture with an organic solvent, dry the organic layer, and concentrate. The resulting crude oil can be purified by column chromatography on silica gel.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 6. benchchem.com [benchchem.com]
- 7. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Reimer Tiemann Reaction Mechanism - [adda247.com]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. studylib.net [studylib.net]
Technical Support Center: Purification of Crude 2-Hydroxy-3,5-dimethylbenzaldehyde by Recrystallization
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive, in-depth technical resource for the purification of crude 2-Hydroxy-3,5-dimethylbenzaldehyde via recrystallization. Moving beyond a simple procedural outline, this document delves into the causal relationships behind experimental choices, offering robust troubleshooting solutions and evidence-based protocols to ensure the highest degree of purity and yield.
Section 1: Foundational Knowledge - The "Why"
A successful purification is not accidental; it is the result of a deliberate application of chemical principles. Understanding the physicochemical properties of this compound and the mechanism of recrystallization is paramount.
Physicochemical Profile
This compound (also known as 3,5-dimethyl salicylaldehyde) is a substituted aromatic aldehyde.[1][2] Its purification is critical as impurities can significantly hinder subsequent synthetic steps or biological assays.
| Property | Value | Source |
| CAS Number | 24623-61-8 | [3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [2][5][6] |
| Molecular Weight | 150.17 g/mol | [2][6][7] |
| Appearance | Solid | [6] |
| Melting Point | 112-114 °C (for the similar isomer 4-Hydroxy-3,5-dimethylbenzaldehyde) | [7] |
| Boiling Point | ~227.4 °C at 760 mmHg |
Note: The melting point of the 2-hydroxy isomer is not widely reported, but the value for the 4-hydroxy isomer provides a crucial reference point, particularly for troubleshooting issues like "oiling out."
The Principle of Recrystallization
Recrystallization is a purification technique based on the principle of differential solubility.[8] The process involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor).
Caption: The fundamental principle of purification by recrystallization.
Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Exhibit a steep solubility curve: The compound should be highly soluble at high temperatures and poorly soluble at room or cold temperatures.
-
Not react with the compound: The solvent must be chemically inert.
-
Dissolve impurities readily at all temperatures or not at all: This allows impurities to be removed either in the mother liquor or by hot filtration.
-
Be volatile: A lower boiling point allows for easy removal from the purified crystals.
For a phenolic aldehyde like this compound, a rule of thumb is to consider solvents with similar functional groups or polarities.[9]
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol/Water | 78-100 | Excellent Starting Point. The compound is likely soluble in hot ethanol. Water acts as an anti-solvent, added dropwise to the hot solution to decrease solubility and induce crystallization upon cooling.[8] |
| Isopropanol/Water | 82-100 | Similar to ethanol/water, offers a slightly different polarity profile. |
| Toluene/Hexane | 69-111 | A good choice for moderately polar compounds. Dissolve in hot toluene, then add hexane as the anti-solvent.[9] |
| Methanol | 65 | Can be effective, but its low boiling point might not provide a wide enough temperature gradient for efficient crystallization. |
| Acetonitrile | 82 | Often a good choice for compounds with aromatic rings.[10] |
Section 2: Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system. Each step includes a rationale to ensure you understand the critical parameters for success.
Caption: Step-by-step experimental workflow for recrystallization.
Detailed Methodology: Ethanol/Water System
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
On a hot plate, bring a beaker of 95% ethanol to a gentle boil.
-
Add the hot ethanol to the crude solid dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of solvent required.
-
Rationale: Using a minimal volume of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur. Adding the solvent to the solid (not the other way around) prevents adding too much solvent initially.
-
-
Addition of Anti-solvent:
-
While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Rationale: Water is the anti-solvent; it reduces the overall solubility of the organic compound in the mixture. The cloud point indicates that the solution is now saturated at that high temperature.
-
-
Re-dissolution:
-
Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.
-
Rationale: This step ensures that the compound does not prematurely precipitate or "oil out" while still hot. You are aiming for the perfect saturation point.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice. The ice bath maximizes the yield by further decreasing the compound's solubility.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same ratio as the final solvent mixture).
-
Rationale: Vacuum filtration efficiently separates the solid crystals from the mother liquor containing the dissolved impurities. Washing with ice-cold solvent removes any adhering mother liquor without significantly dissolving the desired product crystals.
-
-
Drying:
-
Press the crystals dry on the filter paper with a clean stopper, then transfer them to a watch glass.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Rationale: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent from interfering with subsequent reactions or analyses.
-
Section 3: Troubleshooting Guide
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot primary solvent (e.g., ethanol) to decrease the concentration and try cooling again, but much more slowly.
-
Preventative Strategy 1 (Change Solvent): Choose a solvent or solvent pair with a lower boiling point. If using toluene (BP 111°C), which is near the estimated melting point of the compound (~112-114°C), oiling out is highly probable. An ethanol/water system is less likely to cause this issue.
-
Preventative Strategy 2 (Slower Cooling): Insulate the flask as it cools to room temperature to ensure the rate of cooling is very gradual. This gives the molecules time to orient themselves into a crystal lattice.
Q: No crystals have formed, even after the solution has been in an ice bath. How can I induce crystallization?
A: This is a common problem, usually indicating that the solution is not sufficiently supersaturated or that nucleation has not begun.
-
Solution 1 (Scratch Method): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Solution 3 (Reduce Solvent Volume): You may have used too much solvent. Gently heat the solution to boil off some of the solvent (preferably in a fume hood). Let the solution cool again. This increases the concentration, making it more likely to crystallize.
Q: My final product is still colored, even after recrystallization. What went wrong?
A: This indicates the presence of colored impurities that co-crystallized with your product.
-
Solution: Repeat the recrystallization. Before the slow cooling step (after the compound is fully dissolved in the hot solvent), add a small amount (a spatula tip) of activated charcoal to the hot solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration before allowing the clear solution to cool and crystallize.
-
Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Cool the solution slightly before adding it, then reheat to boiling.
Q: My recovery yield is very low. How can I improve it?
A: Low yield is often a consequence of using too much solvent or incomplete crystallization.
-
Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. Any excess will keep more of your product dissolved in the mother liquor upon cooling.
-
Maximize Cooling Time: Ensure the flask spends adequate time in the ice bath (at least 30 minutes, longer is often better) to maximize the amount of product that crystallizes out.
-
Check the Filtrate: If you suspect significant product remains in the mother liquor, you can try to obtain a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I know if my product is pure after recrystallization? A: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Comparing the TLC of your crude material versus your recrystallized product against a pure standard should show the disappearance of impurity spots.
Q: Why is it important to wash the collected crystals with ice-cold solvent? A: The goal of washing is to remove the residual mother liquor, which contains the dissolved impurities. However, your product has some solubility even in the cold solvent. Using ice-cold solvent minimizes the amount of your purified product that redissolves and is lost during the washing step, thus preserving your yield.
Q: What are the likely impurities in my crude this compound? A: Without knowing the exact synthetic route, common impurities in related salicylaldehyde syntheses (like the Reimer-Tiemann reaction) include unreacted starting phenol, positional isomers (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde), and tarry by-products from oxidation or polymerization.[11][12]
References
- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 24623-61-8 [chemicalbook.com]
- 4. 2-Hydroxy-3,5-Dimethyl-Benzaldehyde | CAS#:24623-61-8 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of Dimethylphenols
Welcome to the Technical Support Center for the formylation of dimethylphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Dimethylphenol Formylation
Formylation of dimethylphenols, the introduction of a formyl group (-CHO) onto the aromatic ring, is a critical step in the synthesis of numerous valuable compounds, including pharmaceuticals, fragrances, and specialty polymers. However, the position of the two methyl groups and the activating hydroxyl group on the phenol ring presents unique challenges in controlling the regioselectivity of the reaction. Issues such as low yields, the formation of multiple isomers, and unwanted side reactions are common hurdles. This guide provides practical, experience-based solutions to these challenges.
Part 1: Troubleshooting Guide
This section is organized by common problems encountered during the formylation of dimethylphenols. For each issue, potential causes are identified, and specific, actionable solutions are provided for various formylation methods.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired aldehyde product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in formylation reactions is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Inactive Substrate/Insufficient Electrophilicity: Dimethylphenols are generally electron-rich and reactive. However, the choice of formylation agent is crucial. The Vilsmeier-Haack reagent, for instance, is a weaker electrophile than those in Friedel-Crafts acylations and requires a sufficiently activated aromatic ring.[1][2]
-
Solution: For less reactive dimethylphenol isomers, consider a more powerful formylation method. Alternatively, for a given method like the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is pre-formed at a low temperature (e.g., 0°C) before adding the dimethylphenol.[3] Adding the substrate before the reagent is fully formed can lead to side reactions.[3]
-
-
Reagent Decomposition or Impurity:
-
Phosphorus oxychloride (POCl₃) in Vilsmeier-Haack: POCl₃ is sensitive to moisture. Contamination with water will quench the reagent.
-
Solution: Use a fresh bottle of POCl₃ or distill it before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Anhydrous Conditions for MgCl₂-mediated formylation: The ortho-formylation of phenols using magnesium dichloride and triethylamine is highly sensitive to moisture.[4]
-
-
Suboptimal Temperature:
-
Vilsmeier-Haack: The reactivity of the substrate dictates the required temperature, which can range from 0°C to over 80°C.[6]
-
Solution: Start at a low temperature (0-25°C) and gradually increase it if no reaction is observed. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Duff Reaction: High temperatures can promote polymerization.[7]
-
Solution: Maintain the lowest effective temperature. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent undesired polymerization.[7]
-
-
-
Incomplete Hydrolysis of the Intermediate: The Vilsmeier-Haack and Duff reactions proceed through an iminium ion intermediate that must be hydrolyzed to yield the final aldehyde.[1][6]
-
Solution: Ensure complete hydrolysis during the workup. This is typically achieved by quenching the reaction mixture in ice water, often with a base like sodium acetate, followed by vigorous stirring.[3]
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Question: My reaction is producing a mixture of ortho- and para-formylated products. How can I improve the selectivity for the desired isomer?
Answer:
Controlling regioselectivity is the most significant challenge in the formylation of asymmetrically substituted dimethylphenols (e.g., 2,4- and 3,4-dimethylphenol). The directing effects of the hydroxyl and methyl groups, along with steric hindrance, play a crucial role.
Strategies to Enhance Regioselectivity:
-
Leverage Ortho-Directing Methods:
-
Reimer-Tiemann Reaction: This reaction is known for its preference for ortho-formylation.[8][9] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[7]
-
Duff Reaction: The Duff reaction also preferentially formylates at the ortho position to the hydroxyl group.[10][11]
-
Magnesium-Mediated Formylation: Using a base system like MgCl₂/triethylamine with paraformaldehyde offers excellent ortho-selectivity.[12][13] The magnesium ion is believed to chelate with the phenoxide and the incoming formylating agent, directing the substitution to the ortho position.
-
-
Influence of the Counterion in the Reimer-Tiemann Reaction: The choice of base can influence the ortho:para ratio.
-
Solution: Employing bases with cations that can coordinate with the phenoxide can enhance ortho selectivity.[7]
-
-
Steric Hindrance: The substituents on the dimethylphenol will sterically direct the formylation.
-
Example with 3,5-Dimethylphenol: In a TiCl₄-mediated formylation, 3,5-dimethylphenol yields a mixture of 2-hydroxy-4,6-dimethylbenzaldehyde and 4-hydroxy-2,6-dimethylbenzaldehyde.[14] The ortho-formylation is generally favored due to coordination with the metal.[14]
-
Solution: For substrates where the ortho position is sterically hindered, para-formylation may be favored. In such cases, methods like the Gattermann or Vilsmeier-Haack reaction, which are less prone to strong ortho-chelation control, might be more suitable for obtaining the para product.[2]
-
Decision-Making Workflow for Regioselectivity:
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Removing Isomeric Byproducts in Benzaldehyde Synthesis
Introduction: Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common challenge in organic synthesis: the removal of isomeric byproducts during the preparation of benzaldehyde. Achieving high purity of benzaldehyde is critical for its various applications, from pharmaceuticals to flavorings. This document offers troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful purification of your product.
Part 1: Understanding the Formation of Isomeric Byproducts
The synthesis of benzaldehyde, primarily through the oxidation of toluene or the hydrolysis of benzal chloride, can lead to the formation of various byproducts.[1] The nature and quantity of these impurities are highly dependent on the specific synthetic route and reaction conditions employed.
-
Toluene Oxidation: This widely used industrial method can produce benzoic acid as an over-oxidation product.[1][2] If substituted toluenes are used as starting materials, a mixture of isomeric benzaldehydes can be generated. For example, the oxidation of xylene would result in a mixture of methylbenzaldehyde isomers.
-
Hydrolysis of Benzal Chloride: This route can be compromised by the presence of unreacted starting materials and other chlorinated impurities.[3][4]
Understanding the physicochemical properties of both benzaldehyde and its isomeric byproducts is the cornerstone of an effective purification strategy.
Part 2: Troubleshooting and FAQs
This section addresses common challenges and questions that arise during the purification of benzaldehyde.
Q1: My TLC analysis shows multiple spots after a simple distillation. What is the likely cause?
A1: This is a common issue and often indicates the presence of isomeric byproducts with boiling points very close to that of benzaldehyde.
-
Scientific Rationale: Simple distillation is effective for separating compounds with significantly different boiling points. However, isomers often have very similar boiling points, rendering simple distillation inefficient for their separation.[5]
-
Troubleshooting Steps:
-
Advanced Analysis: Employ Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the specific isomers.
-
Fractional Distillation: For isomers with a small but distinct difference in boiling points, fractional distillation using a column with a high number of theoretical plates can enhance separation.[5][6]
-
Chemical Derivatization: A highly effective method is the conversion of benzaldehyde to its crystalline bisulfite adduct. This derivative can be selectively precipitated and separated, leaving the isomeric impurities in the solution. Pure benzaldehyde can then be regenerated from the adduct.[7][8]
-
Q2: I've noticed a persistent yellow color in my distilled benzaldehyde. Is this an isomeric impurity?
A2: While some colored impurities might be isomers, a yellow tint in benzaldehyde is more commonly attributed to oxidation products.[3]
-
Scientific Rationale: Benzaldehyde is susceptible to air oxidation, which forms benzoic acid.[9][10] Over time, other degradation products can also contribute to discoloration.
-
Troubleshooting Steps:
-
Acidity Test: Check the pH of your product. An acidic pH is indicative of benzoic acid contamination.
-
Base Wash: Wash the crude benzaldehyde with a 5-10% solution of sodium carbonate or sodium hydroxide. This will convert the acidic benzoic acid into its water-soluble sodium salt, which can be removed in the aqueous layer.[7][11]
-
Proper Storage: To prevent future oxidation, store the purified benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[12]
-
Q3: My NMR spectrum displays unassigned signals. How can I identify these potential isomeric byproducts?
A3: The presence of unexpected signals in an NMR spectrum is a strong indicator of impurities.
-
Scientific Rationale: Isomeric byproducts will have unique NMR spectra, though some signals may overlap with those of benzaldehyde.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy: Techniques such as COSY and HSQC can help in assigning proton and carbon signals, aiding in the structural elucidation of the unknown isomers.
-
Spiking Experiment: If you have a hypothesis about the identity of an isomer, you can "spike" your sample with a small amount of a pure standard of that isomer and observe if the unassigned signals in your spectrum increase in intensity.
-
GC-MS Analysis: This is a powerful technique for separating and identifying volatile components in a mixture. The mass spectrum of each component provides its molecular weight and fragmentation pattern, which are crucial for identification.
-
Part 3: Validated Purification Protocols
This section provides detailed, step-by-step protocols for effectively removing isomeric byproducts from benzaldehyde.
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This classic and highly effective method separates aldehydes from non-aldehydic impurities and certain isomeric byproducts.[8][13]
Principle: Benzaldehyde reacts with sodium bisulfite to form a solid, crystalline adduct. Most non-aldehydic isomers will not undergo this reaction and will remain in solution. The solid adduct is then isolated, and the pure benzaldehyde is regenerated.[14]
Step-by-Step Methodology:
-
Dissolution: In a well-ventilated fume hood, dissolve the crude benzaldehyde in a minimal amount of a water-miscible solvent like methanol.[8]
-
Adduct Formation: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite while stirring vigorously. A white precipitate of the benzaldehyde-bisulfite adduct will form.[13]
-
Precipitation and Isolation: Continue stirring for 30-60 minutes to ensure the reaction goes to completion. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid adduct by vacuum filtration and wash it with cold ethanol to remove any soluble impurities.
-
Regeneration: Suspend the filtered adduct in water and add a dilute mineral acid or a saturated sodium carbonate solution dropwise with stirring. This will decompose the adduct, regenerating pure benzaldehyde as an oily layer.[7][14]
-
Extraction: Extract the pure benzaldehyde with a suitable organic solvent, such as diethyl ether.
-
Drying and Solvent Removal: Dry the organic extract with an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent using a rotary evaporator to obtain pure benzaldehyde.
Workflow for Bisulfite Adduct Purification
Caption: Purification of benzaldehyde via sodium bisulfite adduct formation.
Protocol 2: High-Performance Column Chromatography
For small-scale purifications requiring high purity, column chromatography is a viable, though more labor-intensive, option.[15]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase. A carefully selected solvent system can achieve the separation of closely related isomers.
Step-by-Step Methodology:
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method.
-
Sample Loading: Dissolve the crude benzaldehyde in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the solvent can be gradually increased to facilitate the elution of the compounds.
-
Fraction Collection: Collect the eluate in small fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Solvent Removal: Combine the fractions containing the pure benzaldehyde and remove the solvent by rotary evaporation.
Data for Solvent System Selection in Chromatography
| Compound Type | Typical Mobile Phase (Hexane:Ethyl Acetate) | Elution Order |
| Less Polar Isomers | 95:5 | Elutes before benzaldehyde |
| Benzaldehyde | 90:10 to 85:15 | Target Compound |
| More Polar Isomers | 80:20 or higher | Elutes after benzaldehyde |
Chromatographic Separation Workflow
Caption: Separation of benzaldehyde and its isomers using column chromatography.
References
- 1. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]
- 2. chemcess.com [chemcess.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 10. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 11. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions of 2-Hydroxy-3,5-dimethylbenzaldehyde with TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Hydroxy-3,5-dimethylbenzaldehyde. As a substituted phenolic aldehyde, this compound presents unique considerations for TLC analysis.[1][2] This document moves beyond basic protocols to address the nuanced challenges and troubleshooting scenarios encountered in a laboratory setting.
I. Understanding the Analyte: Key Chemical Properties
This compound possesses both a hydroxyl (-OH) and an aldehyde (-CHO) functional group on an aromatic ring.[2] These groups dictate its polarity and reactivity, which are critical factors in TLC analysis. The phenolic hydroxyl group is weakly acidic and capable of hydrogen bonding, while the aldehyde group is polar. This dual functionality means its polarity—and thus its retention factor (Rf) on a silica gel plate—is highly dependent on the mobile phase composition.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: For a compound of intermediate polarity like this compound, a mixture of a non-polar and a moderately polar solvent is recommended. A good starting point for silica gel TLC plates is a hexane/ethyl acetate mixture.[3] We suggest beginning with a 7:3 or 8:2 hexane:ethyl acetate (v/v) ratio. Toluene:acetone (9:1) has also been shown to be a good mobile phase for phenolic compounds.[4][5] The goal is to achieve an Rf value for the starting material between 0.2 and 0.4, which allows for clear separation from both less polar products/impurities (higher Rf) and more polar products/impurities (lower Rf).[6]
Q2: My spots are not visible under the UV lamp. What should I do?
A2: While aromatic compounds are often UV-active, the intensity can vary.[7][8] If your compound is not visible under a 254 nm UV lamp, there are several chemical staining methods that are highly effective for visualizing phenols and aldehydes.[7] Your sample might also be too dilute; try concentrating it by spotting the same location multiple times, allowing the solvent to dry between applications.[9][10]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and phenols.[11] Spots will appear yellow to light brown on a purple background.[11]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including aldehydes and phenols, often producing a range of colors upon heating.[9]
-
Ferric Chloride (FeCl₃) Spray: This is a classic test for phenols, typically producing a distinct color (often blue, green, or violet).[8][12][13]
Q3: How do I differentiate between the starting material and the product on the TLC plate?
A3: To confidently track reaction progress, it is essential to run a co-spotted lane on your TLC plate. This involves spotting the starting material, the reaction mixture, and a combined spot of both in separate lanes.
-
Lane 1: Starting Material (this compound)
-
Lane 2: Reaction Mixture (at a specific time point)
-
Lane 3: Co-spot (apply starting material, then the reaction mixture on the same spot)
As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while a new spot for the product appears. The product's Rf value will depend on the nature of the reaction. For instance, if the hydroxyl group is protected, the product will be less polar and have a higher Rf. Conversely, if the aldehyde is converted to a more polar group (e.g., a carboxylic acid), the product will have a lower Rf.
III. Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions involving this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spot Streaking | 1. Sample Overload: Applying too much sample to the plate.[9][10]2. Compound Acidity: The phenolic -OH group can interact strongly with the slightly acidic silica gel, causing streaking.[14]3. Inappropriate Solvent Polarity: The solvent system may not be optimal for the compound.[10] | 1. Dilute your sample before spotting. Apply a smaller spot by quickly and lightly touching the capillary to the plate.[14]2. Add a small amount (0.1–1%) of acetic or formic acid to the mobile phase to suppress the ionization of the phenolic group, leading to sharper spots.[9][14]3. Adjust the polarity of your solvent system. |
| Rf Value is Too High (Spot near solvent front) | The mobile phase is too polar for your compound(s).[9] | Increase the proportion of the non-polar solvent (e.g., hexane) or switch to a less polar solvent system. For example, move from 7:3 hexane:ethyl acetate to 9:1 hexane:ethyl acetate.[9] |
| Rf Value is Too Low (Spot near baseline) | The mobile phase is not polar enough to move your compound(s) up the plate.[9] | Increase the proportion of the polar solvent (e.g., ethyl acetate) or choose a more polar solvent. For example, move from 9:1 hexane:ethyl acetate to 7:3 hexane:ethyl acetate.[9] |
| No Spots are Visible | 1. Sample is too dilute. [9][10]2. Compound is not UV-active. [7]3. Solvent level in the chamber is above the spotting line. [9][10] | 1. Concentrate your sample or spot multiple times in the same location, allowing the plate to dry between applications.[9][10]2. Use a chemical stain for visualization (see FAQ Q2).3. Ensure the solvent level in the developing chamber is below the origin line where the samples are spotted.[15] |
| Uneven Solvent Front | The TLC plate may be touching the side of the chamber or the filter paper, or the silica on the plate may be chipped at the base.[10][14] | Ensure the plate is centered in the chamber and not touching the sides. If the plate is damaged, you can sometimes make a 45° cut at the corner to remove the chipped area.[14] |
IV. Detailed Experimental Protocols
Protocol 1: Preparation and Development of a TLC Plate
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60F-254).[16] Handle the plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the plate. This is your origin line.[15][17]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[15] Place a piece of filter paper inside, ensuring it is saturated with the solvent, to maintain a vapor-saturated atmosphere.[18] Cover the chamber and let it equilibrate for 5-10 minutes.[5]
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Dip a capillary tube into the solution and lightly touch it to the origin line on your TLC plate to create a small spot (1-2 mm in diameter).[14][17] Prepare separate lanes for your starting material, reaction mixture, and a co-spot as described in FAQ Q3.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber.[15] Ensure the solvent level is below the origin line.[15] Cover the chamber and allow the solvent to ascend the plate via capillary action.[15]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[15] Allow the plate to air dry completely before visualization.
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Stain Preparation: Prepare the staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11] This solution can be stored for several months.[11]
-
Staining: Once the TLC plate is dry, quickly dip it into the KMnO₄ solution using forceps.
-
Visualization: Remove the plate and gently wipe off the excess stain from the back with a paper towel. Spots will appear as yellow or brown against a purple background.[11] Gentle heating with a heat gun may be necessary for some compounds like alcohols.[11] Circle the spots with a pencil as the background color will fade over time.
V. Workflow and Logic Diagrams
Below are diagrams illustrating the standard TLC workflow and a troubleshooting decision tree for common TLC problems.
Caption: Standard workflow for TLC analysis.
Caption: Troubleshooting decision tree for TLC.
VI. References
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References
- 1. This compound | 24623-61-8 [chemicalbook.com]
- 2. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. theory.labster.com [theory.labster.com]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. rsc.org [rsc.org]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. rroij.com [rroij.com]
Technical Support Center: Controlling Regioselectivity in the Formylation of Substituted Phenols
Welcome to the Technical Support Center for Aromatic Formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on controlling the regioselectivity of formylation reactions on substituted phenols. Drawing from established principles and field-proven insights, this resource aims to be a self-validating system for troubleshooting and optimizing your synthetic strategies.
Introduction: The Challenge of Regioselectivity
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of synthetic organic chemistry. For phenols, the hydroxyl group is a powerful ortho-, para-directing activator. However, achieving high regioselectivity between these positions can be a significant challenge, influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions. This guide will dissect these challenges and provide solutions for directing the formylation to the desired position.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of ortho and para isomers. How can I favor ortho-formylation?
A1: Achieving high ortho-selectivity often relies on chelation control, where the formylating agent is directed to the position adjacent to the hydroxyl group. Several methods are particularly effective:
-
Magnesium Chloride-Mediated Formylation (Casnati-Skattebøl Reaction): This is often the method of choice for high ortho-selectivity.[1][2] The reaction utilizes magnesium chloride and a base like triethylamine with paraformaldehyde.[2][3] The magnesium ion is believed to form a chelate with the phenoxide and formaldehyde, directing the electrophilic attack exclusively to the ortho position.[4] This method is known for its mild conditions and high yields.[2][3]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and generally shows a strong preference for ortho-formylation.[5][6][7] The selectivity is attributed to hydrogen bonding that stabilizes a quinoid intermediate, favoring the ortho site.[8][9][10]
-
Reimer-Tiemann Reaction: While classic, this reaction often gives mixtures of ortho and para products, though the ortho isomer usually predominates.[11][12][13] The reaction involves the generation of dichlorocarbene from chloroform and a strong base.[11][14] The interaction between the electron-rich phenoxide and the electron-deficient carbene favors ortho attack.[14] The choice of the base's counterion can influence the ortho:para ratio, with cations that can coordinate with the phenoxide enhancing ortho selectivity.[13][15]
Q2: Under what conditions should I expect para-formylation to be the major product?
A2: Para-formylation is generally favored when the ortho positions are sterically hindered.
-
Steric Hindrance: If both ortho positions on the phenol are blocked by bulky substituents, formylation will preferentially occur at the less hindered para position.[1][6] This is a common strategy to achieve para-selectivity.
-
Vilsmeier-Haack Reaction: This reaction, which uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride), often favors the para position, especially when the ortho positions are sterically encumbered.[16][17] The Vilsmeier reagent is a relatively bulky electrophile, making it sensitive to steric hindrance.[16]
-
Gattermann-Koch Reaction: This method is not suitable for phenols or their ethers.[18][19]
Q3: My Duff reaction is producing di-formylated products. How can I control this?
A3: Di-formylation in the Duff reaction can occur if both ortho positions are available.[6][20] To favor mono-formylation, you can:
-
Adjust Stoichiometry: The primary way to control the extent of formylation is by adjusting the molar ratio of HMTA to the phenol. Using a 1:1 or slightly less than stoichiometric amount of HMTA will favor the mono-formylated product.[15]
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the desired mono-formylated product is maximized to prevent further reaction.[15]
Q4: I have an electron-withdrawing group on my phenol. Which formylation method is best?
A4: Electron-withdrawing groups deactivate the aromatic ring, making electrophilic substitution more difficult.
-
Reactivity Considerations: Most formylation reactions work best with electron-rich phenols.[7] For phenols with moderately deactivating groups, harsher conditions (e.g., higher temperatures, longer reaction times) may be necessary. However, this can also lead to side reactions like polymerization.[15]
-
Method of Choice: The magnesium chloride-mediated method has been shown to tolerate some electron-withdrawing groups like halogens, cyano, and ester groups, although the reaction may be slower.[2][3]
Q5: My reaction is producing a significant amount of resinous polymer. What is causing this and how can I prevent it?
A5: Resin formation, particularly with phenols, is a common side reaction, especially under harsh acidic or basic conditions with formaldehyde or its equivalents.[4]
-
Minimize Excess Formaldehyde Source: Use a controlled stoichiometry of the formylating agent.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization.[15] Maintain the lowest effective temperature for the formylation reaction.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed.[15]
-
Milder Conditions: Opt for milder reaction conditions when possible. For instance, the MgCl2-mediated formylation is generally milder than some of the more traditional methods.[1]
Troubleshooting Guides & Data
Decision Workflow for Choosing a Formylation Method
This workflow can help you select an appropriate starting point for your specific substituted phenol.
Caption: Decision tree for selecting a formylation method.
Table 1: Regioselectivity of Common Formylation Reactions for Phenols
| Reaction | Typical Reagents | Predominant Regioselectivity | Key Considerations |
| Magnesium-Mediated | MgCl₂, Et₃N, Paraformaldehyde | Exclusively ortho[2][3][21] | High yields, mild conditions, good functional group tolerance.[3] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Predominantly ortho[5][6] | Can lead to di-formylation if both ortho positions are free.[6][20] |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Ortho > Para[11][12] | Often gives isomeric mixtures; yields can be moderate.[11][13] |
| Vilsmeier-Haack | DMF, POCl₃ | Generally para (if ortho is blocked)[16][17] | Sensitive to steric hindrance; works well for electron-rich arenes.[7][22] |
| Gattermann Reaction | HCN/HCl or Zn(CN)₂/HCl, Lewis Acid | Varies with substrate | Uses highly toxic reagents.[18][19] |
Experimental Protocols
Protocol 1: High Ortho-Selectivity - Magnesium Chloride-Mediated Formylation
This protocol is adapted from the work of Hansen and Skattebøl.[21]
Materials:
-
Substituted Phenol (1 eq)
-
Anhydrous Magnesium Chloride (2 eq)[21]
-
Paraformaldehyde (dried) (3 eq)[21]
-
Triethylamine (2 eq)[21]
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), add anhydrous magnesium chloride and paraformaldehyde.[21]
-
Solvent Addition: Add anhydrous THF via syringe.[21]
-
Base Addition: Stir the suspension and add triethylamine dropwise. Stir for an additional 10 minutes.[21]
-
Substrate Addition: Add the substituted phenol dropwise.[21]
-
Reaction: Heat the mixture to reflux (typically 75-80°C) for 2-4 hours. Monitor the reaction progress by TLC.[21]
-
Work-up: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1N HCl and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[21]
-
Purification: Purify the crude product by recrystallization or column chromatography.[21]
Protocol 2: Ortho-Selective Duff Reaction
Materials:
-
Substituted Phenol (1 eq)
-
Hexamethylenetetramine (HMTA) (1-1.5 eq)
-
Trifluoroacetic acid (TFA) or Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol and HMTA in trifluoroacetic acid.[15]
-
Heating and Monitoring: Heat the reaction mixture to between 70°C and 100°C.[7] The optimal temperature will depend on the substrate. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and stir. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Hydrolysis: The intermediate imine is hydrolyzed to the aldehyde during the acidic work-up. Additional heating in aqueous acid may be required for complete conversion.
-
Purification: The crude product is then purified by standard methods.
Mechanistic Insights
Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.
Mechanism of Ortho-Direction by Magnesium Chelation
The high ortho-selectivity of the MgCl₂-mediated formylation is due to the formation of a six-membered transition state.
Caption: Simplified chelation-controlled ortho-formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A theoretical study of the Duff reaction: insights into its selectivity. | Semantic Scholar [semanticscholar.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 19. Gattermann Reaction [unacademy.com]
- 20. lookchem.com [lookchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 2-Hydroxy-3,5-dimethylbenzaldehyde vs. 2-Hydroxy-3,5-dinitrobenzaldehyde
For the discerning researcher in organic synthesis and drug development, the choice of a starting reagent is a critical decision point that dictates reaction pathways, efficiency, and the properties of the final product. Substituted salicylaldehydes are a cornerstone of synthetic chemistry, prized for their utility in forming Schiff bases, metal complexes, and a variety of heterocyclic scaffolds. This guide provides an in-depth, data-supported comparison of two functionally distinct salicylaldehyde derivatives: 2-Hydroxy-3,5-dimethylbenzaldehyde and 2-Hydroxy-3,5-dinitrobenzaldehyde .
We will move beyond a simple cataloging of properties to explore the fundamental principles of chemical reactivity governed by their substituent patterns. This analysis aims to equip you with the predictive understanding necessary to select the optimal reagent for your specific synthetic target, whether it be a novel therapeutic agent, a high-performance catalyst, or a functional material.
At a Glance: Structural and Electronic Dichotomy
The synthetic behavior of these two aldehydes is a direct consequence of the electronic nature of their substituents at the 3 and 5 positions of the phenyl ring. The methyl groups (-CH₃) on this compound are classical electron-donating groups (EDGs), whereas the nitro groups (-NO₂) on 2-hydroxy-3,5-dinitrobenzaldehyde are potent electron-withdrawing groups (EWGs).[1][2]
This fundamental difference creates a stark contrast in the electrophilicity of the aldehydic carbon, the primary site of nucleophilic attack in most of their characteristic reactions.
Diagram 1: Influence of substituents on carbonyl electrophilicity.
Comparative Physicochemical Properties
The structural differences are also reflected in their basic physical properties.
| Property | This compound | 2-Hydroxy-3,5-dinitrobenzaldehyde | Source(s) |
| CAS Number | 24623-61-8 | 2460-59-5 | [3][4] |
| Molecular Formula | C₉H₁₀O₂ | C₇H₄N₂O₆ | [5][6] |
| Molecular Weight | 150.17 g/mol | 212.12 g/mol | [5][6] |
| Appearance | Solid | Yellow Solid | [7][8] |
| pKa | 8.83 ± 0.23 (Predicted) | Not readily available (expected to be significantly lower due to EWGs) | [9] |
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The opposing electronic effects of the methyl and nitro groups lead to predictable and experimentally verified differences in reactivity.
Schiff Base Formation (Imination)
The condensation of an aldehyde with a primary amine to form a Schiff base (an imine) is a cornerstone reaction for both molecules. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon.[10]
Diagram 2: Generalized workflow for Schiff base formation.
-
2-Hydroxy-3,5-dinitrobenzaldehyde (High Reactivity): The strong electron-withdrawing nitro groups render the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack.[1][11][12] This results in rapid reaction rates, often at room temperature, and high yields. For instance, the reaction with 2-cyanoacetohydrazide proceeds smoothly at room temperature to give the corresponding hydrazone in 88% yield.[7][8]
-
This compound (Lower Reactivity): The electron-donating methyl groups decrease the electrophilicity of the carbonyl carbon, making it less reactive.[2] Consequently, Schiff base formation typically requires more forcing conditions. This may include higher reaction temperatures (reflux), longer reaction times, and/or the use of acid catalysts to protonate the carbonyl oxygen, thereby increasing its electrophilicity. In some cases, dehydrating agents may be necessary to drive the equilibrium towards the product.[13]
Knoevenagel and Related Condensation Reactions
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically base-catalyzed. The rate-determining step often involves the nucleophilic attack of the carbanion on the aldehyde.
-
2-Hydroxy-3,5-dinitrobenzaldehyde (Favored): Its high electrophilicity makes it an excellent substrate for Knoevenagel-type reactions. The reaction proceeds readily, as the electron-poor nature of the aldehyde eagerly accepts the nucleophilic carbanion.[14]
-
This compound (Less Favored): The reduced electrophilicity of the carbonyl carbon makes this reaction slower and may result in lower yields compared to its dinitro counterpart under identical conditions. Stronger bases or more specialized catalysts might be required to achieve efficient conversion.[15][16]
Use in Coordination Chemistry
Both aldehydes are excellent precursors for multidentate Schiff base ligands. The resulting ligands coordinate with metal ions to form stable complexes with applications in catalysis, materials science, and bioinorganic chemistry.[17][18]
-
Complexes from 2-Hydroxy-3,5-dinitrobenzaldehyde: The electron-withdrawing nitro groups on the ligand backbone will influence the electronic properties of the metal center. They can stabilize lower oxidation states of the metal and enhance its Lewis acidity, which can be beneficial in catalytic applications.
-
Complexes from this compound: The electron-donating methyl groups will increase the electron density on the metal center. This can enhance the catalytic activity in reactions where electron-rich metal centers are favorable, such as certain oxidative processes.
Experimental Protocols: Synthesis and Application
The following protocols provide validated, step-by-step procedures for the synthesis of the aldehydes themselves and a representative derivatization.
Protocol 1: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde
This protocol is based on the double nitration of salicylaldehyde.[7][8]
CAUTION: This reaction uses concentrated strong acids and is highly exothermic. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be on hand for temperature control.
-
Preparation of Nitrating Mixture: In a flask, prepare the nitrating mixture by slowly adding 1 volume of concentrated nitric acid (HNO₃) to 2 volumes of concentrated sulfuric acid (H₂SO₄) while cooling in an ice-salt bath.
-
Initial Nitration: Cool a solution of salicylaldehyde (1.0 eq) in a separate flask to 0°C.
-
Addition: Add the prepared nitrating mixture dropwise to the salicylaldehyde solution over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: Stir the reaction mixture for 2-3 hours at room temperature. The product, a mixture of 3- and 5-nitrosalicylaldehyde, will precipitate.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry.
-
Second Nitration: Stir the mixture of nitrosalicylaldehydes with a fresh, ice-cold nitrating mixture (H₂SO₄:HNO₃; 2:1) for 30 minutes.
-
Quenching & Isolation: Carefully pour the reaction mass onto crushed ice. The yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde will precipitate. Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry. An 85% yield is reported.[7][8]
Diagram 3: Synthesis workflow for 2-Hydroxy-3,5-dinitrobenzaldehyde.
Protocol 2: Representative Schiff Base Synthesis with 2-Hydroxy-3,5-dinitrobenzaldehyde
This protocol describes the high-yield synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide.[7][8]
-
Dissolution: Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde (1.0 mmol, 0.212 g) in ethanol.
-
Catalyst: Add one drop of glacial acetic acid and stir the solution for 30 minutes at room temperature.
-
Amine Addition: Add 2-cyanoacetohydrazide (1.0 mmol, 0.1 g) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The formation of a yellow precipitate indicates product formation.
-
Isolation: After the reaction is complete (monitorable by TLC), filter the yellow product.
-
Purification: Recrystallize the solid product from ethanol to obtain the pure Schiff base (Reported Yield: 88%).[7][8]
Conclusion and Strategic Recommendations
The choice between this compound and 2-Hydroxy-3,5-dinitrobenzaldehyde is a clear-cut decision based on the desired reactivity profile.
-
Choose 2-Hydroxy-3,5-dinitrobenzaldehyde when:
-
High reactivity towards nucleophiles is required.
-
Fast reaction times and mild (e.g., room temperature) conditions are desired.
-
The synthetic target involves reactions like Schiff base formation or Knoevenagel condensations where high electrophilicity is beneficial.
-
The goal is to create ligands that will stabilize lower metal oxidation states or increase the Lewis acidity of a metal center in a complex.
-
-
Choose this compound when:
-
A less reactive aldehyde is needed to achieve selectivity in the presence of other functional groups.
-
The synthetic protocol can accommodate more forcing conditions (higher heat, longer times, catalysis).
-
The goal is to create ligands that will form electron-rich metal complexes.
-
By understanding the electronic causality behind their divergent behaviors, researchers can harness the specific attributes of each molecule, leading to more efficient, predictable, and successful synthetic outcomes.
References
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- 2. benchchem.com [benchchem.com]
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- 5. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajol.info [ajol.info]
A Comparative Guide to the Synthetic Routes of Dimethylbenzaldehydes
An authoritative guide for researchers, scientists, and drug development professionals.
Dimethylbenzaldehydes are a class of aromatic aldehydes that serve as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, high-performance polymers, and specialty chemicals. The specific substitution pattern of the two methyl groups and the aldehyde moiety on the benzene ring profoundly influences the physicochemical properties and biological activity of the resulting derivatives. Consequently, the regioselective synthesis of a particular dimethylbenzaldehyde isomer is a critical consideration in process development and medicinal chemistry.
This guide provides an in-depth comparative analysis of the principal synthetic methodologies for preparing dimethylbenzaldehyde isomers. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative merits and limitations of each approach, supported by practical protocols and quantitative data.
Electrophilic Formylation of Xylenes
The most direct approach to dimethylbenzaldehydes is the electrophilic formylation of the corresponding xylene isomers (o-, m-, and p-xylene). These reactions leverage the electron-donating nature of the methyl groups, which activate the aromatic ring towards electrophilic attack. The Vilsmeier-Haack and Gattermann-Koch reactions are the most prominent examples of this strategy.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most versatile and widely used method for the formylation of electron-rich aromatic compounds, including xylenes. It employs a "Vilsmeier reagent," a mild electrophile, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Mechanism & Rationale: The reaction begins with the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2] This species is a significantly weaker electrophile than the acylium ions used in Friedel-Crafts acylation, which imparts greater selectivity and reduces the occurrence of side reactions.[3] The electron-rich xylene ring attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[4] This method's reliability stems from its mild conditions and the stability of the Vilsmeier reagent.
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Experimental Protocol: Synthesis of 2,4-Dimethylbenzaldehyde from m-Xylene [5][6]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Add m-xylene (1.0 eq) dropwise to the pre-formed reagent. After the addition is complete, warm the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction's progress by TLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the solution with aqueous sodium hydroxide until it is basic.
-
Extraction: Extract the product into diethyl ether or dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,4-dimethylbenzaldehyde.
The Gattermann-Koch Reaction
A classic method in industrial chemistry, the Gattermann-Koch reaction formylates aromatic rings using carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, catalyzed by a mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[7][8]
Mechanism & Rationale: This reaction proceeds via the formation of a highly reactive formyl cation electrophile, [HCO]⁺.[9] The CuCl co-catalyst is believed to act as a "carrier" for the CO gas.[9] Due to the high reactivity of the electrophile, this method is effective even for less activated arenes like benzene, but it is particularly well-suited for alkylbenzenes. However, the harsh conditions (high pressure, strong Lewis acids) and the use of highly toxic CO gas are significant drawbacks.[10]
Oxidation of Dimethylbenzyl Precursors
An alternative and highly versatile strategy involves the oxidation of a pre-functionalized xylene derivative, such as a dimethylbenzyl alcohol or a dimethylbenzyl halide. This two-step approach (functionalization followed by oxidation) often provides superior regioselectivity compared to direct formylation.
Oxidation of Dimethylbenzyl Alcohols
The oxidation of primary benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, with the choice often dictated by scale, cost, and functional group tolerance.
Mechanism & Rationale: Manganese dioxide (MnO₂) is a particularly effective and selective reagent for oxidizing benzylic and allylic alcohols.[11] The reaction is a heterogeneous process occurring on the surface of the MnO₂ solid, which minimizes over-oxidation to the carboxylic acid—a common side reaction with stronger, soluble oxidants. Other reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions also provide clean and high-yielding conversions.[12]
Experimental Protocol: Synthesis of 3,5-Dimethylbenzaldehyde [13]
-
Setup: In a round-bottom flask, suspend activated manganese dioxide (MnO₂, ~5-10 eq) in dichloromethane.
-
Oxidation: Add a solution of 3,5-dimethylbenzyl alcohol (1.0 eq) in dichloromethane to the suspension. Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC analysis.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake with additional dichloromethane.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 3,5-dimethylbenzaldehyde. Further purification can be achieved by vacuum distillation or column chromatography.
The Sommelet Reaction
The Sommelet reaction provides a classical pathway to convert benzyl halides into aldehydes using hexamine (hexamethylenetetramine) and water.[14]
Mechanism & Rationale: The reaction proceeds in two main stages. First, the benzyl halide is alkylated by hexamine to form a stable, crystalline quaternary ammonium salt.[15] In the second step, this salt is hydrolyzed, typically by heating in aqueous solution or aqueous acid.[16] A complex series of steps involving hydride transfer and imine hydrolysis ultimately liberates the aldehyde.[16] This method avoids the use of heavy metal oxidants and is often effective where other methods fail.
Experimental Protocol: Synthesis of 2-Methylbenzaldehyde (Illustrative Example) [17]
-
Salt Formation: In a flask, stir a mixture of the starting benzyl halide (e.g., 2-methylbenzyl chloride, 1.0 eq) and hexamine (1.2 eq) in a solvent like 50% aqueous acetic acid or chloroform. Gently heat the mixture to facilitate the formation of the quaternary ammonium salt.
-
Hydrolysis: Once salt formation is complete, add water and reflux the mixture for several hours. The hydrolysis of the salt proceeds to form the aldehyde.
-
Isolation: After cooling, the product can be isolated by steam distillation or solvent extraction. The crude aldehyde is then washed, dried, and purified by vacuum distillation.
Alternative and Specialized Synthetic Routes
While the methods above are the most common, several other routes offer advantages for specific substrates or applications.
-
Rosenmund Reduction: This reaction selectively reduces a dimethylbenzoyl chloride to the corresponding aldehyde via catalytic hydrogenation over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄ treated with quinoline).[18][19][20] The poisoning is crucial to prevent over-reduction to the alcohol.[21] This is an excellent high-yield method, provided the acid chloride is readily accessible.
-
Stephen Aldehyde Synthesis: This method converts dimethylbenzonitriles into aldehydes. The nitrile is first treated with tin(II) chloride (SnCl₂) and HCl to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde.[22][23][24] The reaction is generally more efficient for aromatic than aliphatic nitriles.[25]
-
Grignard Formylation: A dimethylbromobenzene can be converted into a Grignard reagent, which is then quenched with a formylating agent like DMF. Subsequent acidic workup yields the desired dimethylbenzaldehyde.[26][27] This is a powerful method for building specific isomers from the corresponding aryl halides.
Comparative Analysis Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | Xylene Isomer | DMF, POCl₃ | 75-90% | High selectivity, mild conditions, versatile.[1] | Requires handling of POCl₃. |
| Gattermann-Koch | Xylene Isomer | CO, HCl, AlCl₃, CuCl | 70-80% | Uses inexpensive raw materials, direct. | Requires high pressure and toxic CO gas; harsh conditions.[9][10] |
| Alcohol Oxidation | Dimethylbenzyl Alcohol | MnO₂, PCC, etc. | 85-95% | High yields, excellent selectivity, mild conditions.[13] | Requires a two-step synthesis (alcohol preparation). |
| Sommelet Reaction | Dimethylbenzyl Halide | Hexamine, H₂O | 50-80% | Metal-free oxidation, simple reagents.[16] | Yields can be moderate; mechanism is complex. |
| Rosenmund Reduction | Dimethylbenzoyl Chloride | H₂, Pd/BaSO₄ (poisoned) | 70-90% | Excellent selectivity, high yields.[18] | Precursor synthesis needed; catalyst can be sensitive. |
| Stephen Synthesis | Dimethylbenzonitrile | SnCl₂, HCl, H₂O | 60-80% | Direct conversion from nitriles. | Uses stoichiometric tin reagents; yields can be variable.[22] |
| Grignard Formylation | Dimethylbromobenzene | Mg, DMF | 70-85% | Excellent for specific isomer synthesis from halides.[26] | Requires strictly anhydrous conditions for Grignard formation. |
Logical Workflow for Method Selection
The selection of an optimal synthetic route is a multi-factorial decision. The following diagram provides a logical framework for navigating this choice based on the available starting material.
Caption: Decision workflow for selecting a dimethylbenzaldehyde synthesis route.
Conclusion
The synthesis of dimethylbenzaldehydes is well-served by a diverse array of established chemical methods. For direct, large-scale production from xylenes, the Vilsmeier-Haack reaction offers a superior balance of yield, selectivity, and operational safety compared to the Gattermann-Koch process. When regiochemical purity is paramount, multi-step sequences involving the oxidation of dimethylbenzyl alcohols or halides are often the methods of choice. Finally, classical named reactions like the Rosenmund reduction and Stephen synthesis provide reliable, albeit precursor-dependent, pathways. A thorough evaluation of substrate availability, desired purity, scalability, and safety considerations will guide the judicious selection of the most appropriate synthetic strategy for the task at hand.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. name-reaction.com [name-reaction.com]
- 5. 2,4-Dimethylbenzaldehyde CAS 15764-16-6 | 821461 [merckmillipore.com]
- 6. 2,4-Dimethylbenzaldehyde for synthesis 15764-16-6 [sigmaaldrich.com]
- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. grokipedia.com [grokipedia.com]
- 17. benchchem.com [benchchem.com]
- 18. grokipedia.com [grokipedia.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Rosenmund Reduction (Acid Chlorides to Aldehydes) - Wordpress [reagents.acsgcipr.org]
- 21. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]
- 22. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 23. grokipedia.com [grokipedia.com]
- 24. Stephen Reaction Mechanism Explained: Steps & Example for Class 12 [vedantu.com]
- 25. byjus.com [byjus.com]
- 26. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to Electronic and Steric Effects in Dimethylbenzaldehyde Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of how molecular structure dictates chemical behavior is paramount. The seemingly subtle shift of a methyl group on an aromatic ring can profoundly alter a molecule's reactivity and spectroscopic properties. This guide provides an in-depth comparative analysis of five key isomers of dimethylbenzaldehyde: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde. We will dissect the interplay of electronic and steric effects, supported by experimental data, to provide a clear framework for predicting and understanding their chemical behavior.
Theoretical Framework: The Dance of Electrons and Atoms
The reactivity of the aldehyde functional group in dimethylbenzaldehyde isomers is fundamentally governed by the interplay of two key factors originating from the methyl substituents: electronic effects and steric effects.[1]
Electronic Effects: Methyl groups are weakly electron-donating through induction (+I effect) and hyperconjugation. This increases the electron density on the benzene ring, which can be relayed to the carbonyl carbon. An increase in electron density at the carbonyl carbon renders it less electrophilic and, consequently, less susceptible to nucleophilic attack. The position of the methyl groups dictates the magnitude of this deactivating effect. Generally, electron-donating groups at the ortho and para positions exert a more pronounced influence on the carbonyl group's reactivity due to the involvement of resonance structures that delocalize electron density to the carbonyl oxygen. In contrast, meta substitution primarily exerts an inductive effect.
Steric Effects: The physical bulk of the methyl groups, particularly when positioned at the ortho positions (2- and 6-), creates steric hindrance around the aldehyde functionality. This spatial obstruction can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates. The 2,6-dimethylbenzaldehyde isomer is a classic example where two flanking methyl groups create significant steric shielding, making it the least reactive in many nucleophilic addition reactions.[1]
The following diagram illustrates the workflow for analyzing these effects.
References
A Comparative Guide to the Biological Activity of Schiff Bases Derived from Substituted Benzaldehydes
This guide provides an in-depth comparison of the biological activities of Schiff bases synthesized from various substituted benzaldehydes. We will explore how different chemical modifications to the benzaldehyde ring influence the antibacterial, antifungal, anticancer, and antioxidant properties of these versatile compounds. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed protocols for foundational biological assays.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1][2] Their structural versatility and the relative ease of synthesis have made them a focal point in medicinal chemistry. The imine group is critical to their biological activities.[3] When derived from substituted benzaldehydes, the electronic and steric properties of the substituents can profoundly modulate the compound's pharmacological profile.[1] This guide will dissect these structure-activity relationships, offering a comparative analysis for researchers in drug discovery and development.
General Synthesis of Benzaldehyde-Derived Schiff Bases
The synthesis of Schiff bases is a straightforward condensation reaction. Typically, a substituted benzaldehyde is reacted with a primary amine in an alcoholic solvent, often with a catalytic amount of acid. The reaction proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine.
Comparative Analysis of Biological Activities
The biological efficacy of a Schiff base is intricately linked to the nature and position of the substituent on the benzaldehyde ring. Electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) alter the electron density of the azomethine group and the overall lipophilicity of the molecule, thereby influencing its interaction with biological targets.
Antibacterial and Antifungal Activity
Schiff bases are known to exhibit a broad spectrum of antimicrobial activities.[4] The mode of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to their inhibition and disruption of normal cell processes.
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups: Substituents like nitro (-NO₂) and chloro (-Cl) groups can enhance antibacterial activity. The p-nitro benzaldehyde-based Schiff bases, for instance, may exhibit significant antimalarial activity through the formation of reactive oxygen species.[5]
-
Electron-Donating Groups: Hydroxyl (-OH) groups, particularly at the ortho position (e.g., in salicylaldehyde derivatives), often increase antimicrobial potency. This is thought to be due to their ability to form stable chelate complexes with metal ions that are essential for microbial growth.
-
Lipophilicity: Increased lipophilicity can enhance the transport of the compound across microbial cell membranes, leading to greater efficacy.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] It is a standard measure of antimicrobial efficacy.
| Schiff Base Derivative (Amine Moiety) | Benzaldehyde Substituent | Test Organism | MIC (µg/mL) | Reference |
| 3,3'-diaminodipropylamine | 4-Chloro | Candida | 24 | [7] |
| 3,3'-diaminodipropylamine | Unsubstituted | Candida | >1000 | [8] |
| 3,3'-diaminodipropylamine | 4-Nitro | Candida | 49 | [8] |
| 2-toluidine | 4-(imidazol-1-yl) | Staphylococcus | Active | [9] |
| 3-toluidine | 4-(imidazol-1-yl) | Bacillus subtilis | Active | [9] |
Note: "Active" indicates that an inhibition zone was observed, but a specific MIC value was not provided in the source.
The data clearly indicates that substitution on the benzaldehyde ring significantly impacts antifungal activity. For example, a 4-chloro substituent resulted in a potent anticandidal agent with an MIC of 24 µg/mL, whereas the unsubstituted analog was largely inactive.[7][8]
Anticancer Activity
Schiff bases have emerged as a promising class of anticancer agents.[10] Their mechanisms of action are diverse and can include inducing apoptosis, causing DNA damage, and arresting the cell cycle.[11][12]
Structure-Activity Relationship Insights:
-
Azomethine Group: The -HC=N- group is often considered crucial for anticancer activity, potentially inducing apoptosis in cancer cells.[13]
-
Substituent Effects: The presence of various substituents can modulate the cytotoxicity of Schiff bases against different cancer cell lines. For instance, salicylaldehyde-derived Schiff bases have shown potent activity against leukemia cell lines.[14]
-
Metal Complexation: The anticancer activity of Schiff bases can often be enhanced upon complexation with metal ions.[15]
Comparative Data: Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. It is a standard measure of a compound's potency.
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde-o-phenylenediamine | K562 (Leukemia) | 11.95 ± 2.36 | [14] |
| Salicylaldehyde-o-phenylenediamine | HEL (Leukemia) | 9.72 ± 2.56 | [14] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Oral Cancer) | 446.68 µg/mL | [13] |
| Salicylaldehyde benzoylhydrazone (Compound 1) | BV-173 (Leukemia) | 0.47 ± 0.05 | [16] |
| Salicylaldehyde benzoylhydrazone (Compound 1) | MCF-7 (Breast Cancer) | 0.99 ± 0.08 | [16] |
These results highlight the selective nature of these compounds. The salicylaldehyde-o-phenylenediamine Schiff base showed significant activity against leukemia cell lines, while salicylaldehyde benzoylhydrazones displayed sub-micromolar potency against both leukemia and breast cancer cell lines.[14][16]
Antioxidant Activity
Many Schiff bases exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. Their primary mechanism involves scavenging free radicals.[17]
Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Groups: The presence of phenolic -OH groups is a key determinant of antioxidant activity. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.[18]
-
Electron-Donating Groups: Substituents that can donate electrons tend to increase the stability of the resulting radical, enhancing the antioxidant capacity.[18]
Comparative Data: DPPH Radical Scavenging Activity (IC₅₀)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate a compound's ability to act as a free radical scavenger.[19]
| Schiff Base Derivative | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) | Reference |
| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | 3.82 | 144.56 | [18] |
| 5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one | 589.6 | 36.3 | [18] |
The data reveals a dramatic difference in antioxidant potential based on the molecular structure. The nicotinohydrazide derivative demonstrated exceptionally potent radical scavenging activity, far exceeding that of the standard, ascorbic acid.[18]
Proposed Mechanisms of Action
The diverse biological activities of Schiff bases stem from multiple mechanisms.
-
Antibacterial: The lipophilic character of Schiff bases allows them to permeate the bacterial cell wall. Inside, the azomethine nitrogen can coordinate with essential metal ions or bind to enzymes, disrupting vital metabolic pathways and leading to cell death.[20]
-
Anticancer: In cancer cells, selected Schiff bases have been shown to modulate oxidative stress, induce DNA damage, and arrest the cell cycle.[11] Some can also downregulate metabolic signaling pathways crucial for cancer cell survival under hypoxic conditions.[11]
Standardized Experimental Protocols
To ensure the reproducibility and validity of biological activity screening, standardized protocols are essential.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the antibacterial or antifungal susceptibility of a compound.[21][22]
Detailed Steps:
-
Compound Dilution: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a growth medium like Mueller-Hinton Broth.[23]
-
Inoculum Preparation: Culture the test microorganism overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.[23]
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[23]
-
Result Interpretation: After incubation, the MIC is read as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.[24]
Protocol: Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[25][26]
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Expose the cells to serial dilutions of the Schiff base compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[28]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Protocol: Antioxidant Activity by DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[29][30]
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of the Schiff base in a suitable solvent like methanol. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[19]
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the wells. Then, add the DPPH solution to each well to initiate the reaction.[30]
-
Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[31] The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.[30]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Perspectives
Schiff bases derived from substituted benzaldehydes represent a versatile and highly tunable class of compounds with significant therapeutic potential. The strategic placement of electron-donating or electron-withdrawing groups on the benzaldehyde ring allows for the fine-tuning of their biological activities, including antibacterial, antifungal, anticancer, and antioxidant effects. The evidence strongly suggests that substituents play a crucial role in modulating lipophilicity, electronic properties, and steric factors, which in turn govern the interaction of these molecules with their biological targets. Future research should focus on synthesizing novel derivatives, exploring their mechanisms of action in greater detail, and advancing the most promising candidates into preclinical development. The use of metal complexation also remains a fertile ground for enhancing the potency and selectivity of these remarkable compounds.[32]
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. mdpi.com [mdpi.com]
- 12. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. ijmrsti.com [ijmrsti.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 23. benchchem.com [benchchem.com]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. clyte.tech [clyte.tech]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. marinebiology.pt [marinebiology.pt]
- 32. [PDF] Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Aldose Reductase Inhibition by Benzaldehyde Derivatives: From Benchtop to Potential Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications
Diabetes mellitus is a global health crisis, with its long-term complications imposing a significant burden on patients and healthcare systems. A key player in the pathogenesis of these complications, particularly in tissues where glucose uptake is insulin-independent, is the enzyme aldose reductase (AR), also known as AKR1B1.[1] Under hyperglycemic conditions, AR catalyzes the first and rate-limiting step of the polyol pathway, converting excess glucose to sorbitol.
This seemingly simple reaction initiates a cascade of detrimental downstream effects. The accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage.[2][3] Furthermore, the consumption of the cofactor NADPH during this process depletes the cell's primary reducing equivalent, impairing its antioxidant defense mechanisms and increasing susceptibility to oxidative stress.[2][3] The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further disrupts the cellular redox balance by increasing the NADH/NAD+ ratio. This intricate interplay of osmotic and oxidative stress is a central mechanism in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.
Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to prevent or ameliorate these debilitating complications. This guide provides a comparative analysis of various benzaldehyde derivatives as aldose reductase inhibitors, offering experimental data, detailed protocols, and insights into their structure-activity relationships to aid in the development of novel therapeutics.
Comparative Analysis of Benzaldehyde Derivatives as Aldose Reductase Inhibitors
A recent study systematically evaluated a series of benzaldehyde derivatives for their inhibitory activity against bovine kidney aldose reductase.[2][3] The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined and are presented below in comparison to the established aldose reductase inhibitor, Sorbinil.
| Compound No. | Compound Name | Chemical Structure | IC50 (µM)[2][3] |
| 1 | Benzaldehyde | 6300 | |
| 2 | 2-Naphthylbenzaldehyde | 34.65 | |
| 3 | 4-Phenylbenzaldehyde | 0.23 | |
| 4 | 2-Methylbenzaldehyde | 2650 | |
| 5 | 4-Methylbenzaldehyde | 2400 | |
| 6 | 2-Bromobenzaldehyde | 1.37 | |
| 7 | 3-Bromobenzaldehyde | 23.1 | |
| 8 | 4-Bromobenzaldehyde | 57.75 | |
| 9 | 2-Nitrobenzaldehyde | 19.25 | |
| 10 | 3-Nitrobenzaldehyde | 10.5 | |
| 11 | 4-Nitrobenzaldehyde | 18.2 | |
| Benchmark | Sorbinil | 3.42 |
Structure-Activity Relationship (SAR) Insights
The data reveals significant variations in inhibitory potency based on the nature and position of substituents on the benzaldehyde ring, providing valuable insights for future drug design.
-
Unsubstituted Benzaldehyde: The parent molecule, benzaldehyde (Compound 1), exhibits very weak inhibitory activity (IC50 = 6300 µM), indicating that the benzaldehyde scaffold alone is insufficient for potent inhibition.[2][3]
-
Effect of Aromatic Substituents: The introduction of a phenyl group at the 4-position (Compound 3, 4-Phenylbenzaldehyde) dramatically increases the inhibitory potency by several orders of magnitude (IC50 = 0.23 µM), surpassing the benchmark inhibitor Sorbinil.[2][3] This suggests that a bulky, hydrophobic group at this position is crucial for strong binding to the enzyme's active site. The 2-naphthyl substituent (Compound 2) also enhances activity, though to a lesser extent.
-
Influence of Halogen Substituents: Halogen substitution also modulates inhibitory activity. A bromine atom at the 2-position (Compound 6, 2-Bromobenzaldehyde) results in a potent inhibitor (IC50 = 1.37 µM).[2][3] However, moving the bromine to the 3- or 4-position (Compounds 7 and 8) leads to a significant decrease in potency. This highlights the importance of the substituent's position in achieving optimal interaction with the enzyme.
-
Impact of Electron-Withdrawing Groups: The presence of a nitro group, a strong electron-withdrawing group, at various positions (Compounds 9, 10, and 11) results in moderate inhibitory activity. The position of the nitro group influences the potency, with the 3-nitro derivative (Compound 10) being the most active among them.
-
Role of Alkyl Groups: Simple alkyl substitutions, such as a methyl group at the 2- or 4-position (Compounds 4 and 5), do not significantly improve the inhibitory activity compared to unsubstituted benzaldehyde.[2][3]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following is a detailed, step-by-step methodology for a typical in vitro aldose reductase inhibition assay, based on established spectrophotometric methods. This protocol allows for the screening and characterization of potential aldose reductase inhibitors.
Principle
The assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde. The inhibitory potential of a test compound is determined by its ability to reduce the rate of NADPH consumption.
Materials and Reagents
-
Enzyme Source: Partially purified aldose reductase from bovine lens or kidney.
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: 0.1 mM NADPH solution in phosphate buffer (prepare fresh daily and protect from light).
-
Substrate: 10 mM DL-glyceraldehyde solution in phosphate buffer.
-
Test Compounds: Stock solutions of benzaldehyde derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Positive Control: A known aldose reductase inhibitor such as Sorbinil or Epalrestat.
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes.
-
Micropipettes.
-
Assay Procedure
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixtures (total volume of 1.0 mL):
-
Blank: 0.7 mL Phosphate Buffer + 0.1 mL NADPH solution + 0.1 mL Enzyme solution.
-
Control (No Inhibitor): 0.6 mL Phosphate Buffer + 0.1 mL NADPH solution + 0.1 mL Enzyme solution + 0.1 mL Solvent (e.g., DMSO).
-
Test (with Inhibitor): 0.6 mL Phosphate Buffer + 0.1 mL NADPH solution + 0.1 mL Enzyme solution + 0.1 mL Test Compound solution (at various concentrations).
-
Positive Control: 0.6 mL Phosphate Buffer + 0.1 mL NADPH solution + 0.1 mL Enzyme solution + 0.1 mL Positive Control solution.
-
-
Pre-incubation: Incubate the cuvettes at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution to the Control, Test, and Positive Control cuvettes. Do not add substrate to the Blank cuvette. Mix gently by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for the control and each concentration of the test compound from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Mechanism of Aldose Reductase Inhibition
Aldose reductase inhibitors typically bind to the active site of the enzyme, preventing the substrate (glucose) from accessing it. The active site of aldose reductase contains a hydrophobic pocket and an anion-binding pocket. Many effective inhibitors possess a planar, hydrophobic moiety that interacts with the hydrophobic pocket and a polar group (e.g., a carboxylate or a cyclic imide) that forms hydrogen bonds with residues in the anion-binding pocket.
The superior potency of compounds like 4-phenylbenzaldehyde suggests that the biphenyl scaffold effectively occupies the hydrophobic pocket, leading to a strong and stable interaction with the enzyme.
Signaling Pathway Diagram
Caption: The Polyol Pathway and the inhibitory action of benzaldehyde derivatives.
Considerations for Drug Development: Cytotoxicity and Selectivity
While inhibitory potency is a primary consideration, the successful development of a drug candidate requires a thorough evaluation of its safety and selectivity profile.
Cytotoxicity
Preliminary studies on benzaldehyde have indicated potential cytotoxic and apoptotic effects at higher concentrations in human lymphocytes.[4] Another study on benzyloxybenzaldehyde derivatives, while not targeting aldose reductase, showed that some derivatives exhibited cytotoxicity in cancer cell lines, and this was influenced by the chemical structure.[5] For the development of aldose reductase inhibitors, it is crucial to assess the cytotoxicity of lead compounds in relevant cell types, such as human lens epithelial cells or Schwann cells, to ensure a favorable therapeutic window. A study has shown that inhibition of aldose reductase can potentiate aldehyde-induced apoptosis in human lens epithelial cells, highlighting the need for careful evaluation of the overall cellular effects of these inhibitors.[6]
Selectivity
Aldose reductase is a member of the aldo-keto reductase (AKR) superfamily, which includes other enzymes with similar structures, such as aldehyde reductase (ALR1).[7][8][9] Non-selective inhibition of these related enzymes can lead to off-target effects and toxicity. Therefore, it is essential to determine the selectivity of novel benzaldehyde derivatives for aldose reductase over other AKRs. An ideal inhibitor should exhibit high potency against aldose reductase (low IC50) and significantly lower potency against other related enzymes, resulting in a high selectivity index (IC50 for other AKRs / IC50 for AR).
Conclusion and Future Directions
This guide has provided a comparative analysis of benzaldehyde derivatives as a promising class of aldose reductase inhibitors. The potent inhibitory activity of compounds like 4-phenylbenzaldehyde underscores the potential of this chemical scaffold for the development of novel therapeutics for diabetic complications.
Future research should focus on:
-
Expanding the Structure-Activity Relationship: Synthesizing and evaluating a broader range of benzaldehyde derivatives to further refine the SAR and optimize potency.
-
In-depth Mechanistic Studies: Investigating the precise binding modes of these inhibitors through techniques such as X-ray crystallography and molecular modeling.
-
Comprehensive Safety and Selectivity Profiling: Conducting rigorous cytotoxicity studies in relevant cell models and determining the selectivity of lead compounds against a panel of related enzymes.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of diabetic complications to assess their therapeutic potential in a physiological context.
By systematically addressing these key aspects, the scientific community can advance the development of safe and effective aldose reductase inhibitors, offering new hope for the millions of individuals affected by diabetic complications.
References
- 1. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aldose reductase prevents aldehyde toxicity in cultured human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Knoevenagel Condensation Reactivity of Aromatic Aldehydes
Introduction: The Enduring Utility of the Knoevenagel Condensation
First reported by Emil Knoevenagel in the late 19th century, the Knoevenagel condensation remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3][4] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[4][5][6] The products of this reaction are not merely academic curiosities; they are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, functional polymers, and cosmetics.[1][7][8]
This guide provides an in-depth analysis of the factors governing the reactivity of various aromatic aldehydes in the Knoevenagel condensation. We will move beyond simple procedural descriptions to explore the underlying electronic and steric effects that dictate reaction rates and yields, offering field-proven insights and supporting experimental data to guide your synthetic strategies.
The Mechanism: A Tale of Two Pathways
The reactivity of an aromatic aldehyde in the Knoevenagel condensation is intrinsically linked to the electrophilicity of its carbonyl carbon. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion (enolate).[4][6][7]
The mechanism can proceed via two primary pathways:
-
Direct Enolate Pathway: A base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), creating a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration of the aldol-type intermediate yields the final product.[7][9]
-
Iminium Ion Pathway: When using amine catalysts, the amine can first react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the aldehyde itself, thus accelerating the rate of nucleophilic attack by the enolate.[9][10]
Regardless of the precise pathway, the rate-determining step typically involves the nucleophilic attack on the aldehyde's carbonyl carbon. Consequently, any factor that influences the electrophilicity of this carbon will have a profound impact on the reaction's efficiency.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Comparative Reactivity: The Decisive Role of Substituents
The electronic nature of the substituents on the aromatic ring of the aldehyde is the single most critical factor influencing reaction rates and yields.[9]
Electron-Withdrawing Groups (EWGs): Accelerating the Reaction
Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN, -Cl, -CF₃) at the para or ortho positions exhibit significantly enhanced reactivity. These groups function by inductively and/or resonantly pulling electron density away from the aromatic ring. This effect is transmitted to the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more potent electrophile. The result is a faster nucleophilic attack by the carbanion, leading to shorter reaction times and often higher yields.[11][12]
For instance, 4-nitrobenzaldehyde is a classic example of a highly reactive substrate in Knoevenagel condensations, frequently reacting to completion in minutes under mild conditions.[12][13]
Electron-Donating Groups (EDGs): A Brake on Reactivity
Conversely, electron-donating groups (e.g., -OCH₃, -OH, -N(CH₃)₂) on the aromatic ring decrease the reactivity of the aldehyde. These groups push electron density into the ring, which in turn reduces the electrophilicity of the carbonyl carbon. This deactivation makes the nucleophilic attack less favorable, resulting in sluggish reactions that may require longer times, higher temperatures, or more active catalysts to achieve satisfactory conversion.[11][14] Salicylic aldehyde, with its hydroxyl group, is often cited as a less reactive substrate.[12]
Steric Hindrance: The Physical Barrier
Beyond electronic effects, steric hindrance can also play a significant role. Bulky substituents located at the ortho position to the aldehyde group can physically impede the approach of the nucleophile. This steric clash can slow down the reaction rate compared to its meta or para isomers, even if the electronic effects are similar.[15][16] Polycyclic aromatic aldehydes with significant steric bulk may require extended reaction times to achieve high yields.[14]
Quantitative Comparison: Experimental Data
The following table summarizes experimental data from various studies, illustrating the impact of substituents on the Knoevenagel condensation between aromatic aldehydes and active methylene compounds.
| Aromatic Aldehyde (Substituent) | Active Methylene Compound | Catalyst / Conditions | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde (-NO₂, EWG) | Malononitrile | CTMAB / H₂O, RT | 1.5 h | 98 | [17] |
| 4-Nitrobenzaldehyde (-NO₂, EWG) | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO, 50°C | 5 min | 99 | [12] |
| 4-Chlorobenzaldehyde (-Cl, EWG) | Malononitrile | CTMAB / H₂O, RT | 1.5 h | 95 | [17] |
| 4-Cyanobenzaldehyde (-CN, EWG) | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO, 50°C | 10 min | 98 | [12] |
| Benzaldehyde (Unsubstituted) | Malononitrile | CTMAB / H₂O, RT | 1.5 h | 92 | [17] |
| Benzaldehyde (Unsubstituted) | Malononitrile | Grinding, no catalyst, RT | 1 h | 93 | [18] |
| 4-Methylbenzaldehyde (-CH₃, EDG) | Malononitrile | Grinding, no catalyst, RT | 1 h | 95 | [18] |
| 4-Methoxybenzaldehyde (-OCH₃, EDG) | Malononitrile | CTMAB / H₂O, RT | 1.5 h | 91 | [17] |
| 4-Methoxybenzaldehyde (-OCH₃, EDG) | Ethyl Cyanoacetate | DIPEAc / Hexane, 65-70°C | 3-6 h | 96 | [11] |
| Salicylaldehyde (2-OH, EDG) | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO, 50°C | 40 min | 86 | [12] |
Note: Reaction conditions vary significantly between studies, affecting direct comparability. However, the general trend of EWGs accelerating and EDGs decelerating the reaction is consistently observed.
Experimental Protocols: A Practical Workflow
Herein, we provide a detailed, self-validating protocol for a representative Knoevenagel condensation. This procedure utilizes an environmentally benign aqueous system, which often simplifies work-up and reduces organic solvent waste.
Protocol: Aqueous Knoevenagel Condensation of a Substituted Benzaldehyde with Malononitrile
This protocol is adapted from a general procedure for aqueous Knoevenagel condensations.[17][19]
Materials:
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Cetyltrimethylammonium bromide (CTMAB) (0.05 mmol, 18 mg) or another suitable catalyst[17]
-
Distilled Water (10 mL)
-
Ethanol (for washing)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Buchner funnel and filter paper
Caption: General experimental workflow for the Knoevenagel condensation.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and CTMAB (0.05 mmol). Add 10 mL of distilled water.
-
Causality Note: CTMAB acts as a phase-transfer catalyst, forming micelles that bring the organic reactants together in the aqueous medium, thereby accelerating the reaction.[17]
-
-
Reaction Execution: Stir the mixture vigorously at room temperature. For less reactive aldehydes (e.g., those with EDGs), gentle heating (40-60°C) may be required.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting aldehyde. The reaction is complete when the aldehyde spot has disappeared.
-
Trustworthiness Note: TLC provides a reliable, real-time method to determine reaction completion, preventing premature work-up or unnecessary reaction time.
-
-
Work-up and Isolation: Upon completion, the product often precipitates directly from the aqueous solution. Cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water, followed by a small amount of cold ethanol to remove unreacted starting materials and catalyst residue.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point) to confirm its identity and purity.
Conclusion and Outlook
The reactivity of aromatic aldehydes in the Knoevenagel condensation is a well-understood and predictable phenomenon, primarily governed by the electronic properties of the ring substituents. Aldehydes activated by electron-withdrawing groups are highly reactive, while those deactivated by electron-donating groups require more forcing conditions. By understanding these fundamental principles, researchers can rationally design synthetic routes, select appropriate catalysts, and optimize reaction conditions to efficiently synthesize a vast array of valuable α,β-unsaturated compounds. The ongoing development of green catalytic systems, such as those employing water as a solvent or solvent-free conditions, continues to enhance the utility and sustainability of this classic and powerful C-C bond-forming reaction.[18][20][21]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ijcps.org [ijcps.org]
- 20. bhu.ac.in [bhu.ac.in]
- 21. pure.tue.nl [pure.tue.nl]
Differences in physical properties between substituted benzaldehydes
A Comprehensive Guide to the Physical Properties of Substituted Benzaldehydes for Researchers and Drug Development Professionals
Introduction: The Significance of Substituted Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in organic chemistry. Its derivatives, substituted benzaldehydes, are of immense importance in the pharmaceutical, agrochemical, and fragrance industries. The nature and position of the substituent on the benzene ring profoundly influence the molecule's physical and chemical properties, which in turn affect its reactivity, bioavailability, and application. This guide offers a comparative analysis of these properties, supported by experimental data and protocols.
Comparative Analysis of Physical Properties
The physical state, melting point, boiling point, and solubility of a compound are critical parameters in its synthesis, purification, and formulation. These properties are dictated by the intermolecular forces at play, which are directly influenced by the substituents on the benzaldehyde ring.
Melting and Boiling Points
The melting and boiling points of substituted benzaldehydes are a function of their molecular weight and the strength of their intermolecular forces. Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points. The presence of polar groups that can engage in dipole-dipole interactions or hydrogen bonding will significantly increase both melting and boiling points.
| Compound | Substituent | Position | Melting Point (°C) | Boiling Point (°C) |
| Benzaldehyde | -H | - | -26 | 179 |
| 2-Nitrobenzaldehyde | -NO₂ | ortho | 42-44[1][2] | 153 (at 23 mmHg)[2] |
| 3-Nitrobenzaldehyde | -NO₂ | meta | 55-58[3] | 164 (at 23 mmHg)[4] |
| 4-Nitrobenzaldehyde | -NO₂ | para | 103-106[5] | 300[5] |
| 2-Hydroxybenzaldehyde | -OH | ortho | 1-2[6] | 197[6] |
| 3-Hydroxybenzaldehyde | -OH | meta | 106[7] | 240[7] |
| 4-Hydroxybenzaldehyde | -OH | para | 115-116[8] | - |
| 2-Methoxybenzaldehyde | -OCH₃ | ortho | 38-40 | 238 |
| 3-Methoxybenzaldehyde | -OCH₃ | meta | - | 230[9] |
| 4-Methoxybenzaldehyde | -OCH₃ | para | -1[10] | 248[10] |
| 2-Chlorobenzaldehyde | -Cl | ortho | 9-12[9] | 209-215[9] |
| 3-Chlorobenzaldehyde | -Cl | meta | 9-12 | 213-214 |
| 4-Chlorobenzaldehyde | -Cl | para | 45-50 | 213-214[10] |
Solubility
Solubility is a key determinant of a compound's utility in various applications, from reaction media to biological systems. The principle of "like dissolves like" is paramount. The polarity of the substituent plays a crucial role, as does its ability to form hydrogen bonds.
| Compound | Water | Ethanol | Diethyl Ether |
| Benzaldehyde | Slightly soluble | Soluble | Soluble |
| 2-Nitrobenzaldehyde | Insoluble[11][12] | Very soluble[13] | Very soluble[13] |
| 3-Nitrobenzaldehyde | Slightly soluble[14] | 40.26 g/100g (20°C)[8] | Very soluble[8] |
| 4-Nitrobenzaldehyde | Slightly soluble | Soluble | Soluble |
| 2-Hydroxybenzaldehyde | Slightly soluble[6] | Soluble[15] | Soluble[15] |
| 3-Hydroxybenzaldehyde | Slightly soluble in cold water, soluble in hot water[13] | Soluble[13][16] | Soluble[13][16] |
| 4-Hydroxybenzaldehyde | 12.9 g/L[9] | Easily soluble[8] | Easily soluble[8] |
| 2-Methoxybenzaldehyde | Insoluble | Soluble | Soluble |
| 3-Methoxybenzaldehyde | Insoluble[9] | Soluble[9] | Very soluble[9] |
| 4-Methoxybenzaldehyde | 2 g/L | Soluble | Soluble |
| 2-Chlorobenzaldehyde | 1-5 mg/mL[8] | Soluble[17] | Soluble[17] |
| 3-Chlorobenzaldehyde | Limited solubility[18] | Soluble[18] | Soluble[18] |
| 4-Chlorobenzaldehyde | < 1 mg/mL[19] | Easily soluble[14][20] | Easily soluble[14][20] |
Comparative Analysis of Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and identification of substituted benzaldehydes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The carbonyl (C=O) stretch of the aldehyde is a prominent feature, and its position is influenced by the electronic effects of the ring substituents.
| Compound | C=O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Benzaldehyde | ~1703 | 3063 (Ar-H), 2820, 2736 (Aldehyde C-H) |
| 2-Nitrobenzaldehyde | ~1710 | 1530 (asym N-O), 1350 (sym N-O) |
| 3-Nitrobenzaldehyde | ~1708 | 1531 (asym N-O), 1352 (sym N-O) |
| 4-Nitrobenzaldehyde | ~1705 | 1535 (asym N-O), 1348 (sym N-O) |
| 2-Hydroxybenzaldehyde | ~1665 | ~3200 (broad, O-H) |
| 3-Hydroxybenzaldehyde | ~1685 | ~3300 (broad, O-H) |
| 4-Hydroxybenzaldehyde | ~1680 | ~3350 (broad, O-H) |
| 4-Chlorobenzaldehyde | ~1704 | ~740 (C-Cl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the aldehyde proton and carbon are particularly diagnostic.[20]
¹H NMR Data (δ, ppm in CDCl₃)
| Compound | Aldehyde H | Aromatic H | Other |
| Benzaldehyde | ~10.0 | 7.5-7.9 | - |
| 2-Nitrobenzaldehyde | ~10.42[21] | 7.78-8.12[21] | - |
| 3-Nitrobenzaldehyde | ~10.14[22] | 7.78-8.70[23] | - |
| 4-Nitrobenzaldehyde | ~10.1 | 8.0-8.4 | - |
| 2-Hydroxybenzaldehyde | ~9.88 | 6.8-7.5 | ~11.0 (OH) |
| 3-Hydroxybenzaldehyde | ~9.93[20] | 7.13-7.43[20] | ~10.0 (OH)[20] |
| 4-Hydroxybenzaldehyde | ~9.82[4] | 6.97-7.79[4] | ~10.6 (OH)[4] |
| 3-Methoxybenzaldehyde | ~9.95[5] | 7.16-7.50[5] | 3.84 (OCH₃)[5] |
| 4-Methoxybenzaldehyde | ~9.83[5] | 6.95-8.17[5] | 3.83 (OCH₃)[5] |
| 2-Chlorobenzaldehyde | ~10.4 | 7.3-7.9 | - |
| 3-Chlorobenzaldehyde | ~9.94[5] | 7.45-7.81[5] | - |
| 4-Chlorobenzaldehyde | ~9.98[5] | 7.51-7.82[5] | - |
¹³C NMR Data (δ, ppm in CDCl₃)
| Compound | Aldehyde C | Aromatic C | Other |
| Benzaldehyde | ~192.3 | 128.9, 129.7, 134.4, 136.3 | - |
| 2-Nitrobenzaldehyde | ~189.0 | 124.5, 129.5, 130.5, 134.0, 134.5, 150.0 | - |
| 3-Nitrobenzaldehyde | ~189.9[22] | 123.0, 128.0, 130.0, 134.0, 138.0, 148.0 | - |
| 4-Nitrobenzaldehyde | ~190.4 | 124.0, 130.5, 140.0, 151.0 | - |
| 2-Chlorobenzaldehyde | ~189.8 | 127.2, 129.8, 130.6, 134.0, 134.5, 135.5 | - |
| 3-Chlorobenzaldehyde | ~190.81[5] | 127.98, 129.22, 130.38, 134.35, 135.40, 137.78[5] | - |
| 4-Chlorobenzaldehyde | ~190.75[5] | 129.34, 130.80, 134.61, 140.81[5] | - |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is sensitive to the nature of the substituent and its effect on the conjugated π-system.
| Compound | λ_max (nm) |
| Benzaldehyde | ~245, 280, 320 |
| 2-Nitrobenzaldehyde | ~260, 310 |
| 3-Nitrobenzaldehyde | ~255, 300 |
| 4-Nitrobenzaldehyde | ~265 |
| 2-Hydroxybenzaldehyde | ~255, 325 |
| 3-Hydroxybenzaldehyde | ~255, 315 |
| 4-Hydroxybenzaldehyde | ~285 |
| 4-Methoxybenzaldehyde | ~285 |
| 4-Chlorobenzaldehyde | ~255 |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following are standardized protocols for measuring the melting point, boiling point, and solubility of substituted benzaldehydes.
Melting Point Determination
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chembk.com [chembk.com]
- 7. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-nitrobenzaldehyde [chemister.ru]
- 9. 3-methoxybenzaldehyde [chemister.ru]
- 10. benchchem.com [benchchem.com]
- 11. 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Nitrobenzaldehyde | 552-89-6 [chemicalbook.com]
- 13. Buy 2-Nitrobenzaldehyde | 552-89-6 | >98% [smolecule.com]
- 14. 4-Chlorobenzaldehyde | 104-88-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. Salicylaldehyde|2-hydroxybenzaldehyde|China|CAS 90-02-8|Factory|Manufacturer|Supplier [hoseachem.com]
- 16. spectrabase.com [spectrabase.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR [m.chemicalbook.com]
- 21. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. 2-Chlorobenzaldehyde (89-98-5) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Quantifying Impurities in 2-Hydroxy-3,5-dimethylbenzaldehyde by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Aromatic Aldehydes
2-Hydroxy-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde with significant applications as a building block in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1] In these highly regulated industries, the purity of starting materials is not merely a matter of quality but a fundamental requirement for ensuring the safety, efficacy, and consistency of the final product. Even trace-level impurities can lead to deleterious side reactions, compromise product stability, or introduce toxicological risks.[2][3]
This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for quantifying impurities in this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the causality behind methodological choices, present a self-validating experimental protocol, and compare HPLC's performance against viable alternatives, furnishing researchers and drug development professionals with the critical insights needed for rigorous quality control.
The Primary Method: Reversed-Phase HPLC with UV Detection
For the analysis of non-volatile, polar to moderately non-polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[4][5][6] Its high resolving power, sensitivity, and reproducibility make it an invaluable tool for separating the main component from structurally similar impurities.[5]
Causality Behind the Method: Why These Parameters?
The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte and potential impurities.[6]
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for separating aromatic compounds.[7] The non-polar C18 chains interact with the aromatic ring and methyl groups of the analyte via hydrophobic interactions. This provides strong retention and allows for effective separation from both more polar impurities (which elute earlier) and more non-polar impurities (which elute later).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is optimal.[8] The formic acid helps to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent analyte form and leading to sharp, symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of organic solvent is increased over time, is crucial for resolving impurities with a wide range of polarities and ensuring that highly retained compounds are eluted in a reasonable time.
-
Detection: The presence of a conjugated aromatic system in this compound makes it an excellent chromophore for UV-Vis detection.[8] Scanning the compound in a suitable solvent (e.g., methanol) will reveal its wavelength of maximum absorbance (λmax). Setting the detector at or near this λmax ensures the highest sensitivity for both the active pharmaceutical ingredient (API) and any related impurities that share a similar chromophore. A wavelength of 254 nm is a common starting point for aromatic compounds.[7]
Potential Impurities
The nature of impurities is largely dependent on the synthetic route used to produce this compound. Common impurities could include:
-
Unreacted Starting Materials: Such as 2,4-dimethylphenol.
-
Over-oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, forming 2-Hydroxy-3,5-dimethylbenzoic acid.[9]
-
Isomeric Impurities: Different isomers, such as 4-Hydroxy-3,5-dimethylbenzaldehyde, may be formed depending on the regioselectivity of the synthesis.[9]
-
By-products: From side reactions inherent to the synthetic process.[10][11][12]
Detailed Experimental Protocol: HPLC Purity Assessment
This protocol describes a self-validating system for the quantitative analysis of impurities. All procedures should be performed in accordance with established laboratory safety protocols.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm (or determined λmax).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
2. Standard and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
3. Method Validation (as per ICH Q2(R1) Guidelines) To ensure the method is trustworthy and fit for purpose, it must be validated.[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blanks, individual impurity standards (if available), and stressed samples to show no interference at the retention time of the main peak and known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected impurity concentration.
-
Accuracy: The closeness of test results to the true value. This is determined by spiking the sample matrix with known quantities of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Illustrative Validation Data
The following table presents example performance data for the proposed HPLC method.
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference at analyte RT | Complies |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 80.0 - 120.0% | 98.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 5.0% | 1.2% |
| Intermediate: ≤ 10.0% | 2.5% | |
| LOQ | S/N Ratio ≥ 10 | 0.05 µg/mL (0.005%) |
| LOD | S/N Ratio ≥ 3 | 0.015 µg/mL (0.0015%) |
Note: These are representative values. Actual results will vary based on the specific instrumentation and impurities.
Visualizing the Workflow
A clear, logical workflow is essential for reproducible results. The following diagram outlines the process from sample receipt to final purity reporting.
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.[2][16]
| Technique | Principle | Advantages for This Application | Disadvantages for This Application |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile compounds; excellent quantitation; robust and widely available.[4][5] | Requires solvent consumption; may not be suitable for highly volatile impurities. |
| Gas Chromatography (GC-FID) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Excellent for separating volatile and semi-volatile impurities (e.g., residual solvents, some starting materials).[4][16] High sensitivity with Flame Ionization Detection (FID). | Analyte must be thermally stable and volatile; derivatization may be required for polar groups, adding complexity.[4][9] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Adsorption chromatography on a planar stationary phase. | High sample throughput; low cost per sample; good for preliminary screening and simple separations.[16][17] | Lower resolution and sensitivity compared to HPLC; quantification is less precise.[5][17] |
| HPLC-MS (Mass Spectrometry) | HPLC coupled to a mass spectrometer. | Provides definitive identification of unknown impurities based on mass-to-charge ratio; extremely high sensitivity and specificity.[4] | Higher equipment cost and complexity; requires more specialized expertise for operation and data interpretation. |
Conclusion and Expert Recommendation
For the comprehensive and quantitative assessment of impurities in this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection stands as the most authoritative and reliable choice. Its ability to separate a wide range of potential impurities with high resolution and sensitivity is unmatched by other common techniques.[4][5]
While Gas Chromatography can be a valuable complementary technique for analyzing volatile impurities, and HPTLC may serve for rapid screening, neither offers the quantitative precision and broad applicability of HPLC for a complete impurity profile.[5][9][17] For definitive structural elucidation of unknown peaks, coupling the HPLC system to a Mass Spectrometer (HPLC-MS) is the logical next step. Adherence to a robust, validated HPLC protocol, as outlined in this guide and grounded in ICH principles, is paramount for ensuring the quality and regulatory compliance of products derived from this important chemical intermediate.[13][15]
References
- 1. This compound | 24623-61-8 [chemicalbook.com]
- 2. rroij.com [rroij.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. iipseries.org [iipseries.org]
- 6. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-3,5-dimethylbenzaldehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydroxy-3,5-dimethylbenzaldehyde. As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to final disposal. This guide is designed to ensure that waste streams containing this compound are managed in a manner that is safe, compliant, and environmentally responsible. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.
Immediate Safety Profile & Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance.[1][2]
-
Primary Hazards : It is known to cause skin irritation and serious eye irritation.[1][3][4] Inhalation of dust may lead to respiratory irritation.[3]
-
Physical Hazards : It is a combustible solid, though not considered a significant fire risk under standard laboratory conditions.[3] However, dust clouds from fine grinding can pose a hazard.[2]
-
Chemical Hazards : The compound is air-sensitive and incompatible with strong oxidizing agents and strong bases.[1][5] Contact with such materials must be strictly avoided to prevent hazardous reactions.[2]
| Hazard Summary | Guidance & GHS Classification | Immediate First Aid |
| Eye Irritation | Warning (H319): Causes serious eye irritation.[3][4] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[3] |
| Skin Irritation | Warning (H315): Causes skin irritation.[3] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[3][6] |
| Respiratory Irritation | Warning (H335): May cause respiratory irritation.[3] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5] |
| Ingestion | Harmful if swallowed.[2] | Clean mouth with water and get medical attention.[1] Do NOT induce vomiting.[7] |
| Incompatibilities | Strong oxidizing agents, strong bases.[1][5] | Segregate waste from these chemical classes to prevent uncontrolled reactions. |
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper procedure begins the moment a chemical is designated as waste. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling waste this compound must wear appropriate PPE.[8][9] This is a non-negotiable standard for safety.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][7] A face shield should be used if there is a splash risk.
-
Skin Protection : An appropriately sized, chemical-resistant lab coat must be worn. Wear protective gloves (e.g., nitrile) to prevent skin exposure.[1][7]
-
Respiratory Protection : Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid breathing dust.[1][3][7]
Waste Container Selection and Labeling
The integrity of the disposal process relies heavily on the correct containment of the waste material.
-
Container Selection : Use a container made of a material compatible with the chemical. For solid waste, a sealable, wide-mouth drum or container is appropriate.[3] Ensure the container is in good condition, free of leaks or defects.
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The specific hazard warnings: "Irritant," "Combustible Solid."
-
The date accumulation started.
-
-
Closure : The waste container must be kept securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system.[1][5] The only acceptable method is through a licensed and approved hazardous waste management service.
Routine Laboratory Waste
-
Collection : Carefully transfer the solid waste chemical into the designated and pre-labeled hazardous waste container using a clean scoop or spatula. Minimize the generation of dust during this process.[2][7]
-
Segregation : Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1][5]
-
Documentation : Maintain a log of the waste added to the container, noting the quantity and date.
-
Disposal Request : Once the container is full or the accumulation time limit is reached (per institutional or local regulations), submit a request for pickup to your institution's Environmental Health & Safety (EHS) department or contracted hazardous waste disposal company.
Spill & Decontamination Waste
In the event of a spill, the cleanup materials also become hazardous waste and must be disposed of accordingly.
-
Control and Contain : Ensure proper PPE is worn before addressing the spill. For minor spills, prevent the powder from becoming airborne.
-
Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal.[1][5][7] Avoid dry sweeping that generates dust; if necessary, gently moisten the material with an appropriate solvent (e.g., isopropanol) if compatible and safe to do so.
-
Final Decontamination : Wipe the spill area with a cloth or towel dampened with soap and water. All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.[3]
-
Disposal : The container with the spill cleanup debris is to be disposed of as hazardous waste, following the same procedure as for routine laboratory waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Regulatory Framework: The Basis for Procedural Rigor
The procedures detailed in this guide are mandated by comprehensive environmental regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[10]
-
"Cradle-to-Grave" Responsibility : RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[10]
-
Hazardous Waste Determination : While this specific compound may not be explicitly listed on all hazardous waste manifests, it is classified as hazardous due to its irritant characteristics.[1][2][3][4] It is the policy of most research institutions to treat all non-trivial chemical waste as hazardous to ensure full compliance and protect human health and the environment.[10]
By adhering to this protocol, you are not only ensuring the safety of yourself and your colleagues but also upholding your professional and legal responsibility to protect the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. CN106748688A - A kind of preparation method of benzaldehyde and its derivative - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pfw.edu [pfw.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
